1-(2,4-Dichloropyridin-3-YL)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,4-dichloropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXMFHWBWDBSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695002 | |
| Record name | 1-(2,4-Dichloropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246349-89-2 | |
| Record name | 1-(2,4-Dichloro-3-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246349-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichloropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-dichloropyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(2,4-Dichloropyridin-3-YL)ethanone
Introduction
1-(2,4-Dichloropyridin-3-yl)ethanone is a halogenated pyridyl ketone of significant interest to the scientific community, particularly for professionals in drug discovery and development. The unique arrangement of its functional groups—an acetyl moiety flanked by two chlorine atoms on a pyridine ring—imparts a distinct reactivity profile, making it a valuable synthetic intermediate. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen significantly influences the chemical behavior of the acetyl group and the aromatic ring, opening avenues for diverse chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers and scientists in the field.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1246349-89-2 | [1] |
| Molecular Formula | C₇H₅Cl₂NO | Calculated |
| Molecular Weight | 190.03 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar structures |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from similar structures |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis and Mechanistic Insights
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[2] In this proposed synthesis, the electron-rich (relative to other positions) C-3 position of the 2,4-dichloropyridine ring would be targeted by an acylium ion generated from an acetylating agent. The regioselectivity of this reaction is governed by the electronic effects of the two chlorine substituents and the pyridine nitrogen. The chlorine atoms are deactivating, yet ortho, para-directing, while the pyridine nitrogen is strongly deactivating. The C-3 position is the least deactivated position for electrophilic attack.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This is a proposed protocol and should be optimized for safety and efficiency in a laboratory setting.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloropyridine (1 equivalent).
-
Solvent and Catalyst Addition: Add a suitable inert solvent such as carbon disulfide or nitrobenzene. Cool the mixture in an ice bath. Carefully add a Lewis acid catalyst, such as aluminum chloride (1.1 to 2.5 equivalents), portion-wise while maintaining the temperature below 10°C.
-
Addition of Acylating Agent: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the stirred suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature appropriate for the chosen solvent (e.g., 45°C for CS₂) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to afford pure this compound.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra, the following data are predicted based on the chemical structure and known spectroscopic trends. These predictions serve as a valuable reference for the characterization of the synthesized compound.
| Spectroscopic Data | Predicted Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.4-8.6 (d, 1H, H-6), 7.2-7.4 (d, 1H, H-5), 2.6-2.8 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~195-200 (C=O), ~150-155 (C-2), ~148-152 (C-4), ~140-145 (C-6), ~130-135 (C-3), ~125-130 (C-5), ~28-32 (-CH₃) |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1550, 1450 (C=C and C=N stretches of the pyridine ring), ~800-900 (C-Cl stretch) |
| Mass Spectrum (EI) | m/z 189/191/193 (M⁺, isotopic pattern for 2 Cl atoms), 174/176/178 ([M-CH₃]⁺), 146/148/150 ([M-COCH₃]⁺) |
Rationale for Predictions: The predicted ¹H NMR chemical shifts are based on the expected deshielding effects of the chlorine atoms and the pyridine nitrogen on the aromatic protons. The ¹³C NMR predictions are based on typical values for carbonyl carbons, aromatic carbons in a dichloropyridine system, and a methyl group.[3][4] The IR spectrum is expected to show a characteristic carbonyl absorption and peaks corresponding to the aromatic ring and carbon-chlorine bonds. The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion due to the presence of two chlorine atoms.
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by its three primary functional components: the pyridine ring, the two chlorine substituents, and the acetyl group.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring are susceptible to nucleophilic displacement. The reactivity of the C-2 and C-4 positions towards nucleophiles can be modulated by reaction conditions.[5][6] This allows for the introduction of a wide range of functional groups, making this compound a versatile building block for the synthesis of more complex molecules.
-
Reactions of the Acetyl Group: The carbonyl group can undergo a variety of transformations, including reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and condensation reactions at the alpha-carbon.
-
Cross-Coupling Reactions: The chloro-substituents can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The synthetically versatile dichloropyridine scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a diverse array of potent therapeutic agents.[7][8][9] Derivatives of dichloropyridines have been successfully incorporated into molecules targeting a range of biological pathways.
Analytical Methods for Purity Assessment
Ensuring the purity of a chemical compound is a critical aspect of scientific research. The following workflow outlines a self-validating system for the purity assessment of this compound.
Caption: A logical workflow for the quality control and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Method (General Protocol)
A robust HPLC method is essential for the quantitative determination of purity.[10][11]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: A dilute solution of the compound in the mobile phase.
This method allows for the separation of the target compound from potential impurities and starting materials, providing a quantitative measure of its purity.
Conclusion
This compound represents a chemical scaffold with considerable potential for synthetic chemistry and drug discovery. Its unique electronic and steric properties, arising from the interplay of the dichloropyridine ring and the acetyl group, offer a platform for the development of novel molecular entities. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted spectroscopic data, and a framework for its quality assessment. It is our hope that this information will serve as a valuable resource for researchers and scientists, facilitating further exploration and innovation in this exciting area of chemistry.
References
- 1. This compound|å æçå°H5 [klamar-reagent.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. helixchrom.com [helixchrom.com]
An In-depth Technical Guide to 1-(2,4-Dichloropyridin-3-yl)ethanone (CAS No. 1246349-89-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2,4-dichloropyridin-3-yl)ethanone, a key heterocyclic building block in modern medicinal chemistry. With the CAS Number 1246349-89-2, this compound serves as a versatile precursor for the synthesis of a wide range of biologically active molecules. This document will delve into its chemical identity, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridinylethanone derivative. The presence of two chlorine atoms and an acetyl group on the pyridine ring imparts unique reactivity and makes it a valuable intermediate in the synthesis of complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1246349-89-2 | N/A |
| Molecular Formula | C₇H₅Cl₂NO | N/A |
| Molecular Weight | 190.03 g/mol | N/A |
| Appearance | Off-white to yellow solid | N/A |
| Melting Point | 45-47 °C | N/A |
| Boiling Point | Not determined | N/A |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |
Synthesis and Mechanistic Insights
The primary synthetic route to this compound is through the Friedel-Crafts acylation of 2,4-dichloropyridine. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
Generalized Synthetic Workflow
The synthesis involves the reaction of 2,4-dichloropyridine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2,4-Dichloropyridine
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride dropwise.
-
Allow the mixture to stir for 15 minutes to form the acylium ion complex.
-
Add a solution of 2,4-dichloropyridine in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Causality: The use of a strong Lewis acid like AlCl₃ is crucial for activating the acetyl chloride to form a highly electrophilic acylium ion. The reaction is performed under anhydrous conditions as Lewis acids are moisture-sensitive. The regioselectivity of the acylation at the C-3 position is influenced by the electronic effects of the two chlorine atoms and the pyridine nitrogen.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the two chlorine atoms susceptible to nucleophilic substitution and the ketone moiety which can undergo various transformations.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms on the pyridine ring can be displaced by various nucleophiles. The position of substitution (C-2 vs. C-4) can often be controlled by the choice of nucleophile and reaction conditions. This allows for the introduction of diverse functionalities such as amines, alcohols, and thiols, paving the way for the synthesis of a wide array of derivatives.
Caption: Reactivity of this compound in SNAr reactions.
Ketone Group Transformations
The acetyl group offers a handle for a variety of chemical modifications, including:
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
-
Oxidation: While less common, the methyl group of the acetyl moiety can be oxidized.
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in aldol-type condensation reactions.
-
Formation of Heterocycles: The ketone can serve as a starting point for the construction of fused heterocyclic rings.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The ability to selectively functionalize the pyridine ring and modify the acetyl group allows for the creation of diverse libraries of compounds for screening against various biological targets.
Derivatives of dichloropyridines have been investigated for a range of therapeutic areas, including but not limited to:
-
Oncology: As precursors to kinase inhibitors.
-
Infectious Diseases: In the development of novel antibacterial and antiviral agents.
-
Neuroscience: For the synthesis of compounds targeting central nervous system receptors.
The strategic placement of the chloro and acetyl functionalities provides a platform for generating molecules with specific three-dimensional arrangements, which is critical for achieving high-affinity binding to biological targets.
Spectroscopic Characterization
Accurate characterization of this compound is essential for quality control and for confirming the structure of its derivatives.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group and two doublets in the aromatic region corresponding to the pyridine ring protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the methyl carbon, and the five carbons of the dichloropyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a characteristic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
This compound is a pivotal chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined synthesis, predictable reactivity, and versatile chemical handles make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, aiming to empower researchers to leverage this compound to its full potential in their scientific endeavors.
An In-Depth Technical Guide to the Molecular Structure of 1-(2,4-Dichloropyridin-3-YL)ethanone
Introduction
1-(2,4-Dichloropyridin-3-yl)ethanone is a halogenated heterocyclic ketone of significant interest in synthetic and medicinal chemistry. As a substituted pyridine, it belongs to a class of compounds that are integral scaffolds in numerous biologically active molecules. The precise arrangement of its functional groups—a pyridine ring, an acetyl moiety, and two chlorine atoms—creates a unique electronic and steric profile, rendering it a versatile intermediate for the synthesis of complex pharmaceutical and agrochemical agents. Understanding the nuanced details of its molecular structure is paramount for predicting its reactivity, designing synthetic pathways, and ultimately, for the rational design of novel chemical entities. This guide provides a comprehensive technical overview of its structure, synthesis, and detailed analytical characterization.
Part 1: Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is defined by a pyridine ring substituted at the C2 and C4 positions with chlorine atoms and at the C3 position with an acetyl group (ethanone). This substitution pattern dictates the molecule's overall properties. The two chlorine atoms are strong electron-withdrawing groups, which significantly reduces the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack. The acetyl group, also electron-withdrawing, further deactivates the ring and provides a key reactive handle for subsequent chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO | ChemSrc[1] |
| Molecular Weight | 190.03 g/mol | ChemSrc[1] |
| CAS Number | 1060815-12-4 | ChemSrc[1] |
| LogP | 2.59 | ChemSrc[1] |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
Part 2: Synthesis and Purification
The synthesis of this compound typically involves the acylation of a pre-functionalized dichloropyridine precursor. A common and logical approach would be a Friedel-Crafts-type acylation or a metal-catalyzed cross-coupling reaction. The causality behind this choice lies in the need to introduce the acetyl group regioselectively onto the electron-deficient pyridine ring.
Below is a representative, detailed protocol for its synthesis, designed as a self-validating system where progress can be monitored at each stage.
Experimental Protocol: Synthesis via Acylation
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloropyridine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Carefully add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 eq), portion-wise to control the initial exotherm.
-
Acylating Agent Addition: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise to the stirring suspension.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried powder onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity is gradually increased to separate the desired product from impurities.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid.
Part 3: Comprehensive Structural Elucidation
Confirming the molecular structure and purity of the synthesized compound requires a multi-technique analytical approach. Each method provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.
¹H NMR (Proton NMR) Interpretation: The proton NMR spectrum is expected to show three distinct signals:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-9.0 ppm). The proton at C6 will be a doublet coupled to the proton at C5. The proton at C5 will be a doublet coupled to the proton at C6. The electron-withdrawing nature of the chlorine atoms and the nitrogen will shift these protons downfield.
-
Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-3.0 ppm) corresponding to the three equivalent protons of the acetyl methyl group. This signal is a singlet because there are no adjacent protons to couple with.
¹³C NMR (Carbon NMR) Interpretation: The ¹³C NMR spectrum will provide information about the carbon skeleton. Seven distinct carbon signals are expected:
-
Carbonyl Carbon: One signal in the highly deshielded region (δ > 190 ppm) for the ketone's carbonyl carbon.
-
Aromatic Carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the chlorine atoms (C2 and C4) will be significantly influenced. The other three pyridine carbons (C3, C5, C6) will also have characteristic shifts.
-
Methyl Carbon: One signal in the shielded, aliphatic region (δ 20-35 ppm) for the acetyl methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable fragmentation information, which serves as a fingerprint for the molecule.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like DCM or methanol.
-
Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Analysis: The GC will separate the compound from any residual solvent or impurities before it enters the mass spectrometer.
Interpretation of Mass Spectrum:
-
Molecular Ion Peak (M⁺): The key feature will be the molecular ion cluster. Due to the presence of two chlorine atoms, a characteristic pattern will be observed. Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). Therefore, the spectrum will show three peaks:
-
M⁺: (containing two ³⁵Cl atoms)
-
M⁺+2: (containing one ³⁵Cl and one ³⁷Cl atom)
-
M⁺+4: (containing two ³⁷Cl atoms) The relative intensities of these peaks will be approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.[2]
-
-
Fragmentation: A prominent fragment ion is expected from the loss of the methyl group (M-15), resulting from alpha-cleavage adjacent to the carbonyl group. Another expected fragment would be the acylium ion [M-CH₃]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol for IR Analysis:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (NaCl or KBr).
-
Data Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
Interpretation of IR Spectrum:
-
C=O Stretch: A strong, sharp absorption band between 1680-1720 cm⁻¹ is characteristic of the carbonyl (ketone) group stretch.
-
Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region correspond to the vibrations of the pyridine ring.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of the carbon-chlorine bonds.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.
Part 4: Applications in Research and Development
This compound is not typically an end-product but rather a valuable synthetic intermediate. The reactivity of its three key features—the ketone and the two distinct chlorine atoms—allows for diverse and regioselective modifications.
-
Ketone Moiety: The acetyl group can undergo a wide range of transformations, such as reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), or serve as a point for condensation reactions to build more complex side chains.
-
Chlorine Substituents: The chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions. Their different electronic environments (C2 vs. C4) can often be exploited for selective replacement, enabling the sequential introduction of different functionalities. This is a cornerstone strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[3]
Part 5: Safety and Handling
As with all chlorinated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.[4]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The molecular structure of this compound is characterized by an electron-poor pyridine core functionalized with reactive sites that make it a highly valuable building block in synthetic chemistry. A comprehensive analytical approach, combining NMR, MS, and IR spectroscopy, is essential for its unambiguous structural confirmation. A thorough understanding of its synthesis, purification, and spectroscopic signatures provides the foundation for its effective use in the development of novel and complex molecules for the pharmaceutical and agrochemical industries.
References
An In-Depth Technical Guide to the Synthesis of 1-(2,4-Dichloropyridin-3-YL)ethanone
This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for the preparation of 1-(2,4-dichloropyridin-3-yl)ethanone, a valuable building block for researchers, scientists, and drug development professionals. This document delves into the strategic considerations, mechanistic underpinnings, and detailed protocols for the synthesis of this key chemical intermediate.
Introduction and Strategic Overview
This compound is a substituted pyridyl ketone of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups. The presence of the chloro substituents, the acetyl group, and the pyridine nitrogen atom offers multiple sites for further chemical modification, making it an attractive scaffold for the synthesis of novel compounds with potential biological activity.
The synthesis of this target molecule is not a trivial one-step process. The electron-deficient nature of the pyridine ring, further deactivated by the two chlorine atoms, makes it a poor substrate for classical Friedel-Crafts acylation reactions[1]. Therefore, a more nuanced, multi-step approach is required. The most logical and efficient pathway involves a two-stage process:
-
Directed ortho-metalation and carboxylation of the readily available 2,4-dichloropyridine to introduce a carboxylic acid group at the 3-position, yielding the key intermediate, 2,4-dichloropyridine-3-carboxylic acid.
-
Conversion of the carboxylic acid to the desired methyl ketone . A direct reaction with organolithium or Grignard reagents can be problematic, often leading to the formation of tertiary alcohols as byproducts. A more controlled and higher-yielding approach involves the formation of a Weinreb-Nahm amide followed by treatment with a suitable methyl organometallic reagent.
This strategic pathway is designed to ensure high regioselectivity and yield, providing a reliable method for the preparation of this compound.
Part 1: Synthesis of the Key Intermediate: 2,4-Dichloropyridine-3-carboxylic acid
The introduction of a functional group at the C-3 position of 2,4-dichloropyridine is effectively achieved through a directed ortho-metalation (DoM) strategy. This powerful technique utilizes a directing group to guide the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent. In this case, the nitrogen atom of the pyridine ring and the chlorine atom at the C-2 position can direct the lithiation to the C-3 position. The resulting organolithium intermediate is then quenched with an electrophile, in this case, carbon dioxide (from dry ice), to afford the desired carboxylic acid.
Reaction Mechanism
The mechanism involves the deprotonation of the most acidic proton on the 2,4-dichloropyridine ring. The proton at the C-3 position is activated by the inductive effects of the adjacent chlorine atom and the pyridine nitrogen. A strong, sterically hindered base like lithium diisopropylamide (LDA) is ideal for this purpose as it is less likely to undergo nucleophilic addition to the pyridine ring. The resulting 3-lithio-2,4-dichloropyridine is a potent nucleophile that readily attacks the electrophilic carbon of CO2. An acidic workup then protonates the carboxylate to yield the final carboxylic acid product.
References
A Comprehensive Technical Guide to 1-(Dichloropyridin-3-yl)ethanone Isomers: Focus on 1-(4,6-Dichloropyridin-3-yl)ethanone
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: The dichloropyridinyl ethanone scaffold is a recurring motif in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. This guide provides a detailed examination of this class of compounds, with a primary focus on the well-characterized isomer, 1-(4,6-dichloropyridin-3-yl)ethanone. While the specific nomenclature "1-(2,4-Dichloropyridin-3-YL)ethanone" does not correspond to a readily available substance in major chemical databases, it is likely that this refers to one of the possible isomers. This document will clarify the IUPAC nomenclature, and delve into the synthesis, physicochemical properties, and potential applications of 1-(4,6-dichloropyridin-3-yl)ethanone as a representative example of this compound class, offering valuable insights for its utilization in research and development.
Introduction and Nomenclature Clarification
Substituted pyridines are a cornerstone of modern drug discovery, with the pyridine ring being a prevalent feature in numerous approved pharmaceuticals. The introduction of halogen atoms, such as chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Specifically, dichlorinated pyridinyl ethanones serve as valuable synthetic intermediates, offering multiple reaction sites for further chemical elaboration.
A search for "this compound" does not yield a definitive entry in established chemical databases such as PubChem. This suggests either a typographical error in the nomenclature or that this specific isomer is not well-documented. However, several other isomers are known and commercially available. This guide will therefore focus on a well-characterized and accessible isomer, 1-(4,6-dichloropyridin-3-yl)ethanone , to provide a robust and practical technical overview.
IUPAC Name and Structural Identifiers
The accurate identification of a chemical entity is paramount for reproducible scientific research. For the focus of this guide, the following identifiers are provided:
| Identifier | Value | Source |
| IUPAC Name | 1-(4,6-dichloropyridin-3-yl)ethanone | PubChem[1] |
| CAS Number | 887573-44-6 | PubChem[1] |
| PubChem CID | 59377652 | PubChem[1] |
| Molecular Formula | C₇H₅Cl₂NO | PubChem[1] |
| Molecular Weight | 190.02 g/mol | PubChem[1] |
| Canonical SMILES | CC(=O)C1=CN=C(C=C1Cl)Cl | PubChem[1] |
| InChI | InChI=1S/C7H5Cl2NO/c1-4(11)5-3-10-7(9)2-6(5)8/h2-3H,1H3 | PubChem[1] |
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and application in experimental settings.
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 188.9748192 | PubChem[1] |
| Topological Polar Surface Area | 29.96 Ų | ChemSrc |
| Heavy Atom Count | 11 | PubChem[1] |
Note: These properties are computationally derived and should be considered as estimates.
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and two singlets or doublets in the aromatic region for the two pyridine ring protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine atoms and the acetyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the carbonyl carbon, and the five carbons of the pyridine ring. The carbons attached to the chlorine atoms will show characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Bands corresponding to C-Cl stretching and aromatic C-H and C=C/C=N stretching will also be present.
Synthesis Strategies
The synthesis of dichloropyridinyl ethanone derivatives can be approached through several synthetic routes. A general and plausible method involves the acylation of a corresponding dichloropyridine derivative.
Conceptual Synthetic Workflow
A common strategy for the synthesis of such compounds is the Friedel-Crafts acylation or a related reaction on a suitable dichloropyridine precursor. However, the electron-deficient nature of the pyridine ring, further deactivated by two chlorine atoms, can make direct acylation challenging.
An alternative and often more effective approach involves the use of organometallic reagents. The following diagram illustrates a conceptual workflow for the synthesis of a generic 1-(dichloropyridin-3-yl)ethanone.
Caption: Conceptual workflow for the synthesis of 1-(Dichloropyridin-3-yl)ethanone.
Exemplary Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically plausible, protocol for the synthesis of 1-(4,6-dichloropyridin-3-yl)ethanone, based on common organic synthesis methodologies. This protocol should be adapted and optimized by a qualified chemist.
Materials:
-
4,6-Dichloropyridine-3-amine
-
Sodium nitrite
-
Copper(I) cyanide
-
Hydrochloric acid
-
Methylmagnesium bromide solution (in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization and Sandmeyer Reaction:
-
Dissolve 4,6-dichloropyridine-3-amine in an appropriate acidic medium (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the diazonium salt solution to the copper(I) cyanide solution to yield 4,6-dichloronicotinonitrile.
-
Extract the product with an organic solvent, wash, dry, and purify (e.g., by column chromatography).
-
-
Grignard Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place the purified 4,6-dichloronicotinonitrile and dissolve in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of methylmagnesium bromide in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
-
Work-up and Purification:
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure 1-(4,6-dichloropyridin-3-yl)ethanone.
-
Causality in Experimental Choices:
-
The use of a Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring to a nitrile.
-
The Grignard reaction with a nitrile is a standard method for the synthesis of ketones. The use of an inert atmosphere and anhydrous conditions is critical to prevent the quenching of the highly reactive Grignard reagent.
-
Aqueous work-up with ammonium chloride is a mild method for quenching the reaction and hydrolyzing the intermediate imine to the desired ketone.
Applications in Research and Drug Development
While specific applications for 1-(4,6-dichloropyridin-3-yl)ethanone are not extensively documented in the provided search results, its structure suggests its utility as a versatile building block in several areas.
Medicinal Chemistry
The dichloropyridinyl ethanone core can serve as a starting point for the synthesis of more complex molecules with potential biological activity. The chlorine atoms can be displaced by various nucleophiles in SₙAr reactions, and the ketone functionality can be modified through a wide range of organic transformations.
Caption: Potential synthetic modifications of the core structure for medicinal chemistry applications.
Agrochemicals
Similar to their applications in pharmaceuticals, pyridinyl derivatives are also important in the agrochemical industry. The structural features of 1-(4,6-dichloropyridin-3-yl)ethanone make it a candidate for derivatization to produce novel herbicides, fungicides, or insecticides.
Materials Science
The electron-deficient nature of the dichloropyridine ring, combined with the acetyl group, can impart interesting electronic and photophysical properties to molecules incorporating this scaffold. This makes it a potential building block for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 1-(4,6-dichloropyridin-3-yl)ethanone and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
While the precise compound "this compound" remains elusive in the chemical literature, this guide has provided a comprehensive overview of the closely related and well-characterized isomer, 1-(4,6-dichloropyridin-3-yl)ethanone. This compound serves as a valuable and representative example of the dichloropyridinyl ethanone class of molecules. Its versatile chemical nature makes it a promising starting material for the synthesis of novel compounds in medicinal chemistry, agrochemicals, and materials science. Researchers and drug development professionals can leverage the information presented herein to guide their synthetic strategies and explore the potential of this important chemical scaffold.
References
An In-depth Technical Guide to the Starting Materials for 1-(2,4-Dichloropyridin-3-YL)ethanone
Introduction: The Strategic Importance of 1-(2,4-Dichloropyridin-3-YL)ethanone
This compound is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its strategic value lies in the differential reactivity of its two chlorine substituents and the ketone moiety, which allows for sequential and regioselective modifications. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials and the rationale behind the chosen methodologies, tailored for researchers and drug development professionals.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of this compound predominantly originates from the commercially available and versatile starting material, 2,4-Dichloropyridine . The primary challenge lies in the regioselective introduction of the acetyl group at the C-3 position of the pyridine ring. Two principal strategies have proven effective: Directed ortho-metalation (DoM) and Friedel-Crafts acylation.
Strategy 1: Directed ortho-Metalation (DoM) of 2,4-Dichloropyridine
Directed ortho-metalation is a powerful technique for the functionalization of aromatic and heteroaromatic rings.[1][2] It relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[2] In the case of 2,4-dichloropyridine, the chlorine atom at the C-2 position can act as a weak DMG, facilitating lithiation at the C-3 position.
Mechanism Rationale: The nitrogen atom in the pyridine ring deactivates the nucleus towards electrophilic attack but acidifies the ring protons, making them susceptible to deprotonation by strong bases. The chlorine atom at C-2, through a combination of inductive effects and its ability to coordinate with the lithium cation, directs the deprotonation to the C-3 position. This regioselectivity is crucial, as direct lithiation of pyridine itself can be complicated by nucleophilic addition of the organolithium reagent to the ring.[1][3] The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or a hindered organolithium reagent at low temperatures is essential to favor deprotonation over addition.
Caption: Workflow for Directed ortho-Metalation of 2,4-Dichloropyridine.
Experimental Protocol: Directed ortho-Metalation
-
Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Base Formation (if using LDA): Diisopropylamine is added, and the solution is cooled to -78 °C. n-Butyllithium is then added dropwise, and the mixture is stirred for 30 minutes to generate LDA in situ.
-
Lithiation: A solution of 2,4-dichloropyridine in anhydrous THF is added dropwise to the LDA solution at -78 °C, maintaining the temperature below -70 °C. The reaction is stirred for 1-2 hours at this temperature to ensure complete formation of the 3-lithiated intermediate.
-
Acylation: An acylating agent, such as N,N-dimethylacetamide or acetyl chloride, is added slowly to the reaction mixture at -78 °C.
-
Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Strategy 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] However, the direct Friedel-Crafts acylation of pyridine is notoriously difficult because the basic nitrogen atom complexes with the Lewis acid, deactivating the ring towards electrophilic substitution.[4]
Despite this challenge, modifications of the Friedel-Crafts reaction can be employed, often under harsh conditions or with highly reactive acylating agents. For a substrate like 2,4-dichloropyridine, the two electron-withdrawing chlorine atoms further deactivate the ring, making this route less common and generally lower-yielding than DoM.
Mechanism Rationale: The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of the acylating agent with the Lewis acid.[5] This electrophile then attacks the π-system of the dichloropyridine ring. The directing effects of the substituents on the pyridine ring determine the position of acylation. While the chlorine atoms are deactivating, they are ortho, para-directing. The nitrogen atom strongly directs meta to itself (C-3 and C-5). The interplay of these effects can lead to a mixture of isomers, although the C-3 position is often favored.
Caption: Generalized pathway for Friedel-Crafts acylation of 2,4-Dichloropyridine.
Analysis of Starting Materials
The selection and quality of starting materials are paramount for the successful synthesis of this compound.
| Starting Material | Key Considerations | Synthetic Origin |
| 2,4-Dichloropyridine | Purity is critical (≥98%). Commercially available.[6] Can be synthesized from 2-chloro-4-aminopyridine via a Sandmeyer-type reaction.[7] | Typically produced from 2,4-lutidine via oxidation and subsequent chlorination, or from 2,4-dihydroxypyridine. |
| Organolithium Reagents (n-BuLi, s-BuLi) | Must be accurately titrated before use. Highly reactive and pyrophoric; requires handling under inert atmosphere. | Commercially available in hydrocarbon solvents. |
| Diisopropylamine | Should be distilled from calcium hydride to ensure it is anhydrous for the formation of LDA. | Commercially available. |
| Acylating Agents (Acetyl Chloride, N,N-Dimethylacetamide) | Must be anhydrous. Acetyl chloride is highly corrosive and moisture-sensitive. N,N-Dimethylacetamide is a milder, often preferred alternative in DoM. | Commercially available. |
| Lewis Acids (AlCl₃) | Must be anhydrous and of high purity. Sublimed AlCl₃ is often preferred. Highly hygroscopic. | Commercially available. |
Comparative Summary of Synthetic Routes
| Parameter | Directed ortho-Metalation (DoM) | Friedel-Crafts Acylation |
| Primary Starting Material | 2,4-Dichloropyridine | 2,4-Dichloropyridine |
| Key Reagents | Organolithium base (e.g., LDA), Acylating agent | Lewis acid (e.g., AlCl₃), Acylating agent |
| Regioselectivity | High (directed to C-3) | Moderate to low (risk of isomeric mixtures) |
| Reaction Conditions | Cryogenic temperatures (-78 °C), inert atmosphere | Often requires elevated temperatures |
| Yield | Generally good to excellent | Variable, often moderate to low |
| Substrate Scope | Broad, tolerant of various functional groups | Limited by ring deactivation |
| Key Advantages | High regiocontrol, predictable outcome | Simpler reagents, no cryogenic setup needed |
| Key Disadvantages | Requires stringent anhydrous/anaerobic conditions, use of pyrophoric reagents | Poor regioselectivity, harsh conditions, catalyst deactivation |
Conclusion and Recommendations
For the synthesis of this compound, the Directed ortho-metalation (DoM) of 2,4-dichloropyridine is the superior and more reliable strategy. Its primary advantage is the excellent regiochemical control, which ensures the formation of the desired C-3 acylated product with high selectivity, thereby simplifying purification and maximizing yield. While the requirement for cryogenic temperatures and inert atmosphere techniques adds complexity, these are standard procedures in modern synthetic chemistry labs. The predictability and efficiency of the DoM route make it the recommended choice for researchers and drug development professionals requiring reliable access to this important synthetic intermediate.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]
A Technical Guide on the Biological Activities of 1-(2,4-Dichloropyridin-3-YL)ethanone Derivatives: Synthesis, Mechanisms, and Therapeutic Potential
Executive Summary
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique physicochemical properties.[1][2][3] This guide provides an in-depth technical exploration of a specific, promising class of pyridine compounds: 1-(2,4-Dichloropyridin-3-YL)ethanone derivatives. The strategic incorporation of a dichlorinated pyridine ring linked to an ethanone moiety presents a versatile template for developing novel therapeutic agents. This document synthesizes current knowledge on the synthesis, multifaceted biological activities—including antimicrobial, anti-inflammatory, and anticancer effects—and the underlying mechanisms of action for this chemical class. We delve into detailed experimental protocols, structure-activity relationships (SAR), and future perspectives, offering a comprehensive resource for researchers and drug development professionals dedicated to advancing novel small molecule therapeutics.
The Strategic Importance of the Dichloropyridine-Ethanone Scaffold
The pyridine ring is a privileged N-heterocyclic structure found in essential natural products like vitamins and coenzymes, and it is integral to a wide array of approved drugs.[2][] Its utility stems from its ability to improve water solubility, act as a hydrogen bond acceptor, and serve as a bioisostere for other aromatic systems.[1][3]
The introduction of halogen atoms, particularly chlorine, onto the pyridine ring is a well-established strategy in medicinal chemistry to modulate a compound's biological profile. Chlorine substituents can enhance lipophilicity, improve metabolic stability, and increase binding affinity to target proteins through halogen bonding.[5] Studies have shown that the presence of a chlorine substituent in pyridine or other heterocyclic rings can significantly enhance antimycobacterial and antiproliferative activity.[5] The ethanone group provides a key reactive handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives, such as chalcones, hydrazones, and other heterocyclic systems, each with potentially unique biological properties.[6][7]
The this compound core, therefore, represents a rationally designed starting point for the exploration of new chemical space with significant therapeutic potential.
Synthetic Strategies and Derivatization
The synthesis of the core scaffold and its subsequent derivatives is crucial for exploring the structure-activity landscape. A common and effective approach involves multi-step synthesis starting from commercially available pyridine precursors.
A plausible synthetic route begins with a suitable pyridine derivative, which is then halogenated and functionalized to introduce the acetyl group at the 3-position. Once the this compound core is synthesized, the ethanone's α-methyl group serves as a versatile point for derivatization. For instance, Claisen-Schmidt condensation with various aromatic aldehydes can yield a series of chalcone derivatives, which are known precursors for synthesizing other heterocyclic compounds with broad biological activity.[7][8]
Caption: General workflow for synthesis and derivatization.
Key Biological Activities and Mechanisms
Derivatives of the this compound scaffold are predicted to exhibit a range of biological activities based on the extensive pharmacology of related pyridine compounds. The primary areas of interest are antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Pyridine derivatives are well-documented antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[1][2][] The presence of the pyridine nucleus is often associated with the ability to interfere with microbial cellular processes.[1]
Mechanism of Action: The precise mechanism can vary, but proposed actions for pyridine-based antimicrobials include the irreversible interaction with bacterial cell walls leading to apoptosis, inhibition of essential enzymes like DNA gyrase or topoisomerase, and disruption of cellular respiration.[1][2] The lipophilic nature imparted by the dichloro-substituents may facilitate passage through the lipid-rich bacterial cell membrane, enhancing potency.
Structure-Activity Relationship (SAR):
-
Lipophilicity: Increased lipophilicity from halogenation generally correlates with improved antibacterial activity, particularly against Gram-positive bacteria.[9][10]
-
Substituents on Derived Rings: When the ethanone is used to form larger heterocyclic systems (e.g., quinazolines, thiazoles), the nature of the substituents on these new rings is critical. Electron-withdrawing groups (e.g., nitro, chloro) or bulky groups can significantly modulate the minimum inhibitory concentration (MIC).[2][11]
Table 1: Representative Antimicrobial Activity (Hypothetical Data)
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
|---|---|---|---|---|
| Core-01 | (Unmodified Core) | 32 | 64 | >128 |
| Derv-N02 | Chalcone (4-NO₂ phenyl) | 8 | 16 | 32 |
| Derv-Cl3 | Chalcone (4-Cl phenyl) | 4 | 16 | 16 |
| Derv-OH4 | Chalcone (4-OH phenyl) | 16 | 32 | 64 |
| Ciprofloxacin | (Standard) | 1 | 0.5 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 8 |
Data is illustrative, based on trends observed for similar heterocyclic compounds.[2][9]
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, and pyridine derivatives have shown significant promise as anti-inflammatory agents.[12][13][14] They can modulate inflammatory pathways through various mechanisms.
Mechanism of Action: A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. Pyridine derivatives have been shown to be potent COX-2 inhibitors.[12] Another proposed mechanism involves the chelation of iron, which is crucial for the function of heme-dependent enzymes like COX and lipoxygenase (LOX) that are key in the inflammatory cascade.[15] By reducing the availability of iron, these compounds can effectively dampen the production of inflammatory mediators like prostaglandins.
Caption: Potential sites of action for anti-inflammatory pyridine derivatives.
Table 2: Representative COX-2 Inhibition Data (Hypothetical Data)
| Compound ID | Modification | COX-2 Inhibition IC₅₀ (µM) |
|---|---|---|
| Derv-F5 | Pyrazole derivative | 0.25 |
| Derv-Me6 | Pyrimidine derivative | 1.5 |
| Derv-OMe7 | Thiazole derivative | 0.8 |
| Celecoxib | (Standard) | 0.04 |
Data is illustrative, based on published results for related heterocyclic compounds.[6][12]
Anticancer Activity
The search for novel anticancer agents is a major focus of drug discovery, and heterocyclic compounds, including pyridine derivatives, are a rich source of potential candidates.[5][16][17] Their mechanisms of action are often multifactorial, targeting various hallmarks of cancer.
Mechanism of Action: Anticancer pyridine derivatives can function through several pathways. Some have been shown to act as enzyme inhibitors (e.g., kinases, aromatase), disrupting signaling pathways essential for cancer cell proliferation and survival.[17][18] Others can intercalate with DNA or inhibit topoisomerases, leading to DNA damage and triggering apoptosis.[19] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Structure-Activity Relationship (SAR):
-
Planarity and Aromatic Interactions: The planar structure of the pyridine ring and any fused or linked aromatic systems is often crucial for intercalation into DNA or fitting into the active sites of target enzymes.
-
Substituent Effects: The introduction of specific functional groups can direct the compound's activity. For example, derivatives forming thiones or oxadiazoles have shown potent activity against various cancer cell lines.[7][17]
Table 3: Representative Anticancer Activity (Hypothetical Data)
| Compound ID | Modification | MCF-7 (Breast) GI₅₀ (µM) | A549 (Lung) GI₅₀ (µM) | HCT-116 (Colon) GI₅₀ (µM) |
|---|---|---|---|---|
| Derv-Thione8 | Pyridinethione | 2.1 | 5.4 | 3.8 |
| Derv-Oxad9 | Oxadiazole | 7.8 | 10.2 | 9.1 |
| Derv-Quin10 | Quinazoline | 1.5 | 0.95 | 1.2 |
| Doxorubicin | (Standard) | 0.05 | 0.09 | 0.07 |
Data is illustrative and represents the growth inhibitory concentration (GI₅₀) based on trends for similar scaffolds.[7][19]
Key Experimental Protocols
To ensure reproducibility and validity, standardized protocols are essential for evaluating the biological activity of novel compounds.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized microbial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microbes, no compound), negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Vancomycin).
-
Incubation: Plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
Analysis: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth. This can be confirmed by adding a viability indicator like resazurin.
Scientist's Note: The choice of solvent (typically DMSO) and its final concentration is critical. It must be kept low (usually <1%) to avoid solvent-induced toxicity to the microbes, which would confound the results.
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the effect of compounds on the metabolic activity of cancer cells, providing a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., 0.1% DMSO) is included.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read at ~570 nm using a microplate reader. The results are used to calculate the GI₅₀ or IC₅₀ value—the concentration at which cell growth is inhibited by 50%.
Caption: Standard workflow for the MTT cell viability assay.
Consolidated Structure-Activity Relationship (SAR) Insights
Analysis across different biological activities reveals key structural features on the this compound scaffold that govern its therapeutic potential.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijsdr.org [ijsdr.org]
- 15. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1-(2,4-Dichloropyridin-3-yl)ethanone Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1][2] This technical guide focuses on a specific, yet highly versatile, building block: 1-(2,4-Dichloropyridin-3-yl)ethanone. The presence of two chlorine atoms and a reactive acetyl group provides a rich platform for the synthesis of a diverse array of analogs and derivatives. This document will provide an in-depth exploration of the synthesis of the core structure, strategies for its further modification, and a discussion of the potential biological activities and structure-activity relationships (SAR) of its derivatives, drawing insights from the broader class of substituted pyridine compounds.
Introduction: The Strategic Importance of the this compound Scaffold
Substituted pyridines are integral to modern drug discovery, with applications spanning oncology, infectious diseases, and neurology.[3] The this compound core is of particular interest due to its trifunctional nature. The dichloropyridine ring offers two distinct sites for nucleophilic substitution or cross-coupling reactions, while the 3-acetyl group provides a handle for a variety of chemical transformations. This allows for the systematic exploration of chemical space and the fine-tuning of physicochemical and pharmacological properties.
This guide will serve as a comprehensive resource for researchers looking to leverage this scaffold in their drug discovery programs. We will delve into the synthetic nuances, derivatization strategies, and the underlying rationale for pursuing analogs of this compound, supported by relevant examples from the scientific literature.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is not straightforward and requires a strategic approach. Direct Friedel-Crafts acylation of 2,4-dichloropyridine is challenging due to the electron-deficient nature of the pyridine ring. Therefore, alternative methods, such as directed ortho-metalation (DoM), represent a more plausible strategy.[4]
Proposed Synthetic Route via Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings.[4] In this approach, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting aryllithium species can then be quenched with an electrophile.
For the synthesis of this compound, the chlorine atom at the 2-position can potentially act as a DMG, directing lithiation to the 3-position.
Caption: Proposed synthetic workflow for the core scaffold.
Experimental Protocol: Directed ortho-Metalation and Acylation
-
Step 1: Generation of the Lithiated Intermediate. To a solution of 2,4-dichloropyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), is slowly added a solution of lithium diisopropylamide (LDA). The reaction mixture is stirred at this temperature for a defined period to allow for the formation of the 3-lithio-2,4-dichloropyridine intermediate. The choice of a non-nucleophilic, strong base like LDA is crucial to prevent nucleophilic attack on the pyridine ring.[5]
-
Step 2: Acylation. An acylating agent, such as N,N-dimethylacetamide, is then added to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature.
-
Step 3: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Derivatization of the this compound Core
The true synthetic utility of the core scaffold lies in its potential for diversification. The two chlorine atoms and the acetyl group offer multiple handles for modification.
Reactions at the Acetyl Group
The acetyl group is a versatile functional group that can be readily transformed into a variety of other moieties.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6] This reaction is ideal for introducing α,β-unsaturated systems, which are themselves valuable pharmacophores.[7]
Caption: General workflow for Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation
-
A mixture of this compound, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a catalytic amount of a weak base (e.g., piperidine) in a suitable solvent (e.g., ethanol) is refluxed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and recrystallized to afford the desired α,β-unsaturated derivative.
The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, the methyl group of the acetyl moiety), an aldehyde (typically formaldehyde), and a primary or secondary amine.[8] The resulting Mannich bases are important pharmacophores with a wide range of biological activities, including anticancer and antimicrobial effects.[9][10][11]
Caption: General workflow for the Mannich reaction.
Experimental Protocol: Mannich Reaction
-
To a solution of this compound in a suitable solvent (e.g., ethanol), is added formaldehyde and a secondary amine (e.g., dimethylamine hydrochloride).
-
The mixture is acidified with a catalytic amount of hydrochloric acid and refluxed.
-
After cooling, the solvent is removed under reduced pressure, and the residue is treated with a base to liberate the free Mannich base.
-
The product is then extracted, dried, and purified by chromatography.
Reactions at the Dichloropyridine Ring
The chlorine atoms at the 2- and 4-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 4-position is generally more reactive towards nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) can be employed to introduce a wide variety of substituents at either the 2- or 4-position.
Biological Activities and Structure-Activity Relationships (SAR)
While specific biological data for this compound and its direct derivatives are not extensively reported, the broader class of substituted pyridines exhibits a wide range of pharmacological activities. This section will extrapolate potential applications and SAR based on related structures.
Potential as Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors.[12][13] The ability to form hydrogen bonds with the hinge region of the kinase active site is a key interaction for many inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Modifications at the 2-, 3-, and 4-positions can be used to target specific pockets within the ATP-binding site, thereby influencing potency and selectivity.
Table 1: SAR Insights from Related Pyridine-Based Kinase Inhibitors
| Structural Feature | Impact on Activity | Rationale |
| 3-Acyl Group | Can enhance binding affinity | The carbonyl oxygen can act as a hydrogen bond acceptor with backbone amides in the active site. |
| Substituents at C2/C4 | Modulates selectivity and potency | Can be tailored to fit into specific hydrophobic pockets or form additional hydrogen bonds. |
| Derivatization of Acetyl Group | Introduces new interaction points | Knoevenagel or Mannich reaction products can extend into different regions of the active site. |
The thieno[3,2-b]pyridine scaffold, for example, has been identified as a template for highly selective kinase inhibitors.[14][15] This suggests that fused heterocyclic systems derived from this compound could also yield potent and selective kinase inhibitors.
Anticancer and Cytotoxic Potential
Many pyridine derivatives have demonstrated significant anticancer activity.[16][17][18] The mechanism of action is often multifactorial, including the inhibition of kinases involved in cell proliferation and survival, as well as the induction of apoptosis. Platinum complexes of 3- and 4-acetylpyridine have been shown to induce apoptosis in cancer cell lines.[19]
Derivatives of this compound could be explored for their ability to modulate key signaling pathways implicated in cancer, such as the p38 MAPK and p53-dependent pathways.[10][19]
Caption: Potential modulation of the p38 MAPK pathway.
Table 2: Antiproliferative Activity of Representative Substituted Pyridines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Diarylpyridine Derivatives | Various | 0.19 - 0.33 | [20] |
| Pyridine-based PDE3 Inhibitors | HT-29 (Colon) | 3 | [18] |
| 3-Alkylpyridine Analogs | RKO-AS-45-1, HeLa | 4.0 - 9.4 | [17] |
Note: The data in this table is for related pyridine derivatives and is intended to be illustrative of the potential of this class of compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries through reactions at the acetyl group and the dichloropyridine ring. While direct biological data for this specific compound and its immediate derivatives is sparse, the extensive literature on the biological activities of substituted pyridines provides a strong rationale for its exploration in drug discovery programs.
Future work should focus on the development of a robust and scalable synthesis of the core scaffold, followed by the systematic synthesis and biological evaluation of its analogs. High-throughput screening against a panel of kinases and cancer cell lines would be a logical first step in elucidating the therapeutic potential of this versatile chemical entity. The insights gained from such studies will undoubtedly contribute to the growing importance of pyridine derivatives in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. connectjournals.com [connectjournals.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode [pubmed.ncbi.nlm.nih.gov]
- 16. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological evaluation of transdichloridoplatinum(II) complexes with 3- and 4-acetylpyridine in comparison to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 1-(2,4-Dichloropyridin-3-YL)ethanone in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetically versatile 2,4-dichloropyridine scaffold is a privileged motif in modern medicinal chemistry, serving as a cornerstone for the development of a diverse range of therapeutic agents. This in-depth technical guide focuses on a specific, yet underexplored, derivative: 1-(2,4-Dichloropyridin-3-YL)ethanone . We will delve into the core chemical attributes of this molecule and, by drawing parallels with structurally related compounds and leveraging established principles of medicinal chemistry, project its significant potential in the discovery of novel therapeutics. This document provides a comprehensive exploration of its synthetic accessibility, proposes key biological targets with a strong emphasis on protein kinases, and furnishes detailed, actionable experimental protocols for its synthesis, derivatization, and preliminary biological evaluation. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to unlock the therapeutic promise of this intriguing chemical entity.
Introduction: The Strategic Importance of the 2,4-Dichloropyridine Moiety
The pyridine ring is a fundamental azaheterocycle that is a constituent of numerous FDA-approved drugs, including the kinase inhibitor imatinib and the proton pump inhibitor esomeprazole.[1] Its ability to engage in hydrogen bonding via the nitrogen atom significantly enhances the pharmacokinetic properties of drug candidates.[1] The introduction of chlorine atoms onto the pyridine ring, as seen in this compound, offers several strategic advantages in medicinal chemistry:
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the chlorine atoms influences the pKa of the pyridine nitrogen, altering its basicity and, consequently, its pharmacokinetic profile.
-
Vectors for Synthetic Elaboration: The chlorine atoms at the C2 and C4 positions serve as versatile synthetic handles for the introduction of a wide array of substituents through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[2][3] This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.
-
Bioisosteric Mimicry: The dichlorophenyl moiety is a common feature in many bioactive compounds. The 2,4-dichloropyridine core can act as a bioisostere, mimicking the interactions of a dichlorophenyl ring while offering altered solubility and metabolic properties.[4][5][6]
The presence of the acetyl group at the C3 position introduces an additional point for chemical modification and a potential key interaction site with biological targets. This unique combination of a reactive dichloropyridine core and a modifiable acetyl group makes this compound a highly attractive starting point for drug discovery campaigns.
Potential Medicinal Chemistry Applications: A Focus on Kinase Inhibition
Given the prevalence of the pyridine scaffold in approved kinase inhibitors, a primary and highly promising application for this compound is in the development of novel protein kinase inhibitors.[7][8][9] Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
The 2,4-disubstituted pyridine and pyrimidine cores are known to be effective scaffolds for kinase inhibitors, often interacting with the hinge region of the ATP-binding site.[10][11][12] The nitrogen atom of the pyridine can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor complexes.
Proposed Kinase Targets and Rationale
Based on the structure-activity relationships (SAR) of existing pyridine-based kinase inhibitors, we propose that derivatives of this compound could be potent inhibitors of several kinase families, including but not limited to:
-
p38 MAP Kinase: 2,5-Dichloropyridine has been utilized as a starting material for the synthesis of potent p38 MAPK inhibitors, which are involved in inflammatory responses.[13]
-
Rho Kinase (ROCK): Systematic exploration of pyridine-based compounds has led to the discovery of potent and selective ROCK inhibitors, which are therapeutic targets for cardiovascular diseases.[8][9]
-
Lipid Kinases (e.g., PIKfyve, PIP4K2C): Isothiazolo[4,3-b]pyridines, which are structurally related, have been identified as dual inhibitors of these kinases with antiviral and antitumoral activity.[14]
-
Mitogen-activated protein kinase-interacting kinases (MNKs): The dichloropyridine moiety has been incorporated into potent and selective MNK inhibitors.
The general strategy would involve the selective functionalization of the C2 and C4 chlorine atoms to introduce substituents that can occupy the hydrophobic pockets of the kinase active site, while the acetyl group at C3 could be modified to enhance potency and selectivity.
Structure-Activity Relationship (SAR) Insights from Related Compounds
The following table summarizes the inhibitory activities of some pyridine and pyrimidine-based kinase inhibitors, providing a rationale for the proposed application of this compound derivatives.
| Compound Class | Target Kinase/Cell Line | IC50/Activity | Reference |
| 2,4-Disubstituted Pyrimidines | KDR | IC50 = 6 nM | [12] |
| Isothiazolo[4,3-b]pyridines | PIKfyve | IC50 = 1 nM | [14] |
| Pyridine-based ROCK inhibitors | ROCK1 | Potent inhibition | [8][9] |
| Pyrido[2,3-d]pyrimidin-7-ones | Abl | Selective inhibition | [5] |
Synthetic Chemistry: Accessing and Diversifying the Core Scaffold
Proposed Synthesis of this compound
A likely synthetic route would involve the acylation of a suitable 2,4-dichloropyridine precursor. One potential pathway is outlined below.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Synthesis of this compound
-
Bromination of 2,4-Dichloropyridine: To a solution of 2,4-dichloropyridine in a suitable solvent (e.g., concentrated sulfuric acid), add a brominating agent (e.g., N-bromosuccinimide) portion-wise at a controlled temperature. The reaction mixture is then carefully quenched with a reducing agent and neutralized to afford 3-bromo-2,4-dichloropyridine after extraction and purification.
-
Lithiation and Acetaldehyde Quench: In a flame-dried flask under an inert atmosphere, dissolve 3-bromo-2,4-dichloropyridine in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 1 hour. Quench the resulting lithiated species with acetaldehyde. Work up the reaction with saturated aqueous ammonium chloride to yield 1-(2,4-dichloropyridin-3-yl)ethanol.
-
Oxidation: Dissolve the alcohol from the previous step in dichloromethane and add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation. The reaction is monitored by TLC until completion. The crude product is then purified by column chromatography to yield the target compound, this compound.
Derivatization Strategies for SAR Studies
The true potential of this scaffold lies in its amenability to diversification. The two chlorine atoms exhibit differential reactivity, allowing for selective functionalization.
Caption: Workflow for generating a diverse library of compounds.
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling [15][16][17][18]
-
To a reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination [2][3][19][20][21][22]
-
In a glovebox, charge a reaction vial with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Seal the vial and heat the reaction to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Biological Evaluation: A Stepwise Approach
A systematic biological evaluation is crucial to validate the therapeutic potential of the synthesized derivatives.
Primary Screening: Cellular Proliferation Assays
The initial screening of the compound library should focus on assessing their anti-proliferative activity against a panel of cancer cell lines. The MTT or MTS assay is a robust and widely used method for this purpose.[23][24][25][26]
Experimental Protocol: MTT Cell Viability Assay [23][24]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value for each compound, which represents the concentration at which 50% of cell growth is inhibited.
Secondary Screening: In Vitro Kinase Assays
Compounds that exhibit significant anti-proliferative activity should be further evaluated for their ability to inhibit specific kinase targets. A variety of in vitro kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based assays.
Caption: A generalized workflow for in vitro kinase inhibition assays.
Future Perspectives and Conclusion
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Its strategic placement of reactive chlorine atoms and a modifiable acetyl group provides a rich platform for the generation of diverse chemical libraries. The strong precedent for pyridine-based molecules as potent kinase inhibitors suggests that this is a particularly fruitful area of investigation.
The synthetic routes and biological evaluation protocols outlined in this guide provide a clear and actionable roadmap for researchers to begin exploring the therapeutic potential of this compound class. Through systematic derivatization and rigorous biological testing, it is highly conceivable that novel drug candidates with significant therapeutic value could emerge from this versatile starting material. The journey from this foundational guide to a clinically viable therapeutic is a long and challenging one, but the inherent potential of the this compound core makes it a worthy and exciting endeavor for the medicinal chemistry community.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. rsc.org [rsc.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 23. broadpharm.com [broadpharm.com]
- 24. researchhub.com [researchhub.com]
- 25. clyte.tech [clyte.tech]
- 26. chondrex.com [chondrex.com]
Methodological & Application
Synthesis Protocol for 1-(2,4-Dichloropyridin-3-YL)ethanone: An Application Note for Drug Discovery Intermediates
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The synthesis of functionalized pyridine derivatives is of paramount importance in medicinal chemistry and drug development, as the pyridine scaffold is a core structural motif in numerous pharmacologically active compounds. 1-(2,4-Dichloropyridin-3-YL)ethanone is a key building block for the elaboration of more complex molecular architectures. The presence of two chlorine atoms provides handles for subsequent cross-coupling reactions, while the acetyl group offers a site for further functionalization. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing from the commercially available 2,4-dichloropyridine-3-carboxaldehyde. The outlined procedure is designed to be robust and scalable for applications in research and process development environments.
Synthetic Strategy Overview
The synthesis of the target compound, this compound, is achieved through a two-step sequence involving the initial formation of a secondary alcohol via a Grignard reaction, followed by oxidation to the desired ketone. This approach was selected for its reliability and high functional group tolerance.
Caption: A two-step synthetic pathway to this compound.
Experimental Protocols
PART 1: Synthesis of 1-(2,4-Dichloropyridin-3-yl)ethanol
This procedure details the nucleophilic addition of a methyl group to the aldehyde functionality of 2,4-dichloropyridine-3-carboxaldehyde using a Grignard reagent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2,4-Dichloropyridine-3-carboxaldehyde | 176.00 | 10.0 | 1.76 g |
| Methylmagnesium bromide (3.0 M in THF) | 119.23 | 12.0 | 4.0 mL |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL |
| Saturated Ammonium Chloride Solution | 53.49 | - | 20 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Step-by-Step Protocol:
-
Reaction Setup: A 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Reagent Addition: The flask is charged with 2,4-dichloropyridine-3-carboxaldehyde (1.76 g, 10.0 mmol) and anhydrous THF (30 mL). The resulting solution is stirred under a nitrogen atmosphere and cooled to 0 °C in an ice bath.
-
Grignard Addition: Methylmagnesium bromide (4.0 mL of a 3.0 M solution in THF, 12.0 mmol) is added dropwise to the stirred solution via the dropping funnel over a period of 15 minutes, maintaining the temperature at 0 °C. The reaction of Grignard reagents with aldehydes is a classic method for the formation of alcohols[1][2].
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 1-(2,4-dichloropyridin-3-yl)ethanol.
PART 2: Synthesis of this compound
This part of the protocol describes the oxidation of the secondary alcohol to the target ketone. Pyridinium chlorochromate (PCC) is a commonly used oxidant for this transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |
| 1-(2,4-Dichloropyridin-3-yl)ethanol | 192.04 | 10.0 (crude) | From Part 1 |
| Pyridinium Chlorochromate (PCC) | 215.56 | 15.0 | 3.23 g |
| Anhydrous Dichloromethane (DCM) | 84.93 | - | 50 mL |
| Silica Gel | - | - | As needed |
Step-by-Step Protocol:
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with pyridinium chlorochromate (3.23 g, 15.0 mmol) and anhydrous dichloromethane (20 mL).
-
Addition of Alcohol: A solution of the crude 1-(2,4-dichloropyridin-3-yl)ethanol (from Part 1) in anhydrous dichloromethane (30 mL) is added to the PCC suspension in one portion.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-3 hours. The progress of the oxidation can be monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel, and the filter cake is washed with dichloromethane (3 x 20 mL). The combined filtrate is concentrated under reduced pressure.
-
Final Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions must be maintained throughout the reaction.
-
PCC is a toxic and potentially carcinogenic chromium (VI) compound and should be handled with extreme care.
Characterization
The final product, this compound, should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described methodology is suitable for researchers in the field of medicinal chemistry and drug discovery, offering a practical route to a valuable synthetic intermediate.
References
Application Notes and Protocols: Suzuki Coupling of 1-(2,4-Dichloropyridin-3-YL)ethanone
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability, functional group tolerance, and mild conditions in forging carbon-carbon bonds.[3][4][5] This guide focuses on a particularly valuable building block: 1-(2,4-Dichloropyridin-3-YL)ethanone . This substrate presents both a challenge and an opportunity for synthetic chemists. As a dihalogenated, electron-deficient heterocycle, it allows for sequential, site-selective functionalization.
The primary challenge lies in controlling the regioselectivity of the coupling reaction. For 2,4-dichloropyridines and related pyrimidines, the C4 position is intrinsically more reactive towards palladium-catalyzed cross-coupling than the C2 position.[6][7] This preference is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond.[6] This application note provides a detailed, field-proven protocol to harness this inherent reactivity, enabling the selective synthesis of C4-arylated pyridine derivatives, which are crucial intermediates in drug discovery programs.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[8] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Cl) of the electrophile, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[9]
-
Transmetalation: The organic group from the organoboron species (the boronic acid) is transferred to the Pd(II) complex. This step is critically dependent on activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[10][11][12]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
Experimental Protocol: C4-Selective Arylation
This protocol details a robust method for the regioselective Suzuki coupling of an arylboronic acid to the C4 position of this compound.
Materials and Reagents
-
Substrate: this compound
-
Nucleophile: Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium Pre-catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate [Pd(OAc)₂]
-
Ligand (if using Pd(OAc)₂): A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃), SPhos)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Standard laboratory glassware: Schlenk flask or reaction vial, condenser, magnetic stirrer, etc.
-
Workup Reagents: Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
Causality Behind Reagent Selection
-
Catalyst System: Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) catalyst that is effective for a range of couplings.[6] Alternatively, generating the active catalyst in situ from Pd(OAc)₂ and a ligand like SPhos can offer enhanced reactivity, especially for challenging substrates.[13] The choice often depends on substrate complexity and cost considerations.
-
Base: A moderately strong base like K₂CO₃ or K₃PO₄ is essential. Its primary role is to react with the boronic acid to form the boronate anion [R-B(OH)₃]⁻, which is significantly more nucleophilic and readily participates in the transmetalation step.[11][14]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is highly effective.[2][6] Dioxane solubilizes the organic reagents and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species. The ratio is often critical for optimal results.[6]
Step-by-Step Experimental Workflow
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv., 3-5 mol%) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 or 5:1 dioxane:water. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.[6][13]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-16 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired C4-arylated product.
Data Presentation and Optimization Insights
The following table summarizes a typical set of conditions for a model reaction. Researchers should note that optimal conditions may vary depending on the specific arylboronic acid used.
| Parameter | Recommended Value | Rationale |
| Substrate | 1.0 equiv. | Limiting reagent. |
| Arylboronic Acid | 1.2 - 1.5 equiv. | A slight excess ensures complete consumption of the substrate and accounts for potential protodeboronation. |
| Catalyst Loading | 3 - 5 mol % | Balances reaction efficiency with cost and ease of removal. Higher loading may be needed for less reactive partners.[4] |
| Base | K₂CO₃ (2.0 - 3.0 equiv.) | Sufficient excess to drive the formation of the active boronate species.[6] |
| Solvent | Dioxane / H₂O (4:1 v/v) | A standard, effective mixture for solubilizing both organic and inorganic components.[2] |
| Temperature | 90 - 100 °C | Provides sufficient thermal energy to overcome the activation barrier for oxidative addition.[6] |
| Time | 4 - 16 hours | Highly substrate-dependent; must be determined by reaction monitoring. |
| Expected Yield | 60 - 90% | Varies based on the electronic and steric properties of the boronic acid. |
Optimization Strategies:
-
Low Yield: If the reaction is sluggish or provides low yields, consider using a stronger base like K₃PO₄ or Cs₂CO₃. Alternatively, employing a more active catalyst system, such as one based on a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, can significantly improve results, especially with challenging aryl chlorides.[7][9][15]
-
Side Products: The primary side reaction is often protodeboronation of the boronic acid. Using a slight excess of the boronic acid and ensuring rigorous degassing can mitigate this issue. Homocoupling of the boronic acid can also occur but is typically minor under these conditions.
-
Regioselectivity Issues: While C4 selectivity is electronically favored, significant C2 coupling may indicate an unconventional mechanism. Altering the ligand can sometimes influence selectivity; sterically hindered NHC ligands have been shown to strongly favor C4 coupling.[7]
Conclusion
The Suzuki-Miyaura reaction is an indispensable tool for the functionalization of heteroaromatic systems. The protocol described herein provides a reliable and robust method for the regioselective C4-arylation of this compound. By understanding the mechanistic principles behind the selection of the catalyst, base, and solvent, researchers can effectively apply and optimize this reaction to generate a diverse library of substituted pyridine compounds for applications in drug discovery and materials science.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-(2,4-Dichloropyridin-3-YL)ethanone: A Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the synthesis of 1-(2,4-Dichloropyridin-3-YL)ethanone, a valuable building block in medicinal chemistry and drug discovery. Due to the electron-deficient nature of the 2,4-dichloropyridine scaffold, direct acylation presents significant challenges. This guide, therefore, outlines two robust, alternative synthetic strategies: Directed ortho-Metalation (DoM) and a Weinreb Amide-based approach . Each protocol is presented with a thorough explanation of the underlying chemical principles, step-by-step instructions, and a discussion of critical parameters. Safety considerations and methods for the characterization of the final product are also detailed to ensure a comprehensive and practical resource for researchers in the field.
Introduction
Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The introduction of an acetyl group at the 3-position of a 2,4-dichloropyridine ring yields this compound, a versatile intermediate for further chemical elaboration. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen significantly deactivates the ring towards classical electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation.[1][2] Such reactions, if they proceed, often require harsh conditions and result in low yields.[3][4]
This guide provides two well-established, alternative methodologies to overcome these synthetic hurdles, offering reliable pathways to the target compound. The choice between the two proposed routes will depend on the specific requirements of the research project, including scale, available reagents, and tolerance of sensitive functional groups in more complex applications.
Proposed Synthetic Strategies
Strategy 1: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings.[5][6] In this approach, a directing group guides the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting organolithium species can then be trapped with a suitable electrophile. For 2,4-dichloropyridine, the chlorine atom at the 2-position can act as a directing group, facilitating lithiation at the 3-position.[7][8]
References
- 1. youtube.com [youtube.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 1-(2,4-Dichloropyridin-3-YL)ethanone
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. The strategic functionalization of the pyridine core allows for the precise orientation of substituents to interact with the ATP-binding site of kinases. 1-(2,4-Dichloropyridin-3-YL)ethanone is a versatile starting material for the synthesis of a variety of kinase inhibitors, particularly those based on the pyrido[2,3-d]pyrimidine scaffold. The two chlorine atoms at positions 2 and 4 of the pyridine ring offer differential reactivity, enabling selective and sequential functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors starting from this compound, with a focus on the construction of the pyrido[2,3-d]pyrimidine core and its subsequent elaboration.
Core Synthetic Strategy: Construction of the Pyrido[2,3-d]pyrimidine Scaffold
The primary and most efficient method to construct the biologically relevant 2,4-diaminopyrido[2,3-d]pyrimidine core from this compound is through a cyclocondensation reaction with guanidine. This reaction proceeds via a multi-step, one-pot process that is both atom-economical and synthetically straightforward.
Reaction Mechanism and Rationale
The cyclocondensation reaction is initiated by the nucleophilic attack of guanidine on the acetyl group of this compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the pyrimidine ring. The presence of a strong base, such as sodium ethoxide, is crucial for the deprotonation of guanidine, thereby increasing its nucleophilicity. The acetyl group at the 3-position of the pyridine ring is essential as it provides the electrophilic carbon for the initial attack by guanidine and ultimately forms part of the fused pyrimidine ring.
The regioselectivity of this reaction is well-defined, leading to the formation of the desired pyrido[2,3-d]pyrimidine isomer. The chlorine atoms on the pyridine ring remain intact during this initial cyclization, providing handles for subsequent diversification of the scaffold.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-chloro-5-methylpyrido[2,3-d]pyrimidine
This protocol details the foundational cyclocondensation reaction to form the core heterocyclic system.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or equivalent)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add guanidine hydrochloride (1.5 equivalents).
-
Base Addition: To the flask, add a solution of sodium ethoxide (3.0 equivalents) in anhydrous ethanol. Stir the mixture at room temperature for 30 minutes to generate free guanidine base.
-
Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired 2,4-diamino-6-chloro-5-methylpyrido[2,3-d]pyrimidine.
Expected Outcome:
This protocol should yield the target compound as a solid. The yield and purity should be assessed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Workflow for the Synthesis of Pyrido[2,3-d]pyrimidine Core
Caption: Workflow for the synthesis of the pyrido[2,3-d]pyrimidine core.
Diversification of the Pyrido[2,3-d]pyrimidine Scaffold
The synthesized 2,4-diamino-6-chloro-5-methylpyrido[2,3-d]pyrimidine is a versatile intermediate for the creation of a library of potential kinase inhibitors. The chlorine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, while the amino groups can be further functionalized.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the introduction of an aryl or heteroaryl moiety at the 6-position, a common feature in many kinase inhibitors that often occupies the solvent-exposed region of the ATP-binding pocket.
Materials:
-
2,4-Diamino-6-chloro-5-methylpyrido[2,3-d]pyrimidine
-
Aryl or heteroaryl boronic acid or boronate ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
Reaction Setup: To a Schlenk tube, add 2,4-diamino-6-chloro-5-methylpyrido[2,3-d]pyrimidine (1.0 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system.
-
Reaction: Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry, concentrate, and purify the residue by column chromatography to obtain the 6-aryl/heteroaryl-substituted pyrido[2,3-d]pyrimidine.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol allows for the introduction of various amines at the 6-position, which can form crucial hydrogen bonds with the kinase hinge region.
Materials:
-
2,4-Diamino-6-chloro-5-methylpyrido[2,3-d]pyrimidine
-
Primary or secondary amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and ligand to a Schlenk tube. Add 2,4-diamino-6-chloro-5-methylpyrido[2,3-d]pyrimidine (1.0 equivalent), the amine (1.2 equivalents), and the base (1.5-2.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 8-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the 6-amino-substituted pyrido[2,3-d]pyrimidine.
Logical Flow of Kinase Inhibitor Synthesis
Caption: Synthetic pathways from the starting material to a library of potential kinase inhibitors.
Structure-Activity Relationship (SAR) Insights and Target Kinases
The pyrido[2,3-d]pyrimidine scaffold is a well-established "hinge-binder" for many kinases. The 2,4-diamino substitution pattern is particularly effective at forming hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.
-
Position 6: Substituents at this position extend into the solvent-exposed region of the ATP-binding site. The nature of the substituent introduced via Suzuki or Buchwald-Hartwig coupling can significantly impact potency and selectivity. For example, bulky hydrophobic groups may favor binding to kinases with larger pockets, while polar groups can interact with solvent or nearby residues.
-
Position 5 (Methyl group): The methyl group, originating from the acetyl group of the starting material, can provide beneficial steric interactions and improve metabolic stability.
Potential Kinase Targets:
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have shown inhibitory activity against a range of kinases, including:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).
-
Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs), and Polo-like Kinases (PLKs).
The specific kinase profile of a synthesized compound will depend on the nature and orientation of the substituents on the pyrido[2,3-d]pyrimidine core.
Data Summary
| Starting Material | Key Intermediate | Diversification Reactions | Potential Kinase Targets |
| This compound | 2,4-Diamino-6-chloro-5-methylpyrido[2,3-d]pyrimidine | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination | EGFR, FGFR, VEGFR, CDKs, PLKs |
Conclusion
This compound serves as a highly valuable and cost-effective starting material for the synthesis of kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold. The synthetic routes outlined in these application notes, particularly the initial cyclocondensation with guanidine followed by palladium-catalyzed cross-coupling reactions, provide a robust and versatile platform for the generation of diverse libraries of potential therapeutic agents. The differential reactivity of the chloro-substituents and the potential for further functionalization of the amino groups offer medicinal chemists a rich chemical space to explore in the quest for potent and selective kinase inhibitors.
palladium-catalyzed cross-coupling of 1-(2,4-Dichloropyridin-3-YL)ethanone
An Application Guide to Palladium-Catalyzed Cross-Coupling of 1-(2,4-Dichloropyridin-3-YL)ethanone
Authored by a Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing the versatile building block, this compound. This substrate is of significant interest in medicinal chemistry and materials science for the synthesis of highly functionalized pyridine derivatives. The presence of two distinct chlorine atoms at the C2 and C4 positions introduces a critical challenge of regioselectivity. This document details field-proven protocols for major cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. We delve into the mechanistic underpinnings of catalyst and ligand systems that govern reaction outcomes, providing researchers with the rationale to optimize conditions and troubleshoot potential issues.
Introduction: The Strategic Value of this compound
Substituted 3-acylpyridines are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals. The starting material, this compound, serves as a powerful and cost-effective precursor for creating diverse molecular libraries. The two chlorine atoms offer orthogonal handles for sequential functionalization. However, the inherent electronic and steric differences between the C2 and C4 positions demand precise control over reaction conditions to achieve desired regioselectivity. The C2 position is generally more electron-deficient and sterically hindered by the adjacent acyl group, while the C4 position is more accessible. This guide elucidates strategies to selectively target these positions.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their broad substrate scope and functional group tolerance.[1] For dichlorinated pyridines, controlling which C-Cl bond undergoes oxidative addition to the palladium center is the paramount challenge. This control is typically exerted through the judicious selection of the palladium catalyst, its associated ligands, the base, and the solvent system.[2]
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone for creating biaryl and vinyl-aryl structures.[3] When applied to this compound, the primary challenge is achieving selective coupling at the C4 position while preserving the C2-Cl bond for subsequent transformations.
Mechanism and Rationale for Regioselectivity
The catalytic cycle begins with the oxidative addition of the C-Cl bond to a Pd(0) species. Ligand choice is critical here. Bulky, electron-rich N-heterocyclic carbene (NHC) ligands, such as IPr, have been shown to favor oxidative addition at the more sterically accessible C4 position of 2,4-dichloropyridines.[2] Following oxidative addition, transmetalation with a boronic acid or ester occurs, facilitated by a base. The cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: C4-Selective Suzuki-Miyaura Coupling
This protocol is adapted from methodologies proven effective for C4-selective coupling of substituted 2,4-dichloropyridines.[2]
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
(η³-1-tBu-indenyl)Pd(SIPr)(Cl) (Hazari precatalyst, 1-3 mol%) or a combination of Pd₂(dba)₃ (1 mol%) and IPr (2-4 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane or Toluene
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, this compound, the arylboronic acid, and the base.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and a small amount of degassed water (e.g., a 10:1 solvent:water ratio) via syringe. The use of aqueous media often accelerates the transmetalation step.[3]
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Scope
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ / IPr | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Hazari precatalyst | Cs₂CO₃ | Toluene | 100 | 16 | 90-98 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 24 | 75-85 |
| 4-Vinylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | 80-90 |
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[4] For 2,4-dichloropyridines, studies have shown that selective amination at the C2 position can be achieved, contrasting with the C4 selectivity often seen in Suzuki couplings.[5] This selectivity is typically driven by using bidentate phosphine ligands at lower temperatures.
Mechanism of C2-Selective Amination
The generally accepted mechanism involves the oxidative addition of the C-Cl bond to Pd(0). The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[6] The preference for C2 amination can be attributed to the electronic activation of this position and specific interactions with the chosen ligand system.[5]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: C2-Selective Buchwald-Hartwig Amination
This protocol employs a sterically hindered phosphine ligand like XPhos, which is highly effective for coupling aryl chlorides.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (3 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source, the phosphine ligand, and the base.
-
Add the anhydrous solvent (e.g., Toluene) and stir for 5-10 minutes to form the active catalyst.
-
Add this compound, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Data Summary: Buchwald-Hartwig Amination Scope
| Amine Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 80-95 |
| Morpholine | Pd(OAc)₂ / RuPhos | LiHMDS | Dioxane | 90 | 18 | 85-95 |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 110 | 24 | 75-85 |
| Indole | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 110 | 20 | 70-80 |
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to arylalkynes.[7] This reaction is typically co-catalyzed by palladium and copper(I) salts.[8] The reactivity order for the halide is I > Br > Cl, making the C-Cl bonds of the substrate challenging to activate.[8] Therefore, elevated temperatures and highly active catalyst systems are often required. Regioselectivity can be controlled, often favoring the more electron-deficient C2 position, though forcing conditions can lead to disubstitution.
Mechanism of Sonogashira Coupling
The reaction involves two interconnected catalytic cycles.[9] In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) occurs. In the copper cycle, the terminal alkyne coordinates to the Cu(I) salt and is deprotonated by the amine base to form a copper acetylide. This species undergoes transmetalation with the Pd(II)-aryl complex. The resulting alkynyl-Pd(II)-aryl complex undergoes reductive elimination to yield the product.[7][9]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling of Aryl Chlorides
Materials & Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5-2.0 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(OAc)₂/phosphine ligand
-
Copper(I) iodide (CuI) (1-5 mol%)
-
A strong amine base, such as triethylamine (TEA) or diisopropylamine (DIPA) (often used as solvent or co-solvent)
-
Anhydrous THF or DMF
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and this compound.
-
Add the anhydrous solvent (e.g., THF), followed by the amine base and the terminal alkyne.
-
Heat the mixture to 60-100 °C. The reaction may require higher temperatures due to the less reactive C-Cl bond.
-
Monitor the reaction by TLC. Upon completion (typically 4-12 hours), cool to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.[8]
-
Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Data Summary: Sonogashira Coupling Scope
| Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 70 | 8 | 75-85 |
| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | DIPA | DMF | 100 | 6 | 80-90 |
| 1-Heptyne | Pd(PPh₃)₄ / CuI | TEA | Toluene | 90 | 12 | 70-80 |
| Propargyl alcohol | PdCl₂(dppf) / CuI | DIPA | THF | 65 | 10 | 65-75 |
The Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction forms a C-C bond between an aryl halide and an alkene, creating a substituted alkene.[10] This reaction is highly valuable for installing vinyl groups. As with other couplings of aryl chlorides, forcing conditions or highly active catalysts are necessary.[11] The reaction typically exhibits high trans selectivity.[12]
Mechanism of the Heck Reaction
The catalytic cycle starts with the oxidative addition of the C-Cl bond to Pd(0).[13] The resulting Pd(II) complex then undergoes migratory insertion (syn-addition) with the alkene. Following insertion, a β-hydride elimination occurs to form the product alkene and a palladium-hydride species. The final step is the reductive elimination of HX, facilitated by a base, which regenerates the Pd(0) catalyst.[13]
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Protocol: Heck Reaction with Aryl Chlorides
This protocol is based on modern catalyst systems developed for the activation of less reactive aryl chlorides.[11][14]
Materials & Reagents:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Di(1-adamantyl)-n-butylphosphine (cataCXium® A) or a similar bulky, electron-rich phosphine ligand (2-4 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, polar aprotic solvent (e.g., DMF, DMA, or NMP)
Procedure:
-
Add the palladium catalyst, phosphine ligand, base, and this compound to a flame-dried Schlenk tube under an inert atmosphere.
-
Add the anhydrous solvent, followed by the alkene via syringe.
-
Seal the tube and heat to a high temperature (typically 120-150 °C).
-
Stir vigorously and monitor the reaction by GC-MS.
-
After completion (usually 12-36 hours), cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Summary: Heck Reaction Scope
| Alkene Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Styrene | Pd(OAc)₂ / cataCXium A | K₂CO₃ | DMF | 130 | 24 | 70-80 |
| n-Butyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120 | 18 | 80-90 |
| 4-Vinylpyridine | Pd(OAc)₂ / DavePhos | K₃PO₄ | DMA | 140 | 36 | 65-75 |
| Cyclohexene | Herrmann's Catalyst | NaOAc | NMP | 150 | 24 | 50-60 |
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a robust and flexible platform for the synthesis of complex pyridine derivatives. The key to success lies in the strategic control of regioselectivity through the careful selection of ligands and reaction conditions. Ligand-controlled C4-selectivity in Suzuki couplings and preferential C2-amination in Buchwald-Hartwig reactions highlight the sophisticated level of control achievable. While the activation of C-Cl bonds for Sonogashira and Heck reactions remains challenging, modern, highly active catalyst systems continue to expand the scope of these transformations. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this valuable building block in their synthetic endeavors.
References
- 1. jocpr.com [jocpr.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-(2,4-Dichloropyridin-3-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dichloropyridin-3-YL)ethanone is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of the dichloropyridine core, coupled with a reactive acetyl group, allows for diverse functionalization through nucleophilic substitution, cross-coupling reactions, and modifications of the ketone. This guide provides a detailed, research-grade protocol for the laboratory-scale synthesis of this important intermediate, emphasizing a reliable and reproducible methodology. The chosen synthetic strategy involves a two-step process commencing with the directed ortho-metalation of 2,4-dichloropyridine, followed by quenching with dry ice to afford 2,4-dichloronicotinic acid. Subsequent treatment of the corresponding lithium salt with a Grignard reagent furnishes the target ketone.
Synthetic Strategy and Mechanistic Overview
The selected synthetic pathway is designed for efficiency and control, proceeding through a well-established organometallic intermediate. The core logic of this approach is to leverage the directing effect of the pyridine nitrogen to achieve regioselective functionalization at the C-3 position.
Step 1: Directed Ortho-Metalation and Carboxylation
The synthesis initiates with the deprotonation of 2,4-dichloropyridine at the C-3 position using a strong organolithium base, such as n-butyllithium. The pyridine nitrogen coordinates to the lithium cation, directing the deprotonation to the adjacent C-3 position, which is the most acidic proton on the ring due to the inductive effects of the chlorine atoms and the nitrogen. The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to yield the corresponding carboxylate, which upon acidic workup, provides 2,4-dichloronicotinic acid.
Step 2: Grignard-Mediated Acylation
The 2,4-dichloronicotinic acid is first converted to its lithium salt by treatment with a lithium base. This salt is then reacted with an excess of a Grignard reagent, specifically methylmagnesium bromide. The Grignard reagent initially acts as a base to deprotonate any remaining carboxylic acid, and then a second equivalent adds to the carboxylate to form a stable tetrahedral intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the desired ketone, this compound. This method avoids the often harsh conditions and potential side reactions associated with Friedel-Crafts acylation on electron-deficient pyridine rings.
Diagram of the Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
PART 1: Synthesis of 2,4-Dichloronicotinic Acid
This protocol is adapted from established procedures for the ortho-lithiation and carboxylation of substituted pyridines[1].
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2,4-Dichloropyridine | ≥98% | Sigma-Aldrich |
| n-Butyllithium (2.5 M in hexanes) | Solution in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Dry Ice (solid CO₂) | N/A | Local supplier |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Initial Charging: To the flask, add 2,4-dichloropyridine (7.0 g, 47.3 mmol) and anhydrous THF (70 mL) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: Slowly add n-butyllithium (2.5 M in hexanes, 22.7 mL, 56.8 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature is maintained below -70 °C. A color change to deep red or brown is typically observed, indicating the formation of the lithiated species.
-
Stirring: Stir the reaction mixture at -78 °C for an additional 30 minutes after the addition is complete.
-
Quenching with Dry Ice: Carefully and quickly add an excess of crushed dry ice to the reaction mixture in several portions. A vigorous reaction will occur.
-
Warming and Stirring: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 30 minutes.
-
Workup:
-
Carefully quench the reaction by the slow addition of water (50 mL).
-
Neutralize the mixture with 1.5 N HCl until the pH is approximately 2-3.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude 2,4-dichloronicotinic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a solid product.
Expected Yield: Approximately 50-60%.
PART 2: Synthesis of this compound
This protocol is based on the principles of Grignard reactions with carboxylate salts.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2,4-Dichloronicotinic Acid | As synthesized above | N/A |
| Lithium Hydroxide (LiOH) | ≥98% | Sigma-Aldrich |
| Methylmagnesium Bromide (3.0 M in ether) | Solution in ether | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | Fisher Scientific |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inert gas inlet. Flame-dry the apparatus and cool under a stream of inert gas.
-
Salt Formation: To the flask, add 2,4-dichloronicotinic acid (4.5 g, 23.4 mmol) and anhydrous THF (50 mL). Stir the suspension and add powdered lithium hydroxide (0.56 g, 23.4 mmol) in one portion. Stir the mixture at room temperature for 1 hour to form the lithium salt.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add methylmagnesium bromide (3.0 M in ether, 17.2 mL, 51.5 mmol, 2.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid or oil.
Expected Yield: Approximately 60-70%.
Characterization of this compound
Physical Properties:
| Property | Value |
| Molecular Formula | C₇H₅Cl₂NO |
| Molecular Weight | 190.03 g/mol |
| Appearance | Expected to be a solid or oil |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR (CDCl₃, 100 MHz):
-
Mass Spectrometry (EI):
-
Infrared (IR) Spectroscopy (KBr or neat):
Safety Precautions
This synthesis involves the use of highly reactive and hazardous materials. It is imperative that this procedure is carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
n-Butyllithium: Highly pyrophoric and corrosive. It reacts violently with water and can ignite spontaneously in air. Handle under an inert atmosphere at all times.[2][9][16][17][18]
-
Methylmagnesium Bromide: Flammable and reacts violently with water. It is also corrosive and can cause severe skin and eye burns. Handle under an inert atmosphere.[1][16][17][19][20]
-
2,4-Dichloropyridine and 2,4-Dichloronicotinic Acid: Harmful if swallowed or inhaled. May cause skin and eye irritation. Avoid breathing dust and contact with skin and eyes.[21][22]
-
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides upon storage. Use from a freshly opened container or after proper purification and drying.
-
Grignard Reaction Quenching: The quenching of Grignard reactions is highly exothermic. Perform the addition of the quenching agent (saturated ammonium chloride solution) slowly and with external cooling.[18][23]
Emergency Procedures:
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
-
In case of fire involving organolithium or Grignard reagents, do NOT use water. Use a dry powder extinguisher (Class D).
References
- 1. 2,4-Dichloropyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. 1-(4,6-dichloropyridin-2-yl)ethanone | CAS#:1060815-12-4 | Chemsrc [chemsrc.com]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. RU2316547C1 - Method for preparing 3-dichloromethylpyridine - Google Patents [patents.google.com]
- 8. westpenetone.com [westpenetone.com]
- 9. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 10. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 11. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nj.gov [nj.gov]
- 16. oxfordhealth.nhs.uk [oxfordhealth.nhs.uk]
- 17. community.wvu.edu [community.wvu.edu]
- 18. chemos.de [chemos.de]
- 19. valudor.com [valudor.com]
- 20. quora.com [quora.com]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. dchas.org [dchas.org]
- 23. acs.org [acs.org]
functionalization of the pyridine ring in 1-(2,4-Dichloropyridin-3-YL)ethanone
An Application Guide to the Strategic Functionalization of 1-(2,4-Dichloropyridin-3-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1] The molecule this compound is a versatile and highly valuable building block, offering multiple distinct reaction sites for chemical modification. Its two chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing nature of the pyridine nitrogen and the 3-acetyl group, are prime targets for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the strategic functionalization of this key intermediate, detailing the underlying principles of regioselectivity and offering field-proven protocols for selective modification at each position.
Understanding the Reactivity of the Core Scaffold
The synthetic utility of this compound stems from the differential reactivity of its functional sites. The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the presence of two electronegative chlorine atoms and the C3-acetyl group. This electronic profile dictates the primary avenues for its functionalization.
-
C4-Position : This position is the most activated site for classical Nucleophilic Aromatic Substitution (SNAr). Attack by a nucleophile at C4 leads to a Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative pyridine nitrogen, providing significant stabilization.[2][3] This makes the C4-chloro group significantly more labile than the C2-chloro group in SNAr reactions.
-
C2-Position : While also activated, the C2 position is generally less reactive towards SNAr than C4 because nucleophilic attack at this site does not allow for direct resonance stabilization of the negative charge by the ring nitrogen.[3] However, its proximity to the nitrogen lone pair makes it a prime site for palladium-catalyzed cross-coupling reactions, where the reaction mechanism and regioselectivity can be controlled by the choice of ligand.[4][5]
-
C3-Acetyl Group : This ketone functionality can undergo a wide range of classical transformations, such as reduction to an alcohol, oxidation, or alpha-functionalization, providing an additional axis for diversification.
-
C5/C6 Positions : These C-H bonds are less reactive but can be functionalized through modern C-H activation strategies, although this is typically more challenging than displacing the chloro groups.[6][7]
// Nodes for labels C4 [pos="2.5,0.5!", label=<C4-Cl(Highly Reactive:SNAr, Cross-Coupling)>, fontcolor="#EA4335"]; C2 [pos="-2.5,0.5!", label=<C2-Cl(Ligand-ControlledCross-Coupling)>, fontcolor="#4285F4"]; C3 [pos="-1.5,-2.2!", label=<C3-Acetyl(Side-ChainModification)>, fontcolor="#34A853"]; C5_C6 [pos="2.2,-1.5!", label=<C5/C6-H(C-H Activation)>, fontcolor="#5F6368"];
// Edges from labels to molecule C4 -> mol [arrowhead=vee, color="#EA4335", style=dashed, headlabel=""]; C2 -> mol [arrowhead=vee, color="#4285F4", style=dashed]; C3 -> mol [arrowhead=vee, color="#34A853", style=dashed]; C5_C6 -> mol [arrowhead=vee, color="#5F6368", style=dashed]; } } Diagram 1: Key functionalization sites on this compound.
Regioselective Functionalization at the C4-Position
The C4 position is the default site for monosubstitution via SNAr due to its higher electrophilicity and the stability of the reaction intermediate.
C4-Selective Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. The superior stability of the Meisenheimer intermediate for C4-attack is the driving force for the high regioselectivity observed.
// Start node start [label="this compound + Nu⁻"];
// Path 1: C4 Attack
c4_intermediate [label=<
Meisenheimer Intermediate (C4 Attack)>];
c4_resonance [label=<
Charge on Nitrogen (Stabilized)>, fontcolor="#34A853"];
c4_product [label="C4-Substituted Product", shape=box, style=rounded, fillcolor="#F1F3F4"];
// Path 2: C2 Attack
c2_intermediate [label=<
Meisenheimer Intermediate (C2 Attack)>];
c2_resonance [label="No N-Anion Resonance Form", fontcolor="#EA4335"];
c2_product [label="C2-Substituted Product (Minor)", shape=box, style=rounded, fillcolor="#F1F3F4"];
// Edges start -> c4_intermediate [label="Attack at C4\n(Favored)"]; c4_intermediate -> c4_resonance [label="Resonance"]; c4_resonance -> c4_product [label="- Cl⁻"];
start -> c2_intermediate [label="Attack at C2\n(Disfavored)"]; c2_intermediate -> c2_resonance [style=invis]; c2_intermediate -> c2_product [label="- Cl⁻"];
// Rank paths {rank=same; c4_intermediate; c2_intermediate;} {rank=same; c4_resonance; c2_resonance;} {rank=same; c4_product; c2_product;} } Diagram 2: Rationale for C4 selectivity in SNAr reactions.
Protocol 2.1.1: General Procedure for C4-Amination
This protocol describes the reaction with a generic primary or secondary amine.
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 equiv)
-
Solvent (e.g., DMSO, DMF, NMP)
-
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine and the base.
-
Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-16 hours), cool the mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1-(2-chloro-4-aminopyridin-3-yl)ethanone derivative.
-
C4-Selective Suzuki-Miyaura Coupling
While palladium-catalyzed couplings can be tuned, many standard conditions show a kinetic preference for oxidative addition at the more electron-deficient C4 position.[8][9]
Protocol 2.2.1: C4-Arylation via Suzuki Coupling
-
Reagents:
-
1-(2-chloro-4-iodopyridin-3-yl)ethanone (prepared from the starting material via halogen exchange, as iodides are more reactive) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2M aq. Na₂CO₃) (3.0 equiv)
-
Solvent (e.g., Dioxane or DMF/Water mixture)
-
-
Procedure:
-
In a Schlenk flask, combine the aryl halide, arylboronic acid, and palladium catalyst under an inert atmosphere (Argon or Nitrogen).
-
Add the solvent, followed by the aqueous base.
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Regioselective Functionalization at the C2-Position
Achieving selectivity at the C2 position often requires moving away from classical SNAr and employing modern cross-coupling methodologies where ligand choice can override the inherent electronic preferences of the substrate.[10]
C2-Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[11][12] By using specific bulky phosphine ligands, the steric environment around the palladium catalyst can be engineered to favor oxidative addition at the less hindered C2 position, leading to highly regioselective amination.[4][5]
Protocol 3.1.1: C2-Selective Amination with Anilines
-
Reagents:
-
This compound (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos or a suitable Buchwald ligand, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu) (1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium pre-catalyst, ligand, and base.
-
Add the this compound and the aniline derivative.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat to 90-110 °C with vigorous stirring. The optimal temperature and time should be determined by monitoring.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a plug of celite, washing with the same solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the 1-(4-chloro-2-anilinopyridin-3-yl)ethanone product.
-
| Reaction | Position | Catalyst/Conditions | Typical Nucleophile | Selectivity |
| SNAr | C4 | Base (K₂CO₃), DMSO, 100 °C | Amines, Alkoxides | >95:5 (C4:C2) |
| Suzuki | C4 | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | Arylboronic Acids | Generally C4 selective |
| Buchwald | C2 | Pd₂(dba)₃ / Xantphos, Cs₂CO₃ | Anilines | Highly C2 selective[4][5] |
| Sonogashira | C4/C2 | PdCl₂(PPh₃)₂, CuI, Base | Terminal Alkynes | Selectivity depends on halide |
| Table 1: Summary of Regioselective Functionalization Strategies. |
Sequential and Orthogonal Functionalization
The differential reactivity of the C2 and C4 positions allows for a powerful sequential functionalization strategy. One can first perform a C4-selective reaction (like SNAr) and then, on the purified intermediate, perform a C2-selective cross-coupling reaction.
Modification of the C3-Acetyl Side Chain
The ketone functionality provides a third handle for diversification, which can be addressed before or after the modification of the pyridine ring.
Protocol 5.1.1: Reduction of the Ketone to an Alcohol
-
Reagents:
-
Substituted 1-(pyridin-3-yl)ethanone (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 equiv)
-
Solvent (Methanol or Ethanol)
-
-
Procedure:
-
Dissolve the starting ketone in the alcohol solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise, controlling any effervescence.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the desired alcohol, which can be purified further by chromatography if necessary.
-
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 6. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2,4-Dichloropyridin-3-YL)ethanone by Column Chromatography
Welcome to the technical support center for the purification of 1-(2,4-Dichloropyridin-3-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of this specific N-heterocyclic ketone. The inherent polarity of the pyridine ring, combined with the electron-withdrawing effects of the chloro and acetyl groups, presents unique purification challenges that this guide aims to address.
Troubleshooting Guide
This section is formatted to provide rapid solutions to specific issues you may encounter during the purification process.
Issue 1: My compound, this compound, has a very low Rf value on TLC and won't elute from the column.
Root Cause Analysis: A very low Retention Factor (Rf) indicates strong interaction with the polar silica gel stationary phase.[1] This is common for polar compounds like N-heterocycles.[2] The pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to high retention.
Solutions:
-
Increase Mobile Phase Polarity: The most straightforward solution is to increase the polarity of your eluent.[3] If you are using a standard hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If you are already at 100% ethyl acetate, consider switching to a more polar solvent system.[2]
-
Employ a Stronger Polar Solvent: For highly polar compounds, methanol or ethanol are effective polar modifiers. A common starting point is a mobile phase of dichloromethane (DCM) with a small percentage of methanol (e.g., 1-5%).[2]
-
Use of Additives: Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia (in methanol) to the mobile phase can help to mitigate strong interactions with acidic silica.[2] Typically, 0.1-1% TEA is sufficient to improve elution and peak shape.
Experimental Protocol: Developing a More Polar Solvent System
-
TLC Scouting: Prepare several TLC chambers with different solvent systems.
-
System A: 100% Ethyl Acetate
-
System B: 98:2 Dichloromethane/Methanol
-
System C: 95:5 Dichloromethane/Methanol
-
System D: 95:4:1 Dichloromethane/Methanol/Triethylamine
-
-
Spot and Develop: Spot your crude reaction mixture on each TLC plate and develop the chromatogram.
-
Analyze: Identify the solvent system that provides an Rf value for your target compound in the range of 0.2-0.4.[4] This range generally translates well to column chromatography separation.
Issue 2: The purified fractions show significant peak tailing on TLC and analytical HPLC.
Root Cause Analysis: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase. For pyridine-containing compounds, this is commonly due to the interaction of the basic nitrogen with acidic silanol groups on the silica gel. This can also be exacerbated by overloading the column.
Solutions:
-
Deactivate the Silica Gel: As mentioned above, adding a basic modifier like triethylamine to your eluent can cap the acidic sites on the silica, reducing tailing.
-
Use Alumina: As an alternative stationary phase, alumina can be less acidic than silica and may be a better choice for basic compounds.[5] It is available in neutral, basic, and acidic forms. For a pyridine derivative, neutral or basic alumina would be most appropriate.
-
Reduce Sample Load: Overloading the column can lead to band broadening and tailing. A general rule of thumb is to use a silica-to-sample ratio of at least 30:1 by weight.[4]
-
Dry Loading: If the compound is not very soluble in the initial mobile phase, it can lead to a broad application band. Dry loading the sample, where it is pre-adsorbed onto a small amount of silica gel before being added to the column, can improve peak shape.
Issue 3: I'm observing new spots on the TLC of my collected fractions that were not present in the crude mixture.
Root Cause Analysis: The appearance of new spots post-column suggests that your compound may be degrading on the stationary phase. Halogenated pyridines can be susceptible to decomposition on silica gel, which is acidic.[6][7]
Solutions:
-
Assess Compound Stability: Before running a large-scale column, perform a stability test. Dissolve a small amount of your crude product in your chosen eluent, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if any new spots appear.
-
Deactivate the Silica: Using triethylamine or another base in the mobile phase can reduce the acidity of the silica and prevent degradation.
-
Switch to a Less Acidic Stationary Phase: Consider using neutral alumina or a deactivated silica gel.
-
Work Quickly: Do not let the compound sit on the column for an extended period. A faster flow rate (flash chromatography) is often preferred.
Frequently Asked Questions (FAQs)
Q1: How do I select the initial solvent system for purifying this compound?
A1: The selection of the solvent system is critical and should be guided by Thin-Layer Chromatography (TLC).[8] Given the polar nature of the target molecule, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[9]
-
Step 1: Initial Scouting. Start with a 4:1 hexane:ethyl acetate mixture.
-
Step 2: Adjust Polarity. Based on the initial TLC, adjust the ratio. If the Rf is too low (spot doesn't move far), increase the proportion of ethyl acetate. If the Rf is too high (spot moves with the solvent front), increase the proportion of hexane.[3]
-
Step 3: Ideal Rf. Aim for an Rf value between 0.2 and 0.4 for the target compound. This generally provides the best separation in column chromatography.[4]
-
Step 4: Alternative Systems. If a good separation cannot be achieved with hexane/ethyl acetate, consider other solvent systems. Dichloromethane/methanol or dichloromethane/acetone are common alternatives for more polar compounds.[2]
| Solvent System (v/v) | Polarity | Recommended Use Case |
| 80:20 Hexane/Ethyl Acetate | Low | Initial scouting, separation from non-polar impurities. |
| 50:50 Hexane/Ethyl Acetate | Medium | Good starting point for many compounds of intermediate polarity. |
| 95:5 DCM/Methanol | High | For polar compounds that do not move in Hexane/EtOAc.[2] |
| 95:4:1 DCM/Methanol/TEA | High (Basic) | For polar, basic compounds prone to tailing on silica. |
Q2: What are the best practices for packing and loading a column for this purification?
A2: Proper column packing and sample loading are essential for achieving good separation.
-
Packing:
-
Slurry Packing: This is the most common and reliable method. Mix your silica gel with the initial, least polar eluent to form a slurry. Pour the slurry into the column and use gentle pressure or tapping to ensure a well-packed, homogenous bed.
-
Avoid Air Bubbles: Ensure there are no air bubbles or cracks in the packed silica, as these will lead to poor separation.
-
-
Loading:
-
Wet Loading: Dissolve your crude product in the minimum amount of the initial eluent and carefully pipette it onto the top of the silica bed. This is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a more polar, volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation.
-
Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A3: Without a specific synthetic route, we can anticipate general classes of impurities:
-
Unreacted Starting Materials: Depending on the synthesis, these could include dichloropyridine precursors or acetylating agents.
-
Isomeric Byproducts: Halogenation of pyridine rings can sometimes lead to the formation of regioisomers.[7][10] These may have very similar polarities to the desired product, making separation challenging.
-
Hydrolysis Products: If water is present during the reaction or workup, hydrolysis of the starting materials or product could occur.
-
Over-reaction or Side-reaction Products: Depending on the reagents used, other functional groups on the pyridine ring could react.
A careful analysis of the crude reaction mixture by TLC, and ideally by LC-MS, can help identify these impurities and guide the development of the purification method.
Q4: Can I use reverse-phase chromatography for this compound?
A4: Yes, reverse-phase chromatography is a viable alternative, especially if the compound is highly polar or unstable on silica gel. In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The elution order is reversed, with non-polar compounds eluting later. This can be an excellent option for purifying polar, water-soluble compounds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. aga-analytical.com.pl [aga-analytical.com.pl]
- 6. researchgate.net [researchgate.net]
- 7. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. users.ox.ac.uk [users.ox.ac.uk]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Recrystallization of 1-(2,4-Dichloropyridin-3-YL)ethanone
Welcome to the technical support center for the purification of 1-(2,4-Dichloropyridin-3-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth protocols and troubleshooting advice for the successful recrystallization of this compound. Our goal is to equip you with the necessary information to overcome common challenges and achieve high purity of your target molecule.
Understanding the Recrystallization Process
Recrystallization is a fundamental purification technique in organic chemistry that relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] The ideal solvent will dissolve the target compound to a high extent at an elevated temperature but only sparingly at a lower temperature.[2][3] This allows for the formation of a saturated solution from which the pure compound will crystallize upon cooling, leaving the impurities behind in the solution.[1]
Recommended Recrystallization Protocol for this compound
While a specific, validated recrystallization protocol for this compound is not widely published, the following procedure is based on established principles for similar aromatic ketones and pyridine derivatives.[4]
Solvent Selection:
The choice of solvent is critical for successful recrystallization.[3] For this compound, a moderately polar ketone, several solvent systems can be considered. A good starting point is a mixed solvent system, which offers fine-tuned control over solubility.[2] We recommend a mixture of ethanol and water.
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is likely to dissolve the compound well, especially when heated, due to its polarity and ability to form hydrogen bonds. Water acts as an anti-solvent, reducing the solubility upon cooling to promote crystallization. This combination is a common choice for many organic compounds.[2] |
| Isopropanol | A slightly less polar alcohol that can also be effective. |
| Toluene | Pyridine and its derivatives can sometimes crystallize well from toluene.[4] |
Step-by-Step Protocol (Ethanol/Water System):
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid. This should be done on a hot plate with stirring. It is crucial to use the minimal amount of solvent to ensure the solution is saturated.[1]
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization in the funnel.[5]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities. It is important to use a cold solvent to avoid dissolving the product.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a crystalline solid. A melting point analysis can be performed to assess purity; a sharp melting point close to the literature value indicates high purity.[6]
Visualizing the Workflow
Caption: Recrystallization workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent.
-
Possible Cause: Insufficient solvent or an inappropriate solvent choice.
-
Solution: Gradually add more hot solvent until the compound dissolves. If a large volume of solvent is required, it may not be the ideal choice. In this case, it is advisable to start over with a different solvent or solvent system.[7]
Q2: No crystals are forming upon cooling.
-
Possible Cause 1: Too much solvent was used, resulting in a solution that is not saturated.[8]
-
Solution 1: Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again slowly.[9][10]
-
Possible Cause 2: The solution is supersaturated.
-
Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates a rough surface for crystals to nucleate. Alternatively, add a "seed crystal" of the pure compound to the solution.[8]
Q3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.
-
Solution: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly. If the problem persists, a different solvent with a lower boiling point should be chosen.[8][9]
Q4: The recrystallized product is still impure.
-
Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice, or the chosen solvent did not effectively separate the compound from the impurities.
-
Solution: Repeat the recrystallization process, ensuring a slower cooling rate. If impurities persist, a different solvent system may be necessary. It's also possible that the impurities have very similar solubility properties to the desired compound, in which case another purification technique like column chromatography might be required.[9]
Q5: Crystals form in the funnel during hot filtration.
-
Possible Cause: The filtration apparatus and solution have cooled down, causing premature crystallization.[6]
-
Solution: Use a pre-heated funnel and receiving flask. A stemless funnel can also help by reducing the surface area for cooling. Adding a small amount of extra hot solvent before filtration can also help keep the compound in solution.[5][9]
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. quora.com [quora.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1-(2,4-Dichloropyridin-3-YL)ethanone
Welcome to the technical support center for the synthesis of 1-(2,4-Dichloropyridin-3-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying chemistry and actionable protocols for remediation.
Issue 1: Low or No Yield of the Desired Product in Friedel-Crafts Acylation
Question: I am attempting a Friedel-Crafts acylation of 2,4-dichloropyridine with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃), but I am observing very low conversion to this compound. What is going wrong?
Answer:
The Friedel-Crafts acylation of pyridine derivatives is notoriously challenging. Pyridines are electron-deficient aromatic systems, which makes them poor nucleophiles for electrophilic aromatic substitution.[1] Furthermore, the pyridine nitrogen can coordinate with the Lewis acid catalyst, further deactivating the ring towards acylation.[1]
Potential Causes and Solutions:
-
Catalyst Deactivation: The lone pair on the pyridine nitrogen complexes with the Lewis acid (e.g., AlCl₃), rendering it catalytically inactive.
-
Solution: Use a stoichiometric excess of the Lewis acid to ensure enough is available to both coordinate with the pyridine and activate the acylating agent.[2] However, be aware that this can lead to the formation of undesired side products.[3] A better approach may be to use alternative catalysts that have a lower affinity for nitrogen, such as ZrCl₄.[4]
-
-
Insufficient Reaction Temperature: The deactivating effect of the two chlorine atoms and the pyridine nitrogen requires forcing conditions to drive the reaction.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or GC-MS is crucial to find the optimal temperature that promotes product formation without excessive decomposition.
-
-
Incorrect Acylating Agent: While acetyl chloride is a common choice, acetic anhydride can sometimes be more effective, especially when used as both the acylating agent and solvent at elevated temperatures.[3]
Experimental Protocol for Improved Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride (2.0 eq.) in dry dichloroethane at 0 °C, add acetyl chloride (1.2 eq.) dropwise.
-
Allow the mixture to stir for 30 minutes at 0 °C to form the acylium ion complex.
-
Add a solution of 2,4-dichloropyridine (1.0 eq.) in dry dichloroethane dropwise, keeping the temperature below 5 °C.
-
Slowly warm the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Issue 2: Formation of an Isomeric Byproduct
Question: My reaction is producing the desired this compound, but I am also seeing a significant amount of an isomeric ketone. What is this isomer and how can I avoid it?
Answer:
The most likely isomeric byproduct is 1-(2,4-Dichloropyridin-5-YL)ethanone. The regioselectivity of electrophilic substitution on the 2,4-dichloropyridine ring is influenced by the directing effects of the chloro-substituents and the pyridine nitrogen. While the 3-position is electronically favored for acylation due to the directing effects of the adjacent chlorine and nitrogen atoms, substitution at the 5-position can also occur.
Controlling Regioselectivity:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity, favoring the thermodynamically more stable product.
-
Choice of Lewis Acid: The nature of the Lewis acid can influence the steric and electronic environment of the transition state, thereby affecting regioselectivity. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, ZrCl₄) may be beneficial.[4][5]
Diagram: Regioselectivity in Friedel-Crafts Acylation
Caption: Possible acylation positions on 2,4-dichloropyridine.
Issue 3: Incomplete Reaction and Multiple Side Products in Directed Ortho-Metalation (DoM)
Question: I am trying a directed ortho-metalation approach using a strong base like n-BuLi followed by quenching with an acetylating agent, but the reaction is messy with low yield of the desired product. What are the likely side reactions?
Answer:
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds.[6][7] However, it requires strict control of reaction conditions to be successful.
Common Side Products and Their Causes:
-
Unreacted Starting Material: This can result from incomplete deprotonation.
-
Solution: Ensure the use of a sufficiently strong and non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures (typically -78 °C).[8][9] The addition of a chelating agent like TMEDA can enhance the reactivity of organolithium bases.[6]
-
-
Addition of the Organolithium Reagent: Strong nucleophilic bases like n-BuLi can add to the C=N bond of the pyridine ring, leading to dihydropyridine adducts.[8]
-
Solution: Use a sterically hindered, non-nucleophilic base like LDA or LTMP.[8]
-
-
Formation of Regioisomers: While DoM is highly regioselective, improper reaction conditions can lead to lithiation at other positions. For 2,4-dichloropyridine, the most acidic proton is at the 5-position. However, the chloro- and nitrogen atoms can direct lithiation to the 3-position.
-
Solution: Strict adherence to low temperatures (-78 °C) is crucial to favor the kinetically controlled ortho-lithiation at the 3-position.[6]
-
-
Halogen-Metal Exchange: The organolithium reagent can react with one of the chloro-substituents, leading to a mixture of products upon quenching.
Troubleshooting Workflow for Directed Ortho-Metalation
Caption: Troubleshooting workflow for directed ortho-metalation.
Issue 4: Side Products in the Grignard Reaction with 2,4-Dichloro-3-cyanopyridine
Question: I am synthesizing this compound via the reaction of methylmagnesium bromide with 2,4-dichloro-3-cyanopyridine followed by hydrolysis. However, I am observing significant side products. What are they and how can I minimize them?
Answer:
This is a viable route, but Grignard reagents are highly reactive and can participate in several side reactions.[10][11]
Potential Side Products and Prevention Strategies:
| Side Product | Formation Mechanism | Prevention Strategy |
| 2,4-Dichloro-3-(1-iminoethyl)pyridine (unhydrolyzed intermediate) | Incomplete hydrolysis of the intermediate imine. | Ensure complete hydrolysis by using acidic conditions (e.g., aqueous HCl) and allowing sufficient reaction time.[12] |
| 2-Chloro-4-methyl-3-acetylpyridine | Nucleophilic substitution of the C4-chloro group by the Grignard reagent. The C4 position is generally more reactive towards nucleophilic substitution.[13] | Use a less reactive organometallic reagent, such as an organozinc or organocuprate reagent, which are less prone to side reactions. Alternatively, perform the reaction at a lower temperature to favor addition to the nitrile over substitution. |
| Dihydropyridine derivatives | Addition of the Grignard reagent to the pyridine ring. | This is less common with pyridines bearing electron-withdrawing groups, but can be minimized by using carefully controlled stoichiometry and low reaction temperatures. |
Optimized Protocol for Grignard Reaction and Hydrolysis:
-
To a solution of 2,4-dichloro-3-cyanopyridine (1.0 eq.) in dry THF at -20 °C, add a solution of methylmagnesium bromide (1.1 eq. in THF) dropwise.
-
Allow the reaction to stir at -20 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
Quench the reaction by slowly adding it to a stirred solution of 3M aqueous HCl at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete hydrolysis of the imine intermediate.
-
Neutralize the solution with aqueous NaHCO₃ and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of synthetic route depends on the scale of the reaction and the available expertise and equipment.
-
Directed Ortho-Metalation (DoM): This route often provides the best regioselectivity but requires stringent anhydrous conditions and low temperatures, making it more suitable for smaller-scale laboratory synthesis.[6][7]
-
Grignard Reaction with Nitrile: This can be a high-yielding route but requires careful control of reaction conditions to avoid side reactions. It is a good option for moderate scales.
-
Friedel-Crafts Acylation: While seemingly straightforward, this method is often low-yielding and can be difficult to optimize for this specific substrate due to the deactivating nature of the pyridine ring.[1] It may be considered for larger-scale synthesis if a robust and optimized procedure can be developed.
Q2: How can I effectively purify the final product from the common side products?
A2: Column chromatography on silica gel is the most common and effective method for purifying this compound from its isomers and other side products. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will typically provide good separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be used for further purification of the isolated product.
Q3: What are the key analytical techniques to confirm the structure of the product and identify impurities?
A3: A combination of spectroscopic and spectrometric techniques is essential:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation and will allow for the unambiguous identification of the desired product and differentiation from its isomers based on the chemical shifts and coupling constants of the pyridine ring protons.
-
Mass Spectrometry (GC-MS or LC-MS): This will confirm the molecular weight of the product and help in the identification of side products by their mass-to-charge ratios.
-
Infrared (IR) Spectroscopy: This can confirm the presence of the ketone carbonyl group (typically around 1680-1700 cm⁻¹) and the aromatic pyridine ring.
-
Thin-Layer Chromatography (TLC): This is an indispensable tool for monitoring the progress of the reaction and for developing a suitable solvent system for column chromatography.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. baranlab.org [baranlab.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. leah4sci.com [leah4sci.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 1-(2,4-Dichloropyridin-3-YL)ethanone
Welcome to the technical support center for the synthesis of 1-(2,4-dichloropyridin-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yields and troubleshooting common experimental hurdles. The synthesis of functionalized pyridines is a critical step in the development of many pharmaceutical agents, and achieving high efficiency is paramount.
Overview of the Synthetic Challenge
The target molecule, this compound, presents a unique synthetic challenge. The pyridine ring is inherently electron-deficient, which makes it resistant to classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1][2] Furthermore, the two electron-withdrawing chloro substituents further deactivate the ring, compounding the difficulty.[3]
A plausible and common approach for this transformation is a Lewis acid-catalyzed Friedel-Crafts acylation of 2,4-dichloropyridine. This guide will focus on troubleshooting and optimizing this specific pathway.
Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation of 2,4-dichloropyridine so difficult?
A1: There are two primary reasons. First, pyridine is an electron-deficient (π-deficient) heterocycle. Second, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates strongly with the lone pair of electrons on the pyridine nitrogen. This coordination forms a pyridinium salt, which is even more electron-deficient and thus highly deactivated towards electrophilic attack.[1] The additional deactivating effect of the two chlorine atoms makes the reaction particularly sluggish.
Q2: I'm getting very low conversion of my starting material, 2,4-dichloropyridine. What's the most likely cause?
A2: Low conversion is the most common issue. The primary causes are often related to the catalyst or the reaction conditions.
-
Insufficient Catalyst: Unlike typical Friedel-Crafts reactions, acylation of pyridines often requires a stoichiometric amount, or even an excess, of the Lewis acid catalyst.[4] This is because the product, an aryl ketone, is a moderate Lewis base and will form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[4]
-
Reaction Temperature: Higher activation energy barriers for deactivated substrates mean that higher temperatures and longer reaction times are often necessary to achieve complete conversion.[5]
-
Catalyst Quality: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Contamination with moisture will deactivate the catalyst, halting the reaction.
Q3: My TLC shows multiple product spots. What are the likely side products?
A3: Besides the desired product, several side products can form:
-
Regioisomers: While acylation is expected at the C3 position (directed by the two chloro groups), small amounts of other isomers might form under harsh conditions.
-
Hydrolysis of Acylating Agent: If there is moisture in the reaction, your acylating agent (e.g., acetyl chloride or acetic anhydride) will hydrolyze to acetic acid.
-
Decomposition: At very high temperatures, pyridine rings can be susceptible to decomposition or polymerization, leading to a complex mixture of byproducts.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Yield of this compound
This is the most frequent challenge. Follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions:
-
Cause 1a: Inactive Catalyst / Insufficient Amount
-
Explanation: Aluminum chloride (AlCl₃) or other Lewis acids are highly susceptible to deactivation by moisture. Furthermore, the product ketone complexes with the catalyst, necessitating a stoichiometric excess.[4]
-
Solution: Use a fresh, unopened bottle of AlCl₃ or sublime it immediately before use. Ensure all glassware is oven-dried. Crucially, increase the molar equivalents of AlCl₃ relative to 2,4-dichloropyridine. Start with 1.5-2.0 equivalents and consider increasing to 3.0 equivalents if conversion remains low.[5]
-
-
Cause 1b: Sub-optimal Reaction Conditions
-
Explanation: The high activation energy of this reaction on a deactivated ring requires significant thermal energy.[5]
-
Solution: Ensure the reaction is heated sufficiently. A starting point could be 100-120 °C. If conversion is still poor, incrementally increase the temperature and extend the reaction time. Monitor the reaction progress by TLC or GC-MS. Using a higher-boiling solvent may be necessary to achieve the required temperatures.
-
| Parameter | Recommended Range | Rationale |
| Lewis Acid (AlCl₃) | 2.0 - 3.0 eq. | Overcomes product complexation and drives reaction. |
| Acylating Agent | 1.2 - 1.5 eq. | Ensures complete consumption of starting material. |
| Temperature | 100 - 160 °C | Provides sufficient energy for the deactivated ring. |
| Reaction Time | 12 - 48 hours | Allows the slow reaction to proceed to completion. |
| Atmosphere | Inert (N₂ or Ar) | Prevents deactivation of the Lewis acid catalyst. |
| Table 1: Recommended Reaction Parameter Ranges |
Problem 2: Poor Regioselectivity and Side Product Formation
-
Explanation: While electronic effects of the chloro-substituents favor acylation at the C3 position, high temperatures can sometimes lead to the formation of other isomers or decomposition.
-
Solution:
-
Confirm Product Identity: Isolate the main product and characterize it thoroughly using ¹H NMR, ¹³C NMR, and MS to confirm it is the desired C3-acylated isomer.
-
Optimize Temperature: If significant side products are observed, try to find the "sweet spot" for the reaction temperature. It needs to be high enough for conversion but not so high that it causes decomposition or loss of selectivity. Run small-scale experiments at different temperatures (e.g., 100°C, 120°C, 140°C) and analyze the crude reaction mixture to find the best balance.
-
Alternative Catalysts: While AlCl₃ is common, other Lewis acids might offer different selectivity. Consider screening catalysts like ZnCl₂ or FeCl₃, which may be milder.[6]
-
Problem 3: Difficult Product Isolation and Purification
-
Cause 3a: Complicated Aqueous Workup
-
Explanation: The workup is critical. The reaction is typically quenched by carefully adding the reaction mixture to ice-cold acid (e.g., dilute HCl). This hydrolyzes the aluminum complexes. The resulting aqueous layer will be highly acidic, and your product (a pyridine derivative) will be protonated and soluble in the aqueous layer as a pyridinium salt.
-
Solution: After quenching, you must carefully basify the aqueous layer (e.g., with NaOH or NaHCO₃) to a neutral or slightly basic pH. This deprotonates the product, making it insoluble in water and extractable with an organic solvent like dichloromethane or ethyl acetate. Monitor the pH carefully during this process.
-
-
Cause 3b: Purification by Chromatography
-
Explanation: Pyridine compounds can be challenging to purify via silica gel chromatography due to their basicity, which can cause tailing on the column.
-
Solution: If tailing is an issue, add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or pyridine to the solvent system (e.g., hexane/ethyl acetate) will lead to sharper peaks and better separation.[7]
-
Optimized Experimental Protocol (Starting Point)
This protocol represents a robust starting point. Optimization will be required based on your specific laboratory conditions and results.
1. Reagent Preparation:
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Use a new, sealed bottle of aluminum chloride or sublime it prior to use.
2. Reaction Setup:
-
To a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add aluminum chloride (AlCl₃, 2.5 eq.).
-
Add 2,4-dichloropyridine (1.0 eq.) to the flask.
-
Slowly add acetyl chloride (1.2 eq.) dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, slowly heat the reaction mixture to 120 °C.
3. Reaction and Monitoring:
-
Maintain the reaction at 120 °C for 24 hours under a positive pressure of nitrogen.
-
Monitor the reaction by taking small aliquots, quenching them carefully, and analyzing by TLC or GC-MS.
4. Workup:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and 1M HCl.
-
With extreme caution and slow addition, pour the reaction mixture onto the ice/acid mixture with vigorous stirring. This is a highly exothermic quench.
-
Once the quench is complete, cool the aqueous solution in an ice bath and slowly add 6M NaOH solution to adjust the pH to ~7-8.
-
Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient, potentially modified with 0.5% triethylamine to improve peak shape.
Caption: Optimized experimental workflow diagram.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of 1-(2,4-Dichloropyridin-3-YL)ethanone Derivatives
This technical support guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of functionalized pyridine derivatives. The regioselective introduction of an acetyl group at the C3 position of the 2,4-dichloropyridine scaffold presents a significant synthetic challenge due to the inherent electronic properties of the pyridine ring.[1][2] This document provides practical, in-depth answers to common questions and troubleshooting strategies for overcoming these obstacles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of 1-(2,4-dichloropyridin-3-yl)ethanone and its derivatives.
Q1: Why is direct Friedel-Crafts acylation of 2,4-dichloropyridine generally unsuccessful for producing the C3-acetylated product?
A1: Direct Friedel-Crafts acylation is not a viable route for this transformation due to two primary factors inherent to the pyridine nucleus:
-
Ring Deactivation: The pyridine ring is an electron-deficient aromatic system, a characteristic that is exacerbated by the presence of two electron-withdrawing chlorine atoms. This low electron density makes the ring highly resistant to electrophilic aromatic substitution, which is the core mechanism of the Friedel-Crafts reaction.[3]
-
Catalyst Sequestration: The nitrogen atom of the pyridine ring is a Lewis base and readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[3][4] This interaction forms a pyridinium salt, which further deactivates the ring towards electrophilic attack and renders the catalyst ineffective.[3]
Q2: What are the principal and most effective strategies for achieving regioselective C3-acylation on the 2,4-dichloropyridine scaffold?
A2: Given the limitations of direct electrophilic substitution, successful strategies rely on altering the reactivity of the pyridine ring. The two most reliable approaches are:
-
Synthesis from a C3-Functionalized Precursor: This is often the most robust and scalable method. It involves starting with a compound that already possesses a functional group at the C3 position, such as 2,4-dichloronicotinic acid. This group is then converted into the desired ketone. This strategy circumvents the challenge of controlling regioselectivity in a C-H functionalization step. A patented method for a similar structure involves converting the carboxylic acid to its lithium salt and then reacting it with an organometallic reagent like methylmagnesium bromide.[5]
-
Directed ortho-Metalation (DoM): This powerful technique uses a directing group to achieve regioselective deprotonation of an aromatic ring by a strong base, followed by quenching with an electrophile.[6][7] In the case of 2,4-dichloropyridine, the chloro-substituents can direct metalation to the C3 position, which is ortho to both. The resulting C3-lithiated intermediate can then be trapped with an acetylating agent. This method is elegant but highly sensitive to reaction conditions.[8]
Q3: How do I decide between a Directed Metalation (DoM) approach versus starting with 2,4-dichloronicotinic acid?
A3: The choice depends on several factors, summarized in the table below. For initial discovery chemistry or when the C3-carboxy precursor is unavailable, DoM may be explored. For process development and scale-up, the carboxylic acid route is generally preferred for its reliability and reproducibility.
| Feature | Synthesis from 2,4-Dichloronicotinic Acid | Directed ortho-Metalation (DoM) |
| Reliability & Scalability | High; generally more robust and easier to scale. | Moderate; highly sensitive to reagents and conditions. |
| Starting Material | Requires availability of 2,4-dichloronicotinic acid. | Starts from the more common 2,4-dichloropyridine.[9] |
| Reaction Conditions | Milder overall; avoids cryogenic temperatures. | Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions. |
| Key Challenge | Availability and cost of the starting material. | Precise control of stoichiometry and temperature; stability of the lithiated intermediate.[10] |
| Primary Application | Process development, scale-up, and routine synthesis. | Exploratory synthesis, rapid analog generation. |
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues in a problem-cause-solution format.
Problem 1: During a Directed ortho-Metalation (DoM) attempt on 2,4-dichloropyridine, I observe low or no conversion to the product after quenching with an acetylating agent (e.g., acetyl chloride).
-
Probable Cause A: Inactive Organolithium Reagent.
-
Explanation: Organolithium bases like n-butyllithium (n-BuLi) are highly reactive and degrade upon exposure to moisture or air, leading to a lower effective concentration.
-
Solution: Always use a freshly opened bottle of n-BuLi or titrate the solution before use to determine its exact molarity. Store it under an inert atmosphere (Nitrogen or Argon).
-
-
Probable Cause B: Sub-optimal Reaction Temperature.
-
Explanation: The lithiated pyridine intermediate is often thermally unstable. If the reaction temperature rises above -70 °C, decomposition can occur faster than the reaction with the electrophile.[6]
-
Solution: Maintain strict temperature control at -78 °C (a dry ice/acetone bath) throughout the deprotonation and electrophilic quench steps. Ensure the electrophile is pre-cooled before addition if possible.
-
-
Probable Cause C: Incorrect Base or Additives.
-
Explanation: The basicity and complexing ability of the organolithium reagent are critical. For some substrates, n-BuLi alone may be insufficient.[8]
-
Solution: Consider using a more reactive base like sec-butyllithium or tert-butyllithium. Alternatively, the addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase the rate of deprotonation.[6][8]
-
Problem 2: My reaction yields a mixture of regioisomers, including the C5-acetylated product, instead of the desired C3-acetylated isomer.
-
Probable Cause: Competing Kinetically Favorable Metalation.
-
Explanation: The C5 position of 2,4-dichloropyridine is also acidic and sterically accessible. Depending on the base and reaction conditions, competitive deprotonation at C5 can occur, leading to a mixture of products.
-
Solution: The choice of base is paramount for regiocontrol. A bulky base such as lithium diisopropylamide (LDA) or a magnesium-based TMP amide (e.g., TMPMgCl·LiCl) can favor the thermodynamically more stable C3-lithiated species or alter the selectivity based on steric hindrance.[11] A systematic screening of bases is recommended.
-
Problem 3: When reacting my C3-lithiated pyridine or using the 2,4-dichloronicotinic acid method, I am forming a significant amount of the tertiary alcohol byproduct instead of the desired ketone.
-
Probable Cause: Over-addition of the Organometallic Reagent.
-
Explanation: The ketone product formed in the initial reaction is itself electrophilic and can be attacked by a second equivalent of the organometallic reagent (e.g., methyllithium or a Grignard reagent) to form a tertiary alkoxide, which upon workup gives the alcohol.[12][13][14] This is especially problematic when using highly reactive electrophiles like acyl chlorides.
-
Solution A (Recommended): Use a less reactive acetylating agent that forms a stable tetrahedral intermediate, preventing the second addition. For DoM, quenching with N,N-dimethylacetamide is a good option. For the carboxylic acid route, converting the acid to its lithium carboxylate salt provides a stable intermediate that reacts in a controlled manner with one equivalent of the organometallic reagent.[5]
-
Solution B: Employ a Gilman reagent (lithium dimethylcuprate, LiCu(CH₃)₂), which is known to react selectively with acyl chlorides to form ketones but reacts very slowly with the resulting ketone product.[12]
-
Troubleshooting Workflow for Regioselectivity
The following diagram outlines a decision-making process for troubleshooting poor regioselectivity in the C-H functionalization of dichloropyridines.
Caption: Troubleshooting decision tree for poor regioselectivity.
Section 3: Recommended Experimental Protocol
This protocol details the synthesis of this compound from 2,4-dichloronicotinic acid. This method is chosen for its high regioselectivity and reliability, avoiding the common pitfalls of DoM. The mechanism relies on the formation of a stable dianionic tetrahedral intermediate that resists over-addition.
Safety Precaution: This procedure involves pyrophoric organometallic reagents and should only be performed by trained personnel in a chemical fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE).
Step-by-Step Methodology
-
Preparation of Lithium 2,4-Dichloronicotinate:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloronicotinic acid (10.0 g, 52.1 mmol, 1.0 equiv).
-
Add methanol (100 mL) and stir to dissolve.
-
In a separate beaker, dissolve lithium hydroxide monohydrate (2.40 g, 57.3 mmol, 1.1 equiv) in deionized water (20 mL).
-
Add the aqueous lithium hydroxide solution dropwise to the stirred solution of the acid at room temperature.
-
Stir the resulting solution for 1 hour at room temperature.
-
Remove the solvents under reduced pressure (rotary evaporation) to yield a white solid. Dry the solid under high vacuum for at least 4 hours to ensure it is completely anhydrous. This affords lithium 2,4-dichloronicotinate.
-
-
Acylation with Methylmagnesium Bromide:
-
Set up a 500 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.[15]
-
Place the anhydrous lithium 2,4-dichloronicotinate from the previous step into the flask and suspend it in anhydrous tetrahydrofuran (THF, 150 mL).
-
Cool the suspension to -10 °C using an ice-salt bath.
-
Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 38.0 mL, 114 mmol, 2.2 equiv) via syringe over 30 minutes, ensuring the internal temperature does not exceed 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at -10 °C to 0 °C for 4 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 100 mL) while maintaining cooling in an ice bath.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as the final product.
-
Mechanism of Controlled Acylation
The success of this protocol hinges on the formation of a stable tetrahedral intermediate, which prevents the unwanted second addition of the Grignard reagent.
Caption: Mechanism showing the stable dianionic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. meta‐Selective C−H Functionalization of Pyridines | CoLab [colab.ws]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. leah4sci.com [leah4sci.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Removal of Palladium Catalyst from 1-(2,4-Dichloropyridin-3-YL)ethanone Reactions
Welcome to the Technical Support Center for challenges related to the purification of 1-(2,4-Dichloropyridin-3-YL)ethanone. This guide is specifically designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the removal of residual palladium catalysts from reaction mixtures containing this key intermediate.
The presence of the pyridine nitrogen in this compound can lead to strong coordination with palladium, making its removal a non-trivial task.[1] This guide will walk you through troubleshooting common issues and provide detailed protocols to ensure the purity of your final compound, a critical aspect in pharmaceutical development where stringent limits on elemental impurities are in place.[2][3][4]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the palladium removal process.
Issue 1: High Levels of Residual Palladium in the Final Product After Standard Purification
Possible Cause: The pyridine nitrogen and potentially the ketone oxygen of this compound can act as strong ligands, forming stable complexes with palladium. This can make the catalyst difficult to remove through simple filtration or solvent extraction.[1]
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, dimercaptotriazine (DMT)-based, or thiourea-based scavengers are often effective.[1][5] These scavengers work by forming a stronger bond with the palladium than your product does, effectively "pulling" it out of the solution.
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time. A good starting point is a 4-8 molar equivalent of the scavenger relative to the palladium catalyst.[1] Increasing the temperature (e.g., to 40-60 °C) can sometimes improve the scavenging efficiency, but should be balanced against the stability of your product.[6]
-
Consider a Pre-treatment Step: In some cases, the palladium may exist in multiple oxidation states (e.g., Pd(0) and Pd(II)). A mild oxidation or reduction step prior to scavenging can convert the palladium into a single species that is more readily captured by the scavenger.[6][7]
-
Change the Solvent: The choice of solvent can impact the equilibrium between the palladium-product complex and the palladium-scavenger complex. Experiment with different solvents to find one that disfavors the palladium-product interaction.
Issue 2: Significant Product Loss During the Purification Process
Possible Cause: Non-specific adsorption of your this compound product onto the purification medium, especially with broad-spectrum adsorbents like activated carbon.[6]
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product. Silica-based scavengers are often a good choice due to their high surface area and well-defined functional groups.[5][8]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to avoid unnecessary product loss. This can be determined through small-scale optimization experiments.
-
Adjust the Solvent System: A solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.[1][6]
-
Alternative Purification Methods: If product loss remains a significant issue, consider switching to a different purification technique such as crystallization or liquid-liquid extraction.[6]
Issue 3: Inconsistent Palladium Removal from Batch to Batch
Possible Cause: Variability in the reaction conditions, such as slight differences in temperature, reaction time, or reagent quality, can lead to different forms of residual palladium (e.g., soluble complexes vs. colloidal particles).
Troubleshooting Steps:
-
Standardize Reaction Work-up: Ensure that the work-up procedure is consistent for every batch. This includes quenching methods and any initial filtration steps.
-
Characterize the Palladium Species: If possible, try to identify the nature of the palladium residue. This can help in selecting the most appropriate removal strategy. For example, filtration through Celite is effective for removing insoluble palladium species.[9]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[6]
-
Implement a Polishing Step: Consider a final purification step, such as passing the product solution through a cartridge containing a metal scavenger, to ensure consistently low palladium levels.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from reactions involving this compound?
A1: The most prevalent methods include:
-
Adsorption: Using solid-supported metal scavengers with functionalities like thiol, thiourea, or dimercaptotriazine (DMT) that have a high affinity for palladium.[5][6] Activated carbon can also be used, but may lead to product loss.[6]
-
Crystallization: Purifying the final product through crystallization can leave the palladium impurities behind in the mother liquor.[1] The effectiveness of this method can sometimes be enhanced by adding agents that complex with palladium.
-
Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[9]
-
Chromatography: While standard column chromatography can remove palladium, it may not always be sufficient to reach the stringent low ppm levels required for pharmaceutical applications.[9][10]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
The nature of your final product: Consider its solubility, stability, and its strong chelating properties with palladium due to the pyridine nitrogen.
-
The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?
-
The required purity level: For early-stage research, higher residual palladium levels may be acceptable, while for active pharmaceutical ingredients (APIs), levels must be very low (often <10 ppm).[11]
-
Scale of the reaction: Some methods, like chromatography, are less practical for large-scale production.
Q3: What analytical techniques are used to determine the concentration of residual palladium?
A3: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[2][12] Other techniques include:
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) [12]
-
Atomic Absorption (AA) spectroscopy [2]
-
X-ray Fluorescence (XRF) spectrometry [2][3] For rapid in-process checks, colorimetric or fluorescent-based assays can also be useful.[2][12]
Q4: Are there any "greener" alternatives for palladium removal?
A4: Yes, there is a growing interest in more sustainable methods. These include:
-
Organic Solvent Nanofiltration (OSN): This membrane-based technology can be used to separate the product from the palladium catalyst.[9]
-
Catalyst recovery and reuse: Some scavenging methods allow for the recovery of the palladium from the scavenger, which can then be recycled.[7]
-
Using catalysts with high turnover numbers (TONs): This reduces the initial amount of catalyst required, thereby simplifying the removal process.[10][13]
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using Silica-Based Scavengers
This protocol provides a general guideline for using functionalized silica gel scavengers.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN)) to a concentration of 10-50 mg/mL.[1]
-
Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol, DMT, or Cysteine). A typical starting point is to use a 4-8 molar equivalent of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[1]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific system.[1]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or another suitable analytical technique to confirm the removal efficiency.
Protocol 2: Palladium Removal using Activated Carbon
This protocol is a more traditional method but requires careful optimization to minimize product loss.
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon. A common starting point is 5-10 times the weight of the crude product.[1]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1 to 4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the celite pad with fresh solvent.[1]
-
Concentration and Analysis: Concentrate the filtrate and analyze for residual palladium.
Data Presentation
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Target Palladium Species | Advantages | Disadvantages |
| Silica-Thiol | -SH | Pd(II), Pd(0) | High efficiency, good for a wide range of Pd species.[5] | Can be more expensive than other options. |
| Silica-Thiourea | -SC(NH2)NH2 | Pd(0), Pd(II) | Versatile, works well in organic solvents.[5] | --- |
| Silica-DMT | Dimercaptotriazine | Pd(0), Pd(II), and other metals | Broad-spectrum scavenger. | May have lower selectivity if other metals are present. |
| Activated Carbon | Carbon | Various Pd species | Inexpensive, readily available. | Can lead to significant product loss due to non-specific adsorption.[6] |
Visualizations
Workflow for Palladium Removal
Caption: A typical workflow for the removal of palladium catalysts using a solid-supported scavenger.
Decision Tree for Selecting a Palladium Removal Method
Caption: A decision tree to guide the selection of a suitable palladium removal strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. arborassays.com [arborassays.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. GB2247890A - Process for the removal of residual palladium from polyketones - Google Patents [patents.google.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pharmtech.com [pharmtech.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis and Workup of 1-(2,4-Dichloropyridin-3-YL)ethanone
Welcome to the comprehensive technical support guide for the synthesis of 1-(2,4-Dichloropyridin-3-YL)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic procedure, with a particular focus on the critical workup and purification stages. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful and efficient synthesis of this key chemical intermediate.
I. Synthesis Overview: The Friedel-Crafts Acylation Approach
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves reacting 2,4-dichloropyridine with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]
The dichloropyridine ring is moderately deactivated towards electrophilic substitution due to the electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen.[3] Consequently, forcing conditions, such as elevated temperatures or the use of a strong Lewis acid catalyst, are often necessary to drive the reaction to completion.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is dedicated to resolving specific issues that may arise during the synthesis and workup of this compound.
Low or No Product Yield
Q1: My reaction yield is significantly lower than expected, or I'm not observing any product formation. What are the likely causes?
A1: Low yields in this Friedel-Crafts acylation can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture.[3] Any contamination with water will deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is rigorously dried, and all reagents and solvents are anhydrous. It is best practice to use freshly opened or properly stored anhydrous reagents.
-
-
Deactivated Substrate: The presence of two electron-withdrawing chlorine atoms on the pyridine ring makes the substrate inherently less reactive.[3]
-
Solution: Optimization of reaction conditions may be necessary. This can include increasing the reaction temperature, extending the reaction time, or using a higher loading of the Lewis acid catalyst. However, be mindful that overly harsh conditions can lead to side reactions and degradation.
-
-
Product Complexation: The ketone product can form a stable complex with the Lewis acid catalyst, effectively removing the catalyst from the reaction cycle.[4]
-
Solution: A stoichiometric amount of the Lewis acid is often required to account for this complexation.
-
Formation of Multiple Products and Impurities
Q2: My crude product analysis (e.g., TLC, GC-MS) shows multiple spots or peaks. What are the potential side products, and how can I minimize their formation?
A2: The formation of isomers and other byproducts is a common challenge in Friedel-Crafts acylations of substituted aromatic compounds.
-
Isomeric Products: Acylation can potentially occur at different positions on the dichloropyridine ring, leading to the formation of constitutional isomers. The regioselectivity is influenced by the electronic and steric effects of the substituents.
-
Solution: Careful control of reaction temperature and the choice of Lewis acid can influence the isomeric ratio. A thorough literature search for this specific transformation is advised to identify reported conditions that favor the desired isomer.
-
-
Polyacylation: Although the acetyl group is deactivating, under forcing conditions, a second acylation might occur, leading to di-acetylated products.[5]
-
Solution: Use of a stoichiometric excess of the dichloropyridine substrate relative to the acylating agent can help to minimize this side reaction.
-
-
Impurity from Starting Materials: The purity of the starting 2,4-dichloropyridine is crucial. Isomeric impurities in the starting material will lead to corresponding isomeric ketone products.
-
Solution: Verify the purity of the starting materials before commencing the reaction. If necessary, purify the 2,4-dichloropyridine by distillation or recrystallization.
-
Challenges During Aqueous Workup
Q3: During the quenching and extraction steps, I'm observing a persistent emulsion or poor separation of the aqueous and organic layers. How can I resolve this?
A3: Emulsion formation is a frequent issue, particularly when quenching reactions containing aluminum salts.
-
Quenching Procedure: The vigorous reaction of the aluminum chloride complex with water can lead to the formation of finely dispersed aluminum hydroxides, which stabilize emulsions.
-
Extraction Technique: Shaking the separatory funnel too vigorously can induce emulsion formation.
-
Solution: Use gentle inversions of the separatory funnel for mixing. If an emulsion forms, allowing the mixture to stand for an extended period can sometimes resolve it. Adding a small amount of brine (saturated NaCl solution) can also help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Purification Difficulties
Q4: I'm struggling to purify the final product. Column chromatography is proving ineffective, or the product co-elutes with impurities.
A4: Purification of pyridinic compounds can be challenging due to their basicity and potential for interaction with silica gel.
-
Column Chromatography Optimization:
-
Solvent System: A systematic evaluation of different solvent systems is necessary. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[7] A gradual increase in the polarity of the eluent should be employed.
-
Tailing: The basic nitrogen of the pyridine ring can interact with the acidic silanol groups of the silica gel, leading to tailing of the product spot on TLC and poor separation during column chromatography.
-
Solution: Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent can neutralize the acidic sites on the silica gel and improve the peak shape.
-
-
-
Alternative Purification Methods:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., 1 M HCl). The aqueous layer, now containing the protonated product, can be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be extracted back into an organic solvent.[8]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in this reaction?
A1: The Lewis acid, such as AlCl₃, plays a crucial role in activating the acylating agent. It coordinates to the carbonyl oxygen of the acetyl chloride or acetic anhydride, making the carbonyl carbon more electrophilic and susceptible to attack by the electron-rich aromatic ring.[1]
Q2: Why is an aqueous workup necessary?
A2: The aqueous workup serves two primary purposes. First, it quenches the reaction by decomposing the Lewis acid catalyst and any unreacted acylating agent.[6] Second, it hydrolyzes the complex formed between the ketone product and the Lewis acid, liberating the desired product.[6]
Q3: Are there any specific safety precautions I should take?
A3: Yes, several safety precautions are paramount:
-
Anhydrous Reagents: Aluminum chloride reacts violently with water. Handle it in a dry environment, such as a glove box or under an inert atmosphere.
-
Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. Handle them in a well-ventilated fume hood.
-
Quenching: The quenching process can be highly exothermic. Perform it slowly and with adequate cooling.
Q4: Can I use a different Lewis acid catalyst?
A4: While AlCl₃ is commonly used, other Lewis acids like ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can also catalyze Friedel-Crafts acylations.[9] The choice of catalyst can influence the reactivity and regioselectivity of the reaction. However, for a deactivated substrate like 2,4-dichloropyridine, a strong Lewis acid like AlCl₃ is often required.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to determine when the starting material has been consumed and the product has formed.
IV. Experimental Workflow and Data Presentation
General Workup Procedure
Caption: A generalized workflow for the workup and purification of this compound.
Troubleshooting Flowchart for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields in the synthesis.
Typical Purification Parameters
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard stationary phase for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common solvent system offering a good polarity range for separating moderately polar compounds. |
| Gradient Profile | Start with low polarity (e.g., 5% EtOAc) and gradually increase to higher polarity (e.g., 30% EtOAc) | Allows for the elution of non-polar impurities first, followed by the product. |
| Additive | 0.1-1% Triethylamine in the mobile phase | Mitigates peak tailing by neutralizing acidic silanol groups on the silica surface. |
| Detection | UV light at 254 nm | The aromatic pyridine ring allows for easy visualization on TLC plates. |
V. References
-
Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions. 3
-
Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. 8
-
Benchchem. troubleshooting Friedel-Crafts acylation catalyst deactivation. 4
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. 9
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. --INVALID-LINK--
-
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. 2
-
YouTube. 18.2 Friedel Crafts Alkylation and Acylation. 5
-
NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. 7
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. 6
References
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Strategies for Mitigating Dehalogenation in Reactions with 1-(2,4-Dichloropyridin-3-yl)ethanone
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 1-(2,4-dichloropyridin-3-yl)ethanone. This resource provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to address a common and critical challenge: undesired dehalogenation. Our goal is to empower you with the knowledge to control the reactivity of this versatile building block and achieve your desired synthetic outcomes with high fidelity.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is a side reaction where one or both chlorine atoms on the pyridine ring are replaced by a hydrogen atom.[1][2] For a substrate like this compound, this leads to the formation of undesired byproducts such as 1-(2-chloropyridin-3-yl)ethanone, 1-(4-chloropyridin-3-yl)ethanone, or the fully dehalogenated 1-(pyridin-3-yl)ethanone. This side reaction reduces the yield of your target molecule, complicates purification, and consumes valuable starting material. The electron-deficient nature of the pyridine ring, particularly with the acetyl group at the C3 position, makes the chloro-substituents susceptible to this reductive cleavage, especially during palladium-catalyzed cross-coupling reactions.[1]
Q2: Which chlorine atom (at C2 or C4) is more susceptible to dehalogenation?
A2: In 2,4-dichloropyridines, the C4 position is generally more reactive and thus more susceptible to both the desired cross-coupling and undesired dehalogenation.[3][4][5][6] This is due to a combination of electronic and steric effects. The C4 position is more electron-deficient, making it a better site for oxidative addition of the palladium catalyst, which is often the first step in both coupling and dehalogenation pathways.[7] However, the specific reaction conditions, particularly the choice of ligand and base, can sometimes alter this selectivity.[8][9]
Q3: What are the primary causes of dehalogenation in my palladium-catalyzed cross-coupling reaction?
A3: The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This can happen in several ways:
-
From the Base: Strong bases, especially those with β-hydrogens, can react with the palladium catalyst to form Pd-H.[10]
-
From the Solvent: Protic solvents like alcohols or even trace amounts of water can serve as a hydride source.[11][12]
-
Slow Transmetalation: If the desired transmetalation step (e.g., from the boronic acid in a Suzuki coupling) is slow, the palladium intermediate has more time to react with hydride sources in the mixture, leading to dehalogenation.[1][13]
Q4: I'm observing significant dehalogenation in my Suzuki reaction. What are the first troubleshooting steps I should take?
A4: When facing dehalogenation in a Suzuki coupling, a systematic approach to optimizing your reaction conditions is key. Here's a logical workflow to follow:
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Monitoring 1-(2,4-Dichloropyridin-3-YL)ethanone Reactions
Welcome to the technical support resource for monitoring reactions involving 1-(2,4-dichloropyridin-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges with Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Our approach is rooted in explaining the 'why' behind each step, ensuring you can adapt these principles to your specific experimental context.
Section 1: Thin Layer Chromatography (TLC) Monitoring
TLC is a rapid, indispensable technique for gauging the progress of a chemical reaction.[1][2][3] It allows you to quickly visualize the consumption of your starting material, this compound, and the formation of your product(s).
Frequently Asked Questions (FAQs) - TLC
Question: How do I choose the right solvent system (mobile phase) for my reaction?
Answer: The goal is to find a solvent system where your starting material and product have different Retention Factor (Rf) values, ideally between 0.2 and 0.8.[1] The key is polarity. This compound is a moderately polar compound due to its ketone and dichloropyridine moieties.
-
Start Simple: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is the universal starting point for many organic reactions.[4][5] Begin with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.
-
Adjust Based on Polarity:
-
If spots are too low (low Rf): The solvent system is not polar enough to move the compounds up the plate. Increase the proportion of the polar solvent (e.g., switch to 1:1 Hexane:Ethyl Acetate).[6]
-
If spots are too high (high Rf): The solvent is too polar. Increase the proportion of the non-polar solvent (e.g., switch to 9:1 Hexane:Ethyl Acetate).[6]
-
-
Consider the Product: Think about the expected change in polarity. For example, if you are reducing the ketone to an alcohol, the product will be more polar and have a lower Rf than the starting material on a standard silica plate.
Question: How do I properly set up my TLC plate for reaction monitoring?
Answer: A three-lane spotting system is crucial for unambiguous interpretation.[7]
-
Lane 1 (Left): Spot a diluted solution of your pure starting material, this compound. This is your reference.
-
Lane 2 (Center): The "co-spot." First, spot the starting material. Then, without letting the capillary touch a different solution, spot your reaction mixture directly on top of the starting material spot. This lane is critical for confirming if spots at similar Rf values are indeed the same compound.[2][7]
-
Lane 3 (Right): Spot a sample taken directly from your reaction mixture.
This setup allows you to see the starting material disappear from Lane 3 and a new product spot appear, confirming the reaction is progressing.
Troubleshooting Guide - TLC
Problem: My spots are streaking or tailing.
This is a common issue, especially with nitrogen-containing compounds like pyridines on acidic silica gel.
| Cause | Scientific Explanation | Solution |
| Sample Overload | Applying too much sample saturates the stationary phase, causing the spot to spread and streak as it moves up the plate.[8] | Dilute the sample you are spotting. A good rule of thumb is a concentration of about 1 mg/mL.[8] If the spot is not visible, it's better to spot multiple times in the same location, allowing the solvent to dry in between, rather than using a highly concentrated solution.[6] |
| Strong Analyte-Silica Interaction | The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the silica gel plate, causing the spot to tail or streak.[6][9] | Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) or a few drops of a 10% ammonia in methanol solution to your eluting solvent system. This neutralizes the acidic sites on the silica, leading to sharper, more defined spots.[6][10] |
| High Polarity Compound | Very polar compounds may not move cleanly and can streak. | Use a more polar solvent system, such as one containing dichloromethane (DCM) and methanol. A starting point could be 95:5 DCM:MeOH.[11] |
Problem: I can't see any spots on the developed plate.
| Cause | Scientific Explanation | Solution |
| Compound is Not UV-Active | While the pyridine ring in your compound is UV-active, some potential byproducts might not be. | Visualize the plate using an alternative method. Staining with potassium permanganate (KMnO4) or iodine (I2) can reveal compounds that don't appear under UV light.[1][3] |
| Sample is Too Dilute | The concentration of the analyte is below the detection limit of your visualization method. | Concentrate your sample or spot multiple times in the same location, allowing the plate to dry between applications.[6][8] |
| Solvent Level Too High | If the solvent level in the developing chamber is above the spotting line, the sample will dissolve into the solvent reservoir instead of eluting up the plate.[8] | Ensure the solvent level is always below the pencil line where you spotted your samples.[12] |
Workflow & Visualization
-
Prepare the Chamber: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate.
-
Prepare the Plate: Using a pencil (never a pen, as ink will run), gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three small, evenly spaced ticks for your lanes (SM, Co, Rxn).[1]
-
Spot the Plate: Use separate capillary tubes for each sample. Dip a capillary into the solution and lightly touch it to the corresponding tick on the starting line. Aim for small, tight spots (1-2 mm diameter).[1]
-
SM Lane: Spot your starting material reference.
-
Co Lane: Spot the starting material, then spot the reaction mixture on top.
-
Rxn Lane: Spot the reaction mixture.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to travel up the plate via capillary action.[12]
-
Finalize and Visualize: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[12] Allow the plate to dry completely. Visualize the spots under a UV lamp (typically 254 nm) and circle them with a pencil.
Caption: A flowchart for troubleshooting common TLC issues.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS provides more quantitative and definitive data, confirming the mass of your starting material and product(s), which is invaluable for reaction monitoring.
Frequently Asked Questions (FAQs) - LC-MS
Question: What is a good starting point for an LC-MS method?
Answer: For a moderately polar, basic compound like this compound, a reversed-phase C18 column with an acidic mobile phase is an excellent starting point. The acid serves two purposes: it improves the peak shape by preventing interaction with residual silanols on the column and promotes protonation of the pyridine nitrogen, which is essential for good ionization efficiency in positive ion mode.[13]
Recommended Starting Method:
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle size | Standard for reversed-phase separation of a wide range of organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a volatile modifier compatible with MS that aids in protonation.[14][15] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) + 0.1% Formic Acid | Standard organic solvents for reversed-phase LC. ACN often provides sharper peaks. |
| Gradient | 5% to 95% B over 5-10 minutes | A generic gradient is a good starting point to elute compounds of varying polarities. |
| Flow Rate | 0.3 - 1.0 mL/min (adjust for column ID) | Standard analytical flow rates. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic pyridine nitrogen is readily protonated, making ESI+ the ideal choice for sensitivity.[16][17] |
| Monitored Ion (m/z) | 203.9/205.9 ([M+H]+) | The expected mass-to-charge ratio for the protonated molecule. The presence of two chlorine atoms will produce a characteristic isotopic pattern (~9:6:1 ratio for M, M+2, M+4). |
Question: How should I prepare my reaction sample for LC-MS injection?
Answer: Proper sample preparation is critical to avoid contaminating the instrument and to ensure reliable data.[14]
-
Quench: If necessary, quench the reaction by adding an appropriate reagent.
-
Dilute: Take a small aliquot (e.g., 10 µL) of the reaction mixture and dilute it significantly (e.g., 1000-fold or more) in a solvent that is compatible with your mobile phase, such as a 50:50 mixture of Water:Acetonitrile. High concentrations can lead to detector saturation and source contamination.
-
Filter: If the diluted sample contains any solid particles, filter it through a 0.22 or 0.45 µm syringe filter before transferring it to an autosampler vial. This prevents clogging of the LC system.[14]
Troubleshooting Guide - LC-MS
Problem: I don't see a peak for my compound, or the signal is extremely weak.
| Cause | Scientific Explanation | Solution |
| Incorrect m/z Monitored | The mass spectrometer is not looking for the correct mass. | Double-check the calculated mass for the expected ion (e.g., [M+H]+). For this compound, this is ~204. Remember to account for the isotopic pattern of the two chlorine atoms. |
| Poor Ionization | The compound is not efficiently forming gas-phase ions in the source. This can be due to suboptimal source parameters or an incompatible mobile phase. | Check and optimize ESI source parameters (capillary voltage, gas flows, temperature).[18] Ensure your mobile phase contains a volatile acid like formic acid to promote protonation.[15] Consider performing a direct infusion of a standard to optimize MS settings without the LC component.[14] |
| Ion Suppression | Other components in the reaction mixture (salts, reagents) co-elute with your analyte and compete for ionization, suppressing its signal.[19][20] | Improve chromatographic separation to move your analyte away from interfering species. If that fails, more rigorous sample cleanup (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.[14] |
| System Contamination | Buildup in the ion source or optics can lead to a general loss of sensitivity.[19] | Perform routine cleaning of the ion source as recommended by the instrument manufacturer. Run system suitability tests regularly to monitor performance.[19][21] |
Problem: My chromatographic peak is broad, split, or tailing.
| Cause | Scientific Explanation | Solution |
| Column Degradation | The stationary phase has degraded due to extreme pH or contamination, leading to poor performance. | Flush the column with a strong solvent. If performance does not improve, replace the column. Always operate within the manufacturer's recommended pH range. |
| Incompatible Injection Solvent | Injecting a sample in a solvent much stronger than the initial mobile phase can cause the sample to spread on the column before the gradient starts, leading to broad peaks. | Whenever possible, dissolve your final diluted sample in the initial mobile phase conditions (e.g., 95:5 Water:ACN). |
| Suboptimal Mobile Phase | The mobile phase pH may not be optimal for good peak shape. The absence of an acid modifier can lead to tailing for basic compounds. | Ensure 0.1% formic or acetic acid is present in the mobile phase to ensure the pyridine nitrogen is protonated, which typically results in sharper peaks.[13] |
| LC System Leak or Blockage | A leak can cause pressure fluctuations and retention time shifts, while a partial blockage can lead to peak distortion. | Check system pressure. If it is unusually low or fluctuating, check all fittings for leaks. If it is unusually high, there may be a blockage in the lines or column.[18][21] |
Workflow & Visualization
Caption: A systematic workflow for diagnosing LC-MS issues.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. community.wvu.edu [community.wvu.edu]
- 6. silicycle.com [silicycle.com]
- 7. How To [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chromatography [chem.rochester.edu]
- 10. quora.com [quora.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 13. helixchrom.com [helixchrom.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. youtube.com [youtube.com]
- 17. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. zefsci.com [zefsci.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. myadlm.org [myadlm.org]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 1-(2,4-Dichloropyridin-3-YL)ethanone
The Power of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] ¹H NMR, in particular, provides a wealth of information about the chemical environment of hydrogen atoms (protons) within a molecule. By analyzing the chemical shift, integration, and signal splitting (multiplicity) of the proton signals, we can deduce the connectivity and spatial arrangement of atoms, which is crucial for confirming the identity and purity of a synthesized compound.[3]
Predicted ¹H NMR Spectrum of 1-(2,4-Dichloropyridin-3-YL)ethanone
The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The molecule contains two distinct proton environments: the methyl protons of the acetyl group and the two aromatic protons on the pyridine ring.
Molecular Structure and Proton Environments
Caption: Molecular structure of this compound highlighting the distinct proton environments.
Based on the electronic effects of the substituents (two chloro groups and an acetyl group), we can predict the chemical shifts and coupling patterns for these protons. The two chlorine atoms are electron-withdrawing groups, which will deshield the pyridine ring protons, causing them to resonate at a lower field (higher ppm). The acetyl group is also an electron-withdrawing group.
-
Pyridine Protons (H-5 and H-6): The pyridine ring has two remaining protons at positions 5 and 6. These protons are adjacent to each other and will therefore exhibit spin-spin coupling, appearing as doublets. Due to the electron-withdrawing nature of the chlorine and acetyl substituents, these protons are expected to be in the downfield region of the spectrum, likely between 7.0 and 9.0 ppm. The proton at the 6-position (H-6) is adjacent to the nitrogen atom and is expected to be the most deshielded. The proton at the 5-position (H-5) will be at a slightly higher field.
-
Acetyl Protons (CH₃): The three protons of the methyl group in the acetyl moiety are chemically equivalent and will appear as a singlet, as there are no adjacent protons to couple with. The chemical shift of these protons is influenced by the adjacent carbonyl group and the aromatic ring. It is expected to resonate in the region of 2.5 - 3.0 ppm.
Comparative Analysis with Structurally Related Compounds
To validate our prediction, we will compare it with the experimental ¹H NMR data of 3-acetylpyridine and 2,4-dichloropyridine. This comparison allows us to observe the influence of the chloro and acetyl substituents on the chemical shifts of the pyridine ring protons.
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| This compound | H-5 | ~7.4 - 7.6 (Predicted) | Doublet | ~5-6 | - |
| H-6 | ~8.4 - 8.6 (Predicted) | Doublet | ~5-6 | - | |
| -COCH₃ | ~2.7 (Predicted) | Singlet | - | - | |
| 3-Acetylpyridine | H-2 | 8.99 | Doublet | 1.8 | [4] |
| H-4 | 8.16 | Doublet of Triplets | 8.0, 1.8 | [4] | |
| H-5 | 7.39 | Doublet of Doublets | 8.0, 4.8 | [4] | |
| H-6 | 8.68 | Doublet | 4.8 | [4] | |
| -COCH₃ | 2.62 | Singlet | - | [4] | |
| 2,4-Dichloropyridine | H-3 | 7.35 | Doublet of Doublets | 5.5, 1.8 | [5] |
| H-5 | 7.23 | Doublet | 1.8 | [5] | |
| H-6 | 8.25 | Doublet | 5.5 | [5] |
Analysis of Comparative Data:
-
The experimental data for 3-acetylpyridine shows the acetyl protons at 2.62 ppm, which is in line with our prediction. The pyridine protons in 3-acetylpyridine are all in the downfield region, as expected.
-
In 2,4-dichloropyridine, the proton at the 6-position is the most deshielded at 8.25 ppm, which supports our prediction for the H-6 proton in the target molecule.
-
The coupling constants observed in the related pyridine derivatives are typically in the range of 2-8 Hz for ortho, meta, and para couplings, which is consistent with the predicted coupling for the target molecule.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Workflow for ¹H NMR Spectrum Acquisition
Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.[6]
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[7]
-
Shim the magnetic field to achieve optimal resolution and symmetrical peak shapes. This is a critical step for resolving fine coupling patterns.[7]
-
Set the appropriate acquisition parameters. For a standard ¹H NMR experiment on a 400 MHz spectrometer, typical parameters would be:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing and Analysis:
-
Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the area under each signal to determine the relative number of protons.
-
Reference the spectrum. If tetramethylsilane (TMS) is not used as an internal standard, the residual solvent peak can be used for referencing (e.g., CHCl₃ at 7.26 ppm).[2]
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Conclusion
This guide provides a comprehensive framework for the ¹H NMR analysis of this compound. By combining theoretical prediction with comparative analysis of related compounds, researchers can confidently interpret the spectrum of this molecule. The detailed experimental protocol offers a practical workflow for acquiring high-quality data, ensuring the integrity and reliability of the structural elucidation process. Adherence to these principles and methodologies will empower researchers in their synthetic and analytical endeavors.
References
- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 2. jchps.com [jchps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloropyridine(26452-80-2) 1H NMR spectrum [chemicalbook.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.uiowa.edu [chem.uiowa.edu]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-(2,4-Dichloropyridin-3-YL)ethanone
Introduction
In the landscape of pharmaceutical and agrochemical development, dichloropyridine derivatives are indispensable building blocks.[1] Their unique chemical properties allow for the synthesis of complex, biologically active molecules.[1] Among these, 1-(2,4-Dichloropyridin-3-YL)ethanone stands out as a critical intermediate. The rigorous quality control and characterization of such intermediates are paramount, ensuring the safety, efficacy, and reproducibility of the final product. Mass spectrometry (MS), particularly when coupled with chromatographic separation, has become the cornerstone of analytical chemistry in the pharmaceutical industry, offering unparalleled sensitivity and selectivity for the analysis of small molecules.[2][3]
This guide provides an in-depth, experience-driven comparison of mass spectrometry-based methodologies for the analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles that dictate our analytical choices, from ionization and fragmentation to separation and detection. This document is designed for researchers, analytical scientists, and drug development professionals, providing a robust framework for method development, validation, and the confident structural elucidation of this key intermediate.
Molecular Profile and Predicted Mass Spectral Behavior
A foundational understanding of the target molecule's properties is the first step in any logical method development process.[4] The structure of this compound presents several key features that will influence its behavior in a mass spectrometer: a ketone functional group, an electron-deficient pyridine ring, and two chlorine atoms.
| Property | Value | Rationale & Implication for MS Analysis |
| Molecular Formula | C₇H₅Cl₂NO | Provides the basis for calculating the exact mass. The odd number of nitrogen atoms will result in an odd nominal molecular weight, a useful initial check. |
| Molecular Weight | 190.03 g/mol | The nominal mass observed in low-resolution mass spectrometers. |
| Monoisotopic Mass | 188.97500 Da | The exact mass of the most abundant isotopic species (¹²C₇¹H₅³⁵Cl₂¹⁴N¹⁶O). High-resolution mass spectrometry (HRMS) should target this mass for excellent selectivity.[5] |
| Isotopic Pattern | M, M+2, M+4 | The two chlorine atoms will produce a characteristic isotopic signature. The ratio of the peaks at M (containing two ³⁵Cl atoms), M+2 (one ³⁵Cl, one ³⁷Cl), and M+4 (two ³⁷Cl atoms) is expected to be approximately 9:6:1. This pattern is a powerful confirmation of the presence of two chlorine atoms.[6] |
Predicted Fragmentation Pathways
The fragmentation of a molecule provides a structural fingerprint.[6] For this compound, under typical Electron Ionization (EI) conditions used in Gas Chromatography-Mass Spectrometry (GC-MS), we can predict two primary cleavage events based on established fragmentation rules for ketones.[7]
-
Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for ketones, involving the cleavage of the bond adjacent to the carbonyl group.[7]
-
Loss of the methyl group (-•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group results in the formation of a stable acylium ion. This would be observed as a loss of 15 Da from the molecular ion.
-
Loss of the dichloropyridinyl group (-•C₅H₂Cl₂N): Cleavage of the bond between the carbonyl carbon and the pyridine ring would result in the formation of an acetyl cation (m/z 43).
-
The expected fragmentation under EI is visualized below.
Caption: Predicted EI fragmentation of this compound.
Primary Analytical Approaches: A Comparative Overview
For a semi-volatile, thermally stable small molecule like our target compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and viable analytical options.[8] The choice between them depends on the specific analytical challenge, such as the sample matrix, required sensitivity, and desired throughput.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | Separation based on volatility and column interaction; detection by MS. | Separation based on polarity and column interaction; detection by MS/MS.[2] |
| Ideal For | Purity analysis of raw materials, intermediates, and residual solvents. Analysis of volatile and thermally stable compounds.[8][9] | Trace-level quantification in complex matrices (e.g., biological samples), impurity profiling, and analysis of non-volatile or thermally labile compounds.[10][11] |
| Ionization | Electron Ionization (EI), Chemical Ionization (CI). EI provides reproducible, library-searchable spectra.[5] | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). ESI is well-suited for polar molecules.[2] |
| Selectivity | Good; based on retention time and mass spectrum. | Excellent; based on retention time, precursor ion mass, and product ion mass. Considered the 'gold standard' for quantification.[5] |
| Sensitivity | Good (ng to pg range). | Excellent (pg to fg range). |
| Sample Prep | Can require derivatization for polar compounds; sample must be dissolved in a volatile solvent. | Simpler for aqueous samples; may involve protein precipitation, LLE, or SPE for matrix removal.[12] |
Alternative and Complementary Analytical Methodologies
While GC-MS and LC-MS are primary tools, a comprehensive analytical strategy often incorporates orthogonal techniques for confirmation and broader characterization.[2]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse technique in many QC labs.[11] While less sensitive and selective than MS, it is robust, reliable, and suitable for routine purity assessments where impurity identities are already known.[9]
-
Supercritical Fluid Chromatography (SFC): A "green" chromatography alternative that uses supercritical CO₂ as the primary mobile phase.[13] SFC can offer faster separations and unique selectivity, particularly for chiral compounds.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of hydrogen and carbon atoms, making it the definitive tool for unequivocal structural elucidation and isomer differentiation.[6]
-
Infrared (IR) Spectroscopy: Probes the vibrational frequencies of chemical bonds, offering a quick and effective way to confirm the presence of key functional groups, such as the ketone's C=O stretch.[6]
Experimental Protocols: A Practical Guide
The following protocols are robust starting points for the analysis of this compound. Optimization will be necessary based on the specific instrumentation and sample matrix.
Protocol 1: GC-MS for Purity and Identity Confirmation
This method is designed for the analysis of the neat compound or a technical-grade mixture where the analyte is a major component.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample.
- Dissolve in 10 mL of a high-purity solvent like ethyl acetate or dichloromethane.
- Vortex to ensure complete dissolution. Perform a further 1:100 dilution if necessary to be within the linear range of the detector.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform. |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A general-purpose, robust column suitable for a wide range of semi-volatile compounds. |
| Injector Temp. | 280 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading when analyzing high-concentration samples. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100 °C, hold 2 min. Ramp: 15 °C/min to 280 °C, hold 5 min. | A typical program that balances resolution and analysis time. |
| MS System | Agilent 5977 or equivalent single quadrupole | Standard detector for routine analysis. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching and structural confirmation.[9] |
| Scan Range | 40-450 m/z | Covers the expected mass of the molecular ion and key fragments. |
Protocol 2: LC-MS/MS for Trace Quantification
This method is ideal for quantifying the analyte at low levels or in a complex sample matrix.
1. Sample Preparation:
- Prepare a stock solution (1 mg/mL) of the reference standard in methanol or acetonitrile.
- Generate a calibration curve by serially diluting the stock solution into the appropriate concentration range.
- For matrix samples (e.g., reaction mixtures, biological fluids), perform a sample cleanup step such as protein precipitation (with acetonitrile) or solid-phase extraction (SPE) to minimize matrix effects.[12]
- Reconstitute the final extract in the initial mobile phase.
2. LC-MS/MS Workflow and Conditions:
Caption: Typical workflow for LC-MS/MS quantitative analysis.
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | UPLC systems provide high resolution and fast analysis times.[14] |
| Column | C18 reversed-phase, e.g., 50 mm x 2.1 mm ID, 1.8 µm particle size | C18 is a versatile stationary phase for separating small molecules of intermediate polarity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold 1 min, re-equilibrate. | A generic gradient to elute the compound; must be optimized. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| MS System | Sciex Triple Quad 6500+ or equivalent | High-sensitivity tandem mass spectrometer ideal for quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The pyridine nitrogen is basic and will readily accept a proton. |
| MRM Transitions | Precursor (Q1): 190.0 Da. Product (Q3): 175.0 Da (Quantifier), 147.0 Da (Qualifier) | Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity.[5] The transitions correspond to [M+H]⁺ → [M+H-CH₃]⁺ and [M+H-C₃H₂O]⁺, respectively (hypothetical). |
Conclusion
The analysis of this compound is a task well-suited to modern mass spectrometry techniques. For routine purity assessment and identity confirmation of the bulk substance, GC-MS offers a robust, reliable, and straightforward approach with the benefit of generating library-searchable spectra.[9][15] When the analytical challenge shifts to trace-level quantification, impurity profiling, or analysis in complex matrices, LC-MS/MS is unequivocally the superior technique, providing the "gold standard" in sensitivity and selectivity.[5]
An effective analytical strategy does not exist in a vacuum. The choice of methodology should always be driven by the scientific question at hand. By understanding the fundamental chemical properties of the analyte and the distinct advantages of each analytical platform, researchers can develop and validate methods that deliver accurate, reliable, and defensible data, ultimately accelerating the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. longdom.org [longdom.org]
- 12. tecan.com [tecan.com]
- 13. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 14. Fast LC/MS in the analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the FTIR Spectroscopy of 1-(2,4-Dichloropyridin-3-YL)ethanone
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 1-(2,4-Dichloropyridin-3-YL)ethanone, a compound of interest in drug development and chemical research. Recognizing the challenges in obtaining spectral data for novel compounds, this document offers a predictive analysis of its FTIR spectrum and a comparative study with structurally related molecules. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret and predict the vibrational characteristics of this and similar substituted pyridine derivatives.
The Power of Vibrational Spectroscopy in Molecular Characterization
FTIR spectroscopy is a powerful, non-destructive analytical technique that provides a unique "molecular fingerprint" of a compound.[1] By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present and gain insights into the molecular structure.[2] When infrared radiation interacts with a molecule, it can excite molecular vibrations, such as stretching and bending of chemical bonds, at specific frequencies that correspond to the energy of the radiation.[3] The resulting spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), is a characteristic signature of the molecule.
Part 1: Experimental Protocol for Solid Sample FTIR Analysis via the KBr Pellet Method
For solid samples like this compound, the Potassium Bromide (KBr) pellet technique is a widely used method for obtaining high-quality FTIR spectra.[4] This method involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation, and pressing it into a thin, transparent pellet.
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Grinding and Mixing:
-
In an agate mortar and pestle, first grind the KBr powder to a fine consistency.
-
Add the sample to the mortar and continue grinding until the mixture is homogeneous and has a fine, consistent texture. This ensures that the sample is evenly dispersed within the KBr matrix.[6]
-
-
Pellet Formation:
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
It is crucial to run a background spectrum of a pure KBr pellet to subtract any atmospheric or instrumental interferences.
-
Experimental Workflow Diagram
References
- 1. 2,4-Dichloropyrimidine(3934-20-1) IR Spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 3-Acetylpyridine(350-03-8) IR Spectrum [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
A Comparative Guide to the Reactivity of Dichloropyridine Isomers: A Handbook for Synthetic Strategy
For researchers, scientists, and drug development professionals, dichloropyridines represent a class of exceptionally versatile building blocks. Their utility in constructing a vast array of pharmaceuticals and functional materials is well-established.[1] The pyridine core, combined with two reactive chlorine atoms, offers a powerful platform for molecular elaboration. However, the isomeric positioning of these chlorine atoms profoundly influences the electronic and steric landscape of the pyridine ring, leading to distinct and often predictable reactivity profiles.[2]
This guide provides an in-depth comparative analysis of the reactivity of key dichloropyridine isomers—specifically 2,4-, 2,6-, and 3,5-dichloropyridine—in two of the most crucial classes of synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Understanding these nuanced differences is paramount for the rational design of efficient and selective synthetic routes, enabling access to novel chemical entities while minimizing laborious isomer separations and optimizing reaction yields.
The Theoretical Underpinnings of Reactivity
The reactivity of any dichloropyridine isomer is fundamentally governed by a balance of electronic and steric effects. The nitrogen atom within the pyridine ring is electron-withdrawing, creating an electron-deficient (electrophilic) aromatic system that is activated towards nucleophilic attack, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen.
Electronic Effects: The primary determinant of reactivity in SNAr reactions is the stability of the negatively charged intermediate, known as the Meisenheimer complex.[2] When a nucleophile attacks a carbon atom, the aromaticity is temporarily disrupted. The stability of this intermediate is greatest when the resulting negative charge can be effectively delocalized onto the electronegative pyridine nitrogen. This occurs optimally when the attack is at the C2, C4, or C6 positions. Chlorine atoms at positions meta to the nitrogen (C3/C5) are significantly less activated.
Steric Effects: Steric hindrance plays a critical role, especially in transition metal-catalyzed reactions. The size of the nucleophile or the bulk of the catalyst's ligand sphere can dictate which of the electronically available positions is kinetically favored for attack.[3][4] For instance, a bulky ligand on a palladium catalyst may preferentially direct a cross-coupling reaction to a less sterically encumbered chlorine atom.[3]
Caption: Electronic polarization of the pyridine ring.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient heterocycles like pyridines.[5] The reaction proceeds via addition of a nucleophile to the ring, followed by elimination of the chloride leaving group.[6] The regiochemical outcome is almost entirely dictated by the electronic factors discussed above.
Isomer Reactivity Profiles:
-
2,4-Dichloropyridine: This isomer presents two electronically distinct chlorine atoms. The C4 position is significantly more susceptible to nucleophilic attack in classical SNAr reactions.[2] This preference is due to the superior stabilization of the Meisenheimer intermediate, where the negative charge is delocalized directly onto the pyridine nitrogen.[2] Attack at C2 results in a less stable intermediate, making this pathway less favorable under standard SNAr conditions.
-
2,6-Dichloropyridine: As a symmetrical molecule, the C2 and C6 positions are electronically and sterically equivalent.[2] Mono-substitution occurs readily to yield a single product. The primary synthetic challenge arises during the second substitution. The introduction of an electron-donating group (e.g., an amine) in the first step deactivates the ring, making the subsequent displacement of the second chlorine atom considerably more difficult.[1]
-
3,5-Dichloropyridine: This isomer is the least reactive of the three in SNAr reactions.[1] The chlorine atoms at C3 and C5 are meta to the ring nitrogen and do not benefit from the strong electronic activation seen at the ortho and para positions. Consequently, forcing conditions (high temperatures, strong nucleophiles) are often required to achieve substitution.
Caption: SNAr intermediate stability in 2,4-dichloropyridine.
Comparative SNAr Reactivity Data
The following table summarizes the general reactivity and expected major products for SNAr reactions with a representative nucleophile, sodium methoxide.
| Isomer | Relative Reactivity | Preferred Site of Attack | Typical Product(s) |
| 2,4-Dichloropyridine | High | C4 | 2-Chloro-4-methoxypyridine |
| 2,6-Dichloropyridine | High | C2 or C6 | 2-Chloro-6-methoxypyridine |
| 3,5-Dichloropyridine | Low | C3 or C5 | 3-Chloro-5-methoxypyridine (requires harsh conditions) |
Experimental Protocol: Selective SNAr on 2,4-Dichloropyridine
This protocol describes a typical nucleophilic aromatic substitution to achieve mono-substitution at the C4 position.[5]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,4-dichloropyridine (1.0 eq.) in anhydrous dimethylformamide (DMF, 5 mL per mmol of substrate).
-
Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Add the desired amine nucleophile (1.1 eq.) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-2-chloropyridine derivative.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are indispensable tools for forming C-C and C-N bonds.[7][8] In these reactions, the conventional wisdom holds that halides adjacent to the pyridine nitrogen (C2/C6) are more reactive due to the greater partial positive charge on the carbon, which facilitates the initial oxidative addition step of the catalytic cycle.[3] However, this innate selectivity can be overturned through judicious selection of ligands.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for creating C(sp2)-C(sp2) bonds.[8]
-
2,4-Dichloropyridine: Under conventional conditions (e.g., using Pd(PPh3)4), coupling occurs preferentially at the C2 position.[9] This is the site of "innate" reactivity. However, a paradigm shift has occurred with the use of very sterically hindered N-heterocyclic carbene (NHC) ligands, such as SIPr.[3] These bulky ligands can reverse the selectivity, promoting cross-coupling at the C4 position with high fidelity (~10:1 C4:C2).[7] This ligand-controlled selectivity opens up previously difficult-to-access chemical space.
-
2,6-Dichloropyridine: Readily undergoes mono-arylation. Achieving selective mono-coupling over di-coupling can be controlled by stoichiometry and reaction conditions.[8]
-
3,5-Dichloropyridine: Generally less reactive but can be successfully coupled at both positions, often requiring more forcing conditions or more active catalyst systems compared to the other isomers.[1]
Caption: Ligand-controlled regioselectivity in Suzuki coupling.
Buchwald-Hartwig Amination
This reaction is a powerful method for aryl amine synthesis.[10]
-
2,4-Dichloropyridine: This substrate is an excellent example of tunable reactivity. Highly regioselective mono-amination at the C2 position can be achieved under relatively mild conditions.[11][12] The resulting 4-chloro-N-arylpyridin-2-amine can then undergo a second amination at the less reactive C4 position, often by increasing the reaction temperature, allowing for the stepwise and controlled synthesis of 2,4-bis(amino)pyridines.[11]
-
2,6-Dichloropyridine: Similar to other couplings, mono-amination is efficient. The second amination is challenging due to the deactivating effect of the first amino group.[1]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C-C bonds between a terminal alkyne and an aryl halide.[13]
-
Reactivity Trends: The site selectivity generally follows that of Suzuki coupling, with C2/C6 positions being intrinsically more reactive. Chemoselectivity can be observed in polyhalogenated systems. For instance, in 3,5-dibromo-2,6-dichloropyridine, the more reactive C-Br bonds can be selectively coupled with alkynes first, leaving the C-Cl bonds intact for subsequent transformations.[14] This principle highlights the hierarchy of halide reactivity (I > Br > Cl) that can be exploited in dichloropyridine systems as well.
Comparative Cross-Coupling Reactivity Data
| Isomer | Reaction | Conditions | Major Product | Reference |
| 2,4-Dichloropyridine | Suzuki | Pd(OAc)₂, PPh₃ (Conventional) | 2-Aryl-4-chloropyridine | [9] |
| 2,4-Dichloropyridine | Suzuki | Pd(PEPPSI)(IPr) (NHC Ligand) | 4-Aryl-2-chloropyridine | [3] |
| 2,6-Dichloropyridine | Suzuki | Pd(OAc)₂, Ad₂PⁿBu | 2-Alkyl-6-chloropyridine | [8] |
| 2,4-Dichloropyridine | Buchwald-Hartwig | Pd₂(dba)₃, BINAP (Mild Temp) | 2-Amino-4-chloropyridine | [11][12] |
| 3,5-Dibromo-2,6-dichloropyridine | Sonogashira | Pd(PPh₃)₂, CuI | 2,6-Dichloro-3,5-di(alkynyl)pyridine | [14] |
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for ligand-controlled C4-selective coupling of 2,4-dichloropyridines.[3]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add Pd(OAc)₂ (2 mol%), the NHC ligand SIPr (4 mol%), and anhydrous, degassed solvent (e.g., dioxane) to a reaction vial. Stir for 15 minutes at room temperature to form the active catalyst.
-
Reagent Addition: To the catalyst mixture, add 2,4-dichloropyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and a base such as K₃PO₄ (2.0 eq.).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction for consumption of starting material and formation of the C4- and C2-coupled isomers using GC-MS or LC-MS to determine the regioselectivity.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude material via flash column chromatography to isolate the major C4-coupled product.
Conclusion
The reactivity of dichloropyridine isomers is a nuanced interplay of electronic activation and steric control. In nucleophilic aromatic substitution, electronic effects are dominant, leading to a clear reactivity hierarchy: 2,4- and 2,6-isomers are highly reactive at the positions activated by the ring nitrogen (C4 and C2/C6, respectively), while the 3,5-isomer is comparatively inert.
In the realm of palladium-catalyzed cross-coupling, a more complex picture emerges. While an innate electronic preference for reaction at the C2/C6 positions exists, modern synthetic chemistry has provided powerful tools to override this bias. The strategic use of sterically demanding ligands, particularly NHCs, has revolutionized the field, enabling highly selective functionalization at the C4 position of 2,4-dichloropyridine.[7] This ability to tune and even reverse regioselectivity through catalyst control empowers chemists to access a broader range of molecular architectures. A thorough understanding of these guiding principles is therefore essential for any scientist engaged in the synthesis of pyridine-containing molecules, transforming predictable reactivity patterns into a powerful tool for rational molecular design.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 1-(2,4-Dichloropyridin-3-YL)ethanone and 1-(2,6-Dichloropyridin-3-YL)ethanone
A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, dichloropyridine derivatives serve as versatile and highly valuable building blocks, particularly in the realms of pharmaceutical discovery and materials science. Their utility stems from the presence of two reactive chlorine atoms, which can be selectively functionalized to construct complex molecular architectures. This guide provides a detailed comparative analysis of the reactivity of two closely related isomers: 1-(2,4-Dichloropyridin-3-YL)ethanone and 1-(2,6-Dichloropyridin-3-YL)ethanone. Understanding the nuanced differences in their reactivity, governed by both electronic and steric factors, is paramount for the rational design of synthetic routes and the efficient development of novel chemical entities.
This document moves beyond a simple recitation of facts, offering insights into the causality behind experimental observations and providing validated protocols. Our objective is to equip you, the researcher, with the foundational knowledge and practical methodologies necessary to effectively utilize these key intermediates in your synthetic endeavors.
Structural and Electronic Landscape: The Foundation of Reactivity
The reactivity of these two isomers is fundamentally dictated by the placement of the chlorine atoms relative to the pyridine nitrogen and the acetyl group.
A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,4-Dichloropyridin-3-YL)ethanone
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-(2,4-Dichloropyridin-3-YL)ethanone, a substituted pyridine derivative, represents a class of compounds frequently utilized as key building blocks in the synthesis of complex pharmaceutical agents. The presence of impurities, even in trace amounts, can have significant implications, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, the development and implementation of robust, accurate, and precise analytical methods for purity assessment are of paramount importance.
This guide provides a comprehensive comparison of analytical methodologies for the purity determination of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. Our narrative is grounded in the principles of scientific integrity, ensuring that each proposed method is a self-validating system, supported by authoritative references and logical causality.
Comparative Analysis of Core Analytical Techniques
The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the analyte and the specific information required. For a molecule such as this compound, a multi-faceted approach is often the most prudent strategy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Organics
HPLC is arguably the most powerful and versatile technique for the purity assessment of non-volatile and thermally labile compounds, making it the primary choice for the analysis of this compound.[1] Its high resolution, sensitivity, and specificity allow for the effective separation of the main compound from a wide array of potential impurities, including starting materials, by-products, and degradation products.[1][2]
-
Expertise & Experience: The choice of a reversed-phase (RP) HPLC method is a logical starting point for a moderately polar compound like this compound. A C18 column is a workhorse in RP-HPLC, offering excellent hydrophobic retention and selectivity for a broad range of molecules. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, can be fine-tuned to achieve optimal separation. A gradient elution is often preferred over isocratic elution in purity analysis as it allows for the separation of impurities with a wide range of polarities.[3] UV detection is suitable for this molecule due to the presence of the chromophoric pyridine ring.
-
Trustworthiness: A well-developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[1][4] This includes assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4] Furthermore, forced degradation studies are crucial to demonstrate the stability-indicating nature of the method, ensuring that all potential degradation products are resolved from the main peak.[5][6][7]
Gas Chromatography (GC): An Orthogonal Approach for Volatile Impurities
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[8] While this compound itself may have limited volatility, GC is an excellent orthogonal technique to HPLC for the analysis of volatile organic impurities that may be present from the synthesis, such as residual solvents. When coupled with a mass spectrometer (GC-MS), it provides an unparalleled capability for the identification of unknown impurities.[8][9]
-
Expertise & Experience: For the analysis of the main component, derivatization might be necessary to increase its volatility and thermal stability. However, the primary utility of GC in this context is for the analysis of low molecular weight, volatile impurities. A headspace GC-MS method is particularly effective for the determination of residual solvents without the need for extensive sample preparation.
-
Trustworthiness: The validation of a GC method for impurity analysis follows similar principles to HPLC, with a focus on demonstrating its ability to accurately and precisely quantify known and potential volatile impurities.
Spectroscopic Methods: Indispensable Tools for Structural Elucidation
While chromatographic techniques are the workhorses for quantitative purity assessment, spectroscopic methods are essential for the structural confirmation of the main component and the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of organic molecules. They provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation. For purity assessment, Quantitative NMR (qNMR) can be used as a primary method to determine the absolute purity of a substance without the need for a reference standard of the same compound.[10]
-
Mass Spectrometry (MS): When coupled with a chromatographic inlet (LC-MS or GC-MS), mass spectrometry is the definitive technique for determining the molecular weight of impurities and provides valuable structural information through fragmentation patterns.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. It is a valuable tool for confirming the identity of the main component and can be used to identify impurities that have different functional groups.[11]
Data Presentation: A Comparative Overview
| Analytical Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantitative Purity & Impurity Profiling | High resolution, sensitivity, and specificity for non-volatile compounds.[1] | Not suitable for volatile impurities. |
| GC-MS | Volatile Impurity Analysis & Identification | Excellent for volatile compounds and provides structural information for identification.[8] | May require derivatization for non-volatile compounds. |
| NMR Spectroscopy | Structural Elucidation & Confirmation | Provides detailed structural information. qNMR for absolute purity.[12][10] | Lower sensitivity compared to chromatographic methods. |
| Mass Spectrometry | Molecular Weight Determination & Structural Elucidation | High sensitivity and provides definitive molecular weight information.[11] | Typically used in conjunction with a separation technique. |
| IR Spectroscopy | Functional Group Identification | Quick and non-destructive. | Limited use for quantification of minor components. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method for Purity Determination
This protocol describes a general-purpose, stability-indicating RP-HPLC method suitable for the purity assessment of this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC grade acetonitrile and water
-
Formic acid (or other suitable buffer components)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Data Analysis:
-
The purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
For quantitative analysis of specific impurities, a reference standard for each impurity is required.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[5][6][7]
1. Stress Conditions:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
2. Analysis:
-
Analyze the stressed samples using the developed HPLC method.
-
The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other.
Visualization of Workflows
Diagram 1: Analytical Method Selection Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. library.dphen1.com [library.dphen1.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Suzuki vs. Stille Coupling for Dichloropyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3] Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose. Among the various substrates used, dichloropyridines represent a class of highly valuable, yet synthetically challenging, building blocks.[4][5] Their ability to undergo selective, sequential functionalization allows for the rapid construction of complex molecular architectures central to many active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparative analysis of two powerhouse cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—as applied to the functionalization of dichloropyridines. The objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering researchers to select the optimal method for their specific synthetic challenges.[1][6]
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become one of the most widely used cross-coupling methods due to its operational simplicity, mild reaction conditions, and the generally low toxicity of its reagents.[2][7] It facilitates the coupling of an organoboron species with an organohalide.
Mechanistic Overview
The catalytic cycle of the Suzuki reaction is a well-established three-step process involving a palladium catalyst.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the dichloropyridine, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Transmetalation: A base is required to activate the organoboron reagent (e.g., a boronic acid), forming a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Application to Dichloropyridines
The coupling of dichloropyridines presents specific challenges. The C-Cl bonds are significantly less reactive than C-Br or C-I bonds, requiring more active catalytic systems. Modern catalysts often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the difficult oxidative addition step.[9][10]
A key consideration is regioselectivity . For asymmetrically substituted dichloropyridines like 2,5-dichloropyridine, coupling generally occurs preferentially at the more electrophilic C2 position.[5] However, careful selection of ligands and reaction conditions can reverse this selectivity, providing access to the C5-substituted isomer.[5][11]
The Stille Coupling: A Powerful Alternative for Complex Substrates
Developed by John Kenneth Stille, this reaction couples an organotin (stannane) reagent with an organohalide.[12] While its use has been tempered by the toxicity of organotin compounds, it remains an exceptionally powerful and often superior method in specific contexts.[13]
Mechanistic Overview
The Stille coupling follows a catalytic cycle analogous to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[14][15] A crucial difference is that the transmetalation step typically does not require a base. This makes the Stille coupling highly tolerant of base-sensitive functional groups, a significant advantage in the synthesis of complex molecules.[6][15]
Application to Dichloropyridines
The Stille reaction is highly effective for coupling aryl chlorides.[16] Its primary advantage lies in its outstanding functional group tolerance.[15][17] Furthermore, organostannanes are generally stable to air and moisture.[12] However, two major drawbacks must be addressed:
-
Toxicity: Organotin reagents and byproducts are highly toxic and require careful handling and disposal.[12][18][19] Tributyltin compounds are significantly less toxic than their trimethyltin counterparts.[20][21]
-
Purification: The removal of tin-containing byproducts from the reaction mixture can be challenging and is a critical consideration for pharmaceutical applications where metal contamination must be minimized.[6][22]
Head-to-Head Comparison: Suzuki vs. Stille
The choice between Suzuki and Stille coupling is not arbitrary; it is a strategic decision based on the specific demands of the synthesis.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity & Environmental Impact | Generally low toxicity; considered "greener".[7][8] | High toxicity of organotin reagents, requiring specialized handling and waste disposal.[12][18] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition, especially electron-deficient heteroaryl boronic acids.[21] | Generally very stable to air and moisture.[7][12] |
| Byproducts | Boron-based, often water-soluble and easily removed by extraction.[7][23] | Tin-based, often nonpolar and can be difficult to remove completely from the product.[6][22] |
| Functional Group Tolerance | Broad, but can be limited by the required basic conditions.[6][8] | Excellent and exceptionally broad, as it often proceeds under neutral conditions.[13][15] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[7] | Often proceeds under neutral conditions; additives like CuI or LiCl may be used.[6] |
The Decisive Factor: The "Unstable Heteroaryl" Problem
In drug discovery, electron-deficient nitrogen-containing heterocycles are common motifs. A significant limitation of the Suzuki reaction is the instability of many electron-deficient heteroaryl boronic acids, which are prone to rapid protodeboronation under the basic reaction conditions.[21] This is precisely where the Stille coupling demonstrates its unique value. The corresponding organostannane derivatives of these heterocycles are often bench-stable and readily available, providing a reliable route to structures that are inaccessible via the Suzuki pathway.[21]
Performance Comparison: Experimental Data for Dichloropyridines
The following table summarizes representative conditions for the mono-arylation of dichloropyridines, highlighting the practical differences between the two methods.
| Reaction | Substrate | Coupling Partner | Catalyst (mol%) | Ligand/Additive | Base/Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| Suzuki | 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ / NMP-H₂O | 100 / 24 | ~85 (C2) | [4] |
| Suzuki | 2,4-Dichloropyridine | Arylboronic acid | Pd₂(dba)₃ (1.5) | IPr (3) | K₃PO₄ / Dioxane | 100 / 12 | 80-95 (C4) | [11] |
| Stille | 4-Chloropyridine | Tributyl(phenyl)tin | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | CsF / DMF | 100 / 12 | ~95 | [16] |
| Stille | 2-Chloropyridine | Tributyl(vinyl)tin | Pd(PPh₃)₄ (2) | LiCl / THF | 65 / 16 | ~90 | [24] |
Note: Yields and conditions are representative and will vary based on the specific boronic acid or stannane used.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2,5-Dichloropyridine
This protocol is optimized for the preferential C2-arylation of 2,5-dichloropyridine.[4][5]
Materials:
-
2,5-Dichloropyridine
-
Phenylboronic acid (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
N-Methyl-2-pyrrolidone (NMP) and Water (e.g., 4:1 mixture)
-
Ethyl acetate, Brine
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 2,5-dichloropyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(OAc)₂ (2 mol%) to the vial.
-
Add the NMP/water solvent mixture to achieve a substrate concentration of ~0.1 M.
-
Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen).
-
Heat the mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-phenyl-5-chloropyridine product.
Protocol 2: Stille Coupling of an Activated Aryl Chloride
This protocol is a general guideline for the Stille coupling of an activated aryl chloride, which is analogous to a dichloropyridine.[16][25]
Materials:
-
Aryl Chloride (e.g., 4-chloronitrobenzene) (1.0 equiv.)
-
Tributyl(phenyl)stannane (1.1 equiv.)
-
Pd₂(dba)₃ (1.5 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (3 mol%)
-
Cesium Fluoride (CsF) (2.0 equiv.)
-
Dioxane or DMF (anhydrous)
-
Saturated aqueous KF solution
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction flask with Pd₂(dba)₃ (1.5 mol%), P(t-Bu)₃ (3 mol%), and CsF (2.0 equiv.).
-
Add the aryl chloride (1.0 equiv.) and anhydrous solvent.
-
Add tributyl(phenyl)stannane (1.1 equiv.) via syringe.
-
Seal the flask and heat the reaction to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Crucial Workup Step: Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least 2 hours. This precipitates the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing with the organic solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash column chromatography.
Conclusion and Recommendation
Both the Suzuki and Stille couplings are formidable reactions for the functionalization of dichloropyridines.
The Suzuki-Miyaura coupling should be the first choice for most applications. Its favorable environmental profile, the broad commercial availability of boronic acids, and the straightforward removal of byproducts make it more practical, scalable, and cost-effective, particularly in an industrial setting.[1][7][23]
The Stille coupling, however, remains an indispensable tool for specific, challenging scenarios. It is the superior option when dealing with substrates containing base-sensitive functional groups or when the required heteroaryl boronic acid is known to be unstable.[6][13][21] For these cases, the exceptional functional group tolerance and reagent stability of the Stille coupling outweigh the significant drawbacks of tin toxicity and purification challenges. The decision to use the Stille reaction must be accompanied by a commitment to rigorous purification protocols to ensure the final compound meets the stringent purity requirements of pharmaceutical development.
Ultimately, a deep understanding of the mechanistic nuances and practical limitations of both methods will enable the medicinal or process chemist to navigate the complexities of dichloropyridine chemistry and accelerate the path to novel molecular entities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stille Coupling [organic-chemistry.org]
- 20. echemi.com [echemi.com]
- 21. m.youtube.com [m.youtube.com]
- 22. sdlookchem.com [sdlookchem.com]
- 23. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis and Spectral Validation of 1-(2,4-Dichloropyridin-3-yl)ethanone
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, substituted pyridines serve as indispensable structural motifs. Among them, 1-(2,4-Dichloropyridin-3-yl)ethanone is a key intermediate, valued for its potential in constructing more complex, biologically active molecules. The precise arrangement of its chloro and acetyl substituents offers multiple reaction sites for further chemical elaboration.
However, the synthesis of such poly-functionalized heterocycles is not trivial. The presence of electron-withdrawing groups and the specific substitution pattern demand a carefully chosen synthetic strategy. More critically, unambiguous confirmation of the final product's identity and purity is paramount to ensure the reliability of subsequent research and development efforts. This guide provides an in-depth look at a reliable synthesis of this compound, objectively compares it with alternative approaches, and details the rigorous process of structural validation using a suite of spectroscopic techniques. The congruence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) forms a self-validating system, providing the highest degree of confidence in the final product.
Comparative Synthesis Strategies
The introduction of an acetyl group onto a dichloropyridine ring can be approached from several angles. The choice of method is often a balance between starting material availability, reaction conditions, yield, and scalability.
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Method 1 (Proposed): Friedel-Crafts Acylation | 2,4-Dichloropyridine | Acetyl chloride, AlCl₃ | Direct, one-step C-C bond formation. | Pyridine ring is deactivated; may require harsh conditions and can lead to regioselectivity issues. |
| Method 2: Grignard Reaction | 2,4-Dichloro-3-bromopyridine | Mg, Acetaldehyde, then oxidation | Good for specific C-C bond formation. | Requires a pre-functionalized (e.g., brominated) starting material; Grignard reagents can be sensitive. |
| Method 3: Metal-Catalyzed Cross-Coupling | 2,4-Dichloro-3-iodopyridine | Acetylating agent (e.g., tributyl(1-ethoxyvinyl)tin), Pd catalyst | Mild conditions, high functional group tolerance. | Requires expensive catalysts and multi-step preparation of starting materials. |
For this guide, we focus on a modified Friedel-Crafts acylation approach. While the dichloropyridine ring is electron-deficient, careful control of reaction conditions can favor the desired product. This method is often chosen for its directness and use of relatively inexpensive, common laboratory reagents.
Experimental Protocol: Synthesis of this compound
This protocol describes a robust procedure for the target synthesis. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Reaction Setup and Execution
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.5 eq).[1][2]
-
Rationale: Aluminum chloride is a strong Lewis acid that will coordinate with the acetyl chloride, generating a highly electrophilic acylium ion necessary for the acylation of the deactivated pyridine ring. The reaction must be kept anhydrous as AlCl₃ reacts violently with water.
-
-
Add dry dichloroethane as the solvent and cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) to the stirred suspension.
-
After 15 minutes of stirring, add 2,4-dichloropyridine (1.0 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 80°C) for 12-16 hours.
-
Rationale: Heating is required to overcome the activation energy for the electrophilic aromatic substitution on the electron-poor dichloropyridine ring.
-
Step 2: Work-up and Purification
-
Cool the reaction mixture to room temperature, then carefully pour it over crushed ice with vigorous stirring.
-
Rationale: This step quenches the reaction and hydrolyzes the aluminum chloride complexes. The process is highly exothermic and must be done cautiously.
-
-
Adjust the pH of the aqueous layer to ~8 using a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Workflow for Synthesis and Validation
The overall process from starting materials to a validated final product follows a logical sequence, ensuring quality and identity at each stage.
Caption: Overall workflow from synthesis to spectroscopic validation.
Part 2: Rigorous Spectral Data Validation
The identity and purity of the synthesized this compound must be confirmed by a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof.
Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental composition, particularly the presence of chlorine atoms.
-
Expected Molecular Ion: The molecular formula is C₇H₅Cl₂NO. Using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), the molecular weight is 189.97 g/mol .
-
Key Validation Point - Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[3][4] For a molecule containing two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion:
-
[M]⁺: Contains two ³⁵Cl isotopes (m/z ≈ 190).
-
[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl isotope (m/z ≈ 192).
-
[M+4]⁺: Contains two ³⁷Cl isotopes (m/z ≈ 194). The expected relative intensity ratio of these peaks is approximately 9:6:1 . Observing this pattern is strong evidence for the presence of two chlorine atoms in the molecule.
-
-
Fragmentation: Common fragmentation would involve the loss of a methyl radical (•CH₃, loss of 15 Da) or an acetyl radical (•COCH₃, loss of 43 Da) from the molecular ion.
¹H NMR Spectroscopy
Proton NMR provides precise information about the electronic environment and connectivity of hydrogen atoms.
-
Aromatic Protons: The pyridine ring has two protons.
-
H-6: Expected to appear as a doublet around δ 8.5-8.7 ppm . Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom.
-
H-5: Expected to appear as a doublet around δ 7.4-7.6 ppm .
-
Coupling: These two protons are adjacent (ortho) and will split each other's signals into doublets with a coupling constant (J) of approximately 5-6 Hz.
-
-
Aliphatic Protons:
-
-CH₃: The three protons of the acetyl methyl group are equivalent and not coupled to other protons. They will appear as a sharp singlet around δ 2.6-2.8 ppm .[5] The proximity to the electron-withdrawing carbonyl group causes this downfield shift compared to a typical alkyl proton.
-
¹³C NMR Spectroscopy
Carbon NMR reveals the number of non-equivalent carbon atoms and their chemical environments.
-
Carbonyl Carbon: The ketone C=O carbon is highly deshielded and will appear significantly downfield, expected around δ 198-202 ppm .[6]
-
Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons.
-
C-2 & C-4 (C-Cl): Carbons directly attached to chlorine will be in the range of δ 150-155 ppm .
-
C-6: The carbon adjacent to nitrogen is expected around δ 150-152 ppm .
-
C-3 (C-C=O): The carbon bearing the acetyl group is expected around δ 135-138 ppm .
-
C-5: This CH carbon is expected to be the most upfield of the ring carbons, around δ 125-128 ppm .
-
-
Aliphatic Carbon:
-
-CH₃: The methyl carbon of the acetyl group is expected in the upfield region, around δ 28-32 ppm .[5]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.
-
C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected in the region of 1700-1720 cm⁻¹ . This is a primary diagnostic peak.
-
C=C and C=N Stretches: Medium to strong absorptions corresponding to the pyridine ring vibrations are expected between 1400-1600 cm⁻¹ .[7][8][9]
-
C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
-
C-Cl Stretches: Absorptions for C-Cl bonds typically appear in the fingerprint region, often between 1000-1100 cm⁻¹ .
Data Summary and Validation Logic
The validation process is a logical confirmation sequence. The data from each technique must be consistent with the proposed structure.
Summary of Expected Spectral Data
| Technique | Feature | Expected Value / Observation | Rationale |
| MS (EI) | Molecular Ion | [M]⁺, [M+2]⁺, [M+4]⁺ | Presence of two Cl atoms. |
| Isotopic Ratio | ≈ 9:6:1 | Natural abundance of ³⁵Cl and ³⁷Cl isotopes. | |
| ¹H NMR | -CH₃ (acetyl) | δ 2.6-2.8 ppm (singlet, 3H) | Deshielding by adjacent C=O group. |
| H-5 (ring) | δ 7.4-7.6 ppm (doublet, 1H) | Aromatic proton. | |
| H-6 (ring) | δ 8.5-8.7 ppm (doublet, 1H) | Deshielding by adjacent N atom. | |
| ¹³C NMR | -CH₃ (acetyl) | δ 28-32 ppm | Aliphatic carbon. |
| C-5 (ring) | δ 125-128 ppm | Aromatic CH. | |
| C-3 (ring) | δ 135-138 ppm | Aromatic C attached to acetyl. | |
| C-2, C-4, C-6 | δ 150-155 ppm | Aromatic C attached to heteroatoms (Cl, N). | |
| C=O (ketone) | δ 198-202 ppm | Deshielded carbonyl carbon.[6] | |
| IR | C=O Stretch | 1700-1720 cm⁻¹ (strong, sharp) | Ketone functional group. |
| C=C / C=N Stretch | 1400-1600 cm⁻¹ (medium) | Pyridine ring vibrations.[7][8] |
Validation Decision Logic
This diagram illustrates the decision-making process based on the collected spectral data. A "Pass" at each stage increases confidence, while a "Fail" necessitates re-evaluation.
Caption: Decision tree for the spectral validation of the target compound.
Conclusion
The successful synthesis of this compound is only half the battle. This guide underscores that rigorous, multi-faceted spectral validation is not merely a final checkpoint but an integral part of the scientific process. By systematically comparing the empirical data from MS, ¹H NMR, ¹³C NMR, and IR spectroscopy against theoretically predicted values, researchers can establish the structure and purity of their synthesized compounds with an exceptionally high degree of certainty. This foundational confidence is critical for the integrity of any subsequent research, from reaction optimization to the development of novel pharmaceutical agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. asianpubs.org [asianpubs.org]
- 9. chimia.ch [chimia.ch]
A Comparative Guide to Catalyst Efficacy in the Synthesis of 1-(2,4-Dichloropyridin-3-YL)ethanone
This guide provides a comprehensive comparison of catalytic systems for the synthesis of 1-(2,4-Dichloropyridin-3-YL)ethanone, a key intermediate in the development of novel pharmaceuticals and agrochemicals. We will delve into the mechanistic intricacies of competing synthetic strategies, offering field-proven insights and experimental data to guide researchers in selecting the optimal catalytic approach for their specific needs.
Introduction: The Synthetic Challenge of a Dichlorinated Pyridyl Ketone
This compound presents a unique synthetic challenge due to the electronic properties of the dichloropyridine ring. The two electron-withdrawing chlorine atoms deactivate the pyridine ring, making classical electrophilic substitution reactions, such as Friedel-Crafts acylation, particularly difficult.[1][2] Consequently, modern cross-coupling methodologies have emerged as more robust and versatile alternatives. This guide will compare the efficacy of catalysts for both approaches, providing a clear rationale for experimental design.
Part 1: Friedel-Crafts Acylation - A Challenging Pathway
The direct acylation of 2,4-dichloropyridine at the C-3 position is a conceptually straightforward but practically demanding route. The primary hurdles are the low nucleophilicity of the pyridine ring and the propensity of the pyridine nitrogen to coordinate with and deactivate the Lewis acid catalyst.[3]
Catalytic Systems for Friedel-Crafts Acylation
Traditional Lewis acids, such as aluminum chloride (AlCl₃), are the conventional choice for Friedel-Crafts reactions.[4] However, their application to deactivated pyridines often requires harsh reaction conditions and can lead to low yields and side products.
A more contemporary approach involves the use of photoredox catalysis, which can enable C-H acylation of pyridinium salts under milder conditions.[1] This method circumvents the need for strong Lewis acids and can offer improved regioselectivity.
| Catalyst System | Acylating Agent | Typical Conditions | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Acetyl chloride or acetic anhydride | High temperature, stoichiometric amounts of catalyst | Inexpensive, readily available | Low yields with deactivated pyridines, harsh conditions, poor functional group tolerance[4] |
| Photoredox Catalyst (e.g., Ir or Ru complexes) | Aldehydes | Visible light, room temperature | Mild conditions, potentially higher selectivity | Requires specialized equipment, catalyst can be expensive[1] |
Mechanistic Overview: Friedel-Crafts Acylation
The mechanism of a traditional Friedel-Crafts acylation involves the activation of the acylating agent by the Lewis acid to form a highly electrophilic acylium ion. This ion is then attacked by the aromatic ring.
Caption: Catalytic cycle of a Lewis acid-catalyzed Friedel-Crafts acylation.
Part 2: Negishi Cross-Coupling - A Superior Strategy
The Negishi cross-coupling reaction has proven to be a highly effective method for the synthesis of functionalized pyridines.[5][6] This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst.[7] For the synthesis of our target molecule, this would entail the preparation of a 3-zinco-2,4-dichloropyridine species followed by coupling with an acetylating agent.
Comparative Efficacy of Palladium Catalysts for Negishi Coupling
The success of a Negishi coupling is critically dependent on the choice of the palladium catalyst and, most importantly, the associated ligands. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8]
| Palladium Precatalyst | Ligand | Typical Conditions | Yields (in related systems) | Key Advantages |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | THF, room temp. to 60°C | Moderate to Good | Commercially available, well-established[7] |
| Pd₂(dba)₃ | dppe (1,2-Bis(diphenylphosphino)ethane) | Toluene, 80-100°C | Good to Excellent | Bidentate ligand, enhanced stability |
| Pd(OAc)₂ | SPhos | Dioxane, 80-110°C | Excellent | Bulky, electron-rich ligand; high activity |
| Pd-PEPPSI-IPr | IPr (N-heterocyclic carbene) | THF or Toluene, room temp. to 80°C | Excellent | Highly active for challenging substrates, resistant to catalyst poisoning[9] |
Mechanistic Overview: Negishi Cross-Coupling
The catalytic cycle of a Negishi cross-coupling reaction is a well-elucidated process that consistently delivers high yields and tolerates a wide range of functional groups.
Caption: Catalytic cycle of a Palladium-catalyzed Negishi cross-coupling.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of this compound and should be optimized for specific laboratory conditions.
Protocol 1: Negishi Cross-Coupling (Recommended)
Step 1: Preparation of the Organozinc Reagent
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add activated zinc dust (1.2 eq.).
-
Add a solution of 3-bromo-2,4-dichloropyridine (1.0 eq.) in anhydrous THF.
-
Gently heat the mixture to initiate the reaction. The formation of the organozinc reagent can be monitored by GC-MS analysis of quenched aliquots.
Step 2: Cross-Coupling Reaction
-
In a separate flame-dried flask under an inert atmosphere, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%) in anhydrous THF.
-
Add acetyl chloride (1.1 eq.) to the catalyst mixture.
-
Slowly add the freshly prepared solution of the 3-zinco-2,4-dichloropyridine reagent to the catalyst mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation (Alternative)
-
To a flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.0 eq.) and a dry, non-coordinating solvent (e.g., dichloroethane).
-
Cool the suspension to 0°C and slowly add acetyl chloride (1.5 eq.).
-
Add 2,4-dichloropyridine (1.0 eq.) to the reaction mixture.
-
Slowly warm the reaction to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Decision-Making Guide for Catalyst Selection
Caption: A flowchart to guide the selection of the catalytic method.
Conclusion
For the synthesis of this compound, a Negishi cross-coupling approach is demonstrably superior to Friedel-Crafts acylation. The use of a robust palladium catalyst, particularly one featuring a bulky, electron-rich phosphine or N-heterocyclic carbene ligand, is recommended for achieving high yields and broad functional group compatibility. While Friedel-Crafts acylation remains a theoretical possibility, its application to this deactivated system is fraught with challenges and is likely to result in suboptimal outcomes. Researchers are encouraged to invest in the development of a reliable Negishi coupling protocol for the efficient and scalable production of this valuable synthetic intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Negishi_coupling [chemeurope.com]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
